IXA6
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c23-19-9-7-17(8-10-19)15-25(30(28,29)20-5-3-12-24-14-20)16-22(27)26-13-11-18-4-1-2-6-21(18)26/h1-10,12,14H,11,13,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLQYLVXKDCKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of IXA6
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a novel small molecule that has been identified as a selective activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1] This pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response network essential for maintaining endoplasmic reticulum (ER) proteostasis.[1] The selective activation of the IRE1/XBP1s pathway by compounds such as this compound presents a promising therapeutic strategy for a variety of diseases associated with ER stress, including neurodegenerative and metabolic disorders.[1][2] This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.
Core Mechanism of Action
This compound functions as a direct activator of the IRE1α RNase activity.[3][4] This activation initiates a cascade of events within the UPR. Under conditions of ER stress, IRE1α autophosphorylates and oligomerizes, which in turn activates its endoribonuclease (RNase) domain.[5] this compound pharmacologically induces this RNase activity, leading to the unconventional splicing of XBP1 mRNA.[1] This splicing event removes a 26-nucleotide intron from the XBP1 mRNA, causing a frameshift that results in the translation of the active transcription factor, XBP1s.[1][5] XBP1s then translocates to the nucleus, where it upregulates the expression of a suite of genes involved in restoring ER proteostasis, including chaperones and factors involved in ER-associated degradation (ERAD).[1][5]
Signaling Pathway
The signaling cascade initiated by this compound is a specific arm of the UPR. The diagram below illustrates the key steps in the this compound-mediated activation of the IRE1/XBP1s pathway.
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various cellular assays. The following tables summarize the key quantitative findings.
| Parameter | Value/Observation | Cell Lines Tested | Reference |
| XBP1-RLuc Activation | ~35-50% of Thapsigargin (Tg) | HEK293T | [6] |
| EC50 for XBP1-RLuc | < 3 µM | HEK293T | [6] |
| Target Gene Activation | Activates IRE1-XBP1s geneset to ~30-40% of Tg levels | HEK293T | [5][7] |
| Selectivity | Does not significantly activate PERK or ATF6 pathways | HEK293T | [5] |
| Transcriptional Overlap | 64% overlap with genes induced by genetic XBP1s activation | HEK293T | [5][7] |
| Cellular Activity | Selectively upregulates XBP1s mRNA | Huh7 and SHSY5Y | [3][7] |
| Functional Outcome | Reduces secretion of Amyloid Precursor Protein (APP) dependent on IRE1 RNase activity | CHO cells | [3][7] |
Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental methodologies.
XBP1-Renilla Luciferase (XBP1-RLuc) Splicing Reporter Assay
-
Purpose: To quantify the extent of IRE1-mediated XBP1 mRNA splicing.
-
Methodology: A stable cell line (e.g., REx) expressing a reporter construct is utilized. This construct contains the XBP1 splicing cassette fused to Renilla luciferase.[6] When IRE1 is activated by a compound like this compound, the XBP1 mRNA within the reporter is spliced, leading to a frameshift and the subsequent translation of the luciferase enzyme.[6] The resulting luminescence is measured with a luminometer and is directly proportional to the level of XBP1 splicing.[6] Compounds are typically incubated for 16-18 hours before measurement. Thapsigargin is often used as a positive control to induce maximal splicing.[6]
Quantitative Real-Time PCR (RT-qPCR)
-
Purpose: To measure the expression levels of spliced XBP1 (XBP1s) and its downstream target genes.
-
Methodology: Cells or tissues are treated with this compound for a specified duration (e.g., 4 hours). Total RNA is then extracted and reverse-transcribed into cDNA.[6] qPCR is performed using primers specific for the spliced form of XBP1 and target genes such as DNAJB9 and HERPUD1.[6] Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and presented as a fold change relative to a vehicle-treated control.[6]
RNA-sequencing (RNA-seq)
-
Purpose: To assess the global transcriptional effects of this compound and confirm its selectivity for the IRE1/XBP1s pathway.
-
Methodology: RNA is extracted from cells treated with this compound, a vehicle control, or a broad UPR inducer like Thapsigargin. Following library preparation, the RNA is sequenced. The resulting data is analyzed to identify differentially expressed genes.[6] Gene Ontology (GO) analysis and gene set enrichment analysis are then employed to determine the modulated cellular pathways.[6] To confirm selectivity, the expression of genes regulated by other UPR branches (ATF6, PERK) and other stress response pathways are examined.[5]
Experimental Workflow
The general workflow for identifying and validating selective XBP1s activators like this compound is depicted in the diagram below.
Conclusion
This compound is a valuable research tool for the selective pharmacological activation of the IRE1/XBP1s signaling pathway. Its mechanism of action is centered on the direct induction of IRE1's RNase activity, leading to the production of the active XBP1s transcription factor and the subsequent upregulation of genes that restore ER proteostasis. The high degree of selectivity, without significant activation of other UPR branches or general stress responses, makes this compound a precise instrument for studying the physiological and pathological roles of the IRE1/XBP1s axis. The experimental protocols detailed herein provide a robust framework for the further investigation and characterization of this compound and other modulators of this critical cellular pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. targetmol.cn [targetmol.cn]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | IRE1/XBP1s激动剂 | MCE [medchemexpress.cn]
- 5. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
IXA6 as a Selective IRE1/XBP1s Activator: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response network essential for maintaining endoplasmic reticulum (ER) proteostasis. The UPR is orchestrated by three primary ER stress sensors: inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6). Among these, the IRE1/X-box binding protein 1 (XBP1s) signaling pathway is the most evolutionarily conserved branch.[1] Activation of this pathway is a promising therapeutic strategy for a variety of diseases associated with ER stress, including neurodegenerative and metabolic disorders.[2] IXA6 is a novel small molecule activator that selectively targets the IRE1/XBP1s pathway, offering a valuable tool for researchers and a potential avenue for therapeutic development.[1][3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Core Concepts: The IRE1/XBP1s Signaling Pathway
Under ER stress, the N-terminal luminal domain of IRE1 senses the accumulation of unfolded or misfolded proteins, leading to its oligomerization and trans-autophosphorylation.[5] This activates its C-terminal endoribonuclease (RNase) domain, which catalyzes the unconventional splicing of a 26-nucleotide intron from the XBP1 mRNA.[2] This splicing event results in a translational frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of a host of genes involved in enhancing ER proteostasis, including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) machinery.[1][6]
Mechanism of Action of this compound
This compound has been identified as a selective activator of the IRE1α RNase activity.[2][3][4] By promoting the splicing of XBP1 mRNA to XBP1s, this compound initiates the downstream transcriptional program aimed at restoring ER homeostasis.[1] A key feature of this compound is its selectivity; it activates the IRE1/XBP1s pathway without significantly engaging the PERK or ATF6 branches of the UPR, nor does it trigger other cellular stress responses like the heat shock or oxidative stress responses.[1][7] This selectivity makes this compound a precise tool for studying the specific roles of the IRE1/XBP1s pathway and a more targeted potential therapeutic agent compared to broad ER stress inducers.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound from various cellular assays.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Notes |
| XBP1-RLuc Activation (EC50) | HEK293T | < 3 µM | Activation of a Renilla luciferase reporter fused to the XBP1 splicing cassette.[1] |
| Maximal XBP1-RLuc Activation | HEK293T | ~35-50% of Thapsigargin (Tg) | Tg is a potent, non-selective ER stress inducer used as a positive control.[1][8] |
| IRE1/XBP1s Target Gene Activation | HEK293T | ~30-40% of Thapsigargin (Tg) | Activation of a geneset including DNAJB9, SEC24D, and HERPUD1.[1] |
Table 2: Selectivity Profile of this compound
| UPR Branch | Cell Line | Observation | Conclusion |
| PERK Pathway | HEK293T | No significant activation of PERK target genes.[1] | This compound does not activate the PERK branch of the UPR. |
| ATF6 Pathway | HEK293T | No significant activation of ATF6 target genes.[1] | This compound does not activate the ATF6 branch of the UPR. |
| Overlap with XBP1s-induced genes | HEK293T | 64% overlap with genes induced by doxycycline-inducible XBP1s expression.[1] | The transcriptional response to this compound is highly similar to that of direct XBP1s activation. |
Table 3: Functional Effects of this compound
| Assay | Cell Line | Treatment | Result |
| Amyloid Precursor Protein (APP) Secretion | CHO7WD10 expressing APPWT | 10 µM this compound for 18 hours | Reduction in Aβ secretion, which is blocked by the IRE1 RNase inhibitor 4µ8c.[3] |
| XBP1s mRNA Upregulation | Huh7 and SH-SY5Y | 10 µM this compound for 4 hours | Selective upregulation of XBP1s mRNA.[1][3] |
| ER Proteostasis Factor Protein Levels | HEK293T | 10 µM this compound for 18 hours | Increased protein levels of ER proteostasis factors, corresponding to gene expression changes.[1][3] |
Signaling Pathways and Experimental Workflows
IRE1/XBP1s Signaling Pathway Activated by this compound
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
The Role of IXA6 in the Unfolded Protein Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) proteostasis. The inositol-requiring enzyme 1 (IRE1) pathway is a central branch of the UPR, and its selective activation holds therapeutic promise for a variety of diseases characterized by ER stress. This technical guide provides an in-depth overview of IXA6, a novel small molecule activator of the IRE1/XBP1s signaling pathway. We will explore its mechanism of action, its selectivity for the IRE1 branch, and present quantitative data on its activity. Detailed experimental protocols for studying this compound and the UPR are also provided, along with visualizations of key signaling pathways and experimental workflows.
Introduction to the Unfolded Protein Response
The endoplasmic reticulum is the primary site for the synthesis and folding of secretory and transmembrane proteins. Perturbations to the ER environment, such as increased protein synthesis, nutrient deprivation, or hypoxia, can lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress.[1] To cope with this stress, cells activate the UPR, a tripartite signaling network initiated by three ER-resident transmembrane sensors: IRE1, PKR-like ER kinase (PERK), and activating transcription factor 6 (ATF6).[1][2]
Under basal conditions, these sensors are kept in an inactive state through their association with the ER chaperone BiP (also known as GRP78).[3][4] Upon accumulation of unfolded proteins, BiP dissociates from the sensors, leading to their activation and the initiation of downstream signaling cascades.[3][4] These pathways work in concert to restore ER homeostasis by attenuating protein translation, upregulating the expression of ER chaperones and folding enzymes, and enhancing ER-associated degradation (ERAD) of misfolded proteins.[5][6][7] However, under prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[8][9][10]
The IRE1 pathway is the most evolutionarily conserved branch of the UPR.[11] Upon activation, IRE1 oligomerizes and autophosphorylates, activating its cytosolic endoribonuclease (RNase) domain.[12][13] The primary function of the IRE1 RNase is the unconventional splicing of the mRNA encoding the transcription factor X-box binding protein 1 (XBP1).[12][14] This splicing event removes a 26-nucleotide intron, resulting in a frameshift that allows for the translation of the active XBP1s transcription factor.[15] XBP1s then translocates to the nucleus and activates the transcription of a host of UPR target genes involved in protein folding, modification, and degradation.[14][16]
This compound: A Selective IRE1/XBP1s Activator
This compound is a novel small molecule that has been identified as a selective activator of the IRE1/XBP1s signaling pathway.[17] Unlike global ER stress inducers like tunicamycin (B1663573) or thapsigargin, which activate all three branches of the UPR, this compound preferentially activates the IRE1 arm.[14] This selectivity makes this compound a valuable research tool for dissecting the specific roles of the IRE1/XBP1s pathway and a potential starting point for the development of targeted therapeutics for diseases associated with ER stress.
Mechanism of Action
This compound activates the IRE1/XBP1s pathway by promoting the autophosphorylation of IRE1.[14] This suggests that this compound does not directly bind to the IRE1 kinase active site but rather acts through an allosteric mechanism to induce a conformational change that favors IRE1 oligomerization and activation.[14] The activation of IRE1's RNase activity by this compound leads to the subsequent splicing of XBP1 mRNA and the upregulation of XBP1s target genes.[14][17]
Selectivity for the IRE1/XBP1s Pathway
A key feature of this compound is its high selectivity for the IRE1/XBP1s arm of the UPR. Studies have shown that treatment of cells with this compound leads to a robust induction of XBP1s target genes, such as DNAJB9 and HERPUD1, without significantly affecting the activation of the PERK or ATF6 pathways.[14][18] This is in contrast to general ER stressors which induce a broader UPR activation profile. The selective nature of this compound allows for the specific investigation of the consequences of IRE1/XBP1s activation in various cellular contexts.
Quantitative Data on this compound Activity
The activity and selectivity of this compound have been characterized through various quantitative assays. The following tables summarize key findings from published studies.
| Assay | Cell Line | This compound Concentration | Treatment Time | Observation | Reference |
| XBP1s mRNA Upregulation | Huh7, SHSY5Y | 10 µM | 4 or 18 h | Selective upregulation of XBP1s mRNA. | [17] |
| IRE1/XBP1s Target Gene Activation | HEK293T | 10 µM | 4 h | Activation of the IRE1/XBP1s geneset to ~30-40% of the level observed with Thapsigargin (Tg). | [14] |
| Transcriptome Overlap with XBP1s | HEK293T | 10 µM | 4 h | 64% overlap of genes induced >1.2-fold by this compound and genetic XBP1s activation. | [14] |
| Effect on APP Secretion | CHO7WD10 cells expressing APPWT | 10 µM | 18 h | Reduction in the secretion of Amyloid Precursor Protein (APP). | [17] |
| UPR Branch | Key Target Genes | Fold Change with this compound (10 µM, 4hr) relative to Tg (1µM, 4hr) | Reference |
| IRE1/XBP1s | DNAJB9, EDEM1, HERPUD1 | ~30-40% | [14] |
| PERK | CHOP (DDIT3) | Not significantly induced | [14] |
| ATF6 | BiP (HSPA5) | Not significantly induced | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Culture and Treatment
-
Cell Lines: HEK293T, Huh-7, or other cell lines of interest.
-
Culture Conditions: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). On the day of the experiment, dilute the stock solution in culture medium to the desired final concentration (e.g., 10 µM). Treat cells for the indicated time period (e.g., 4 or 18 hours). Include a vehicle control (DMSO) in all experiments.
RNA Isolation and Quantitative PCR (qPCR)
-
RNA Isolation: Following treatment, wash cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer (e.g., TRIzol). Isolate total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and specific primers for UPR target genes (e.g., XBP1s, DNAJB9, CHOP, BiP) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression levels using the ΔΔCt method.
RNA Sequencing (RNA-seq)
-
RNA Isolation and Quality Control: Isolate total RNA as described above. Assess RNA quality and quantity using a Bioanalyzer.
-
Library Preparation: Prepare sequencing libraries from high-quality RNA using a standard library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit).
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis: Align the sequencing reads to a reference genome. Perform differential gene expression analysis to identify genes that are significantly up- or downregulated upon this compound treatment compared to a vehicle control. Perform gene ontology (GO) analysis to identify enriched biological pathways.
Western Blotting
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IRE1, total IRE1, XBP1s, β-actin) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing this compound in the UPR Pathway
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described in this guide.
Caption: The Unfolded Protein Response signaling pathways.
Caption: Experimental workflow for characterizing this compound.
Conclusion
This compound represents a significant advancement in the study of the Unfolded Protein Response. Its ability to selectively activate the IRE1/XBP1s pathway provides researchers with a powerful tool to investigate the specific functions of this signaling branch in health and disease. The detailed protocols and data presented in this guide offer a comprehensive resource for scientists and drug development professionals interested in exploring the therapeutic potential of modulating the UPR. Further research into the in vivo efficacy and safety of this compound and its analogs will be crucial in translating these findings into novel treatments for a range of human pathologies.
References
- 1. Endoplasmic reticulum stress and unfolded protein response in immune cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ER stress signaling has an activating transcription factor 6α (ATF6)-dependent “off-switch” - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein folding and quality control in the ER - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein folding and quality control in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Folding and Quality Control in the Endoplasmic Reticulum: Recent Lessons from Yeast and Mammalian Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tabaslab.com [tabaslab.com]
- 9. Mechanisms of ER Stress-induced Apoptosis in Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ER stress-induced cell death mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]
- 13. The unfolded protein response signals through high-order assembly of Ire1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. researchgate.net [researchgate.net]
IXA6: A Selective Modulator of Endoplasmic Reticulum Proteostasis Through the IRE1α/XBP1s Pathway
An In-depth Technical Guide for Researchers and Drug Development Professionals
The endoplasmic reticulum (ER) is a critical organelle responsible for the synthesis, folding, and modification of a significant portion of the cellular proteome. Perturbations in ER function can lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis (proteostasis) but can trigger apoptosis if the stress is prolonged or severe. One of the key branches of the UPR is mediated by the ER-resident transmembrane protein, inositol-requiring enzyme 1α (IRE1α). IXA6 is a novel small molecule that has emerged as a selective activator of the IRE1α pathway, offering a promising tool for studying ER stress and a potential therapeutic avenue for diseases associated with defective proteostasis.[1][2]
This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its effects on ER proteostasis. It includes quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the relevant cellular pathways and experimental workflows.
Mechanism of Action of this compound
This compound acts as a selective activator of the IRE1α/XBP1s signaling arm of the UPR.[1][2] Under ER stress, IRE1α oligomerizes and autophosphorylates, activating its cytosolic endoribonuclease (RNase) domain.[3][4] This RNase activity has two main downstream effects: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA and the degradation of a subset of mRNAs through a process called Regulated IRE1-Dependent Decay (RIDD).[5][6]
This compound has been shown to induce the RNase activity of IRE1α, leading to the splicing of XBP1 mRNA.[2][7] This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active transcription factor, XBP1s.[1][8] XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER protein folding, quality control, and degradation, thereby enhancing the cell's capacity to cope with ER stress.[1][9]
Crucially, this compound demonstrates selectivity for the IRE1α/XBP1s pathway, without significantly activating the other two major UPR branches mediated by PERK and ATF6.[1][10] This selectivity makes this compound a valuable tool for dissecting the specific roles of the IRE1α pathway in various physiological and pathological contexts.
Quantitative Data on this compound Activity
The following tables summarize the quantitative data on the effects of this compound from various studies. This allows for a direct comparison of its activity with other compounds and across different experimental conditions.
Table 1: Comparative Activity of this compound and Analogs on XBP1-RLuc Reporter Activation
| Compound | Mechanism of Action | XBP1-RLuc Activation (% of Thapsigargin) | EC50 for XBP1-RLuc Activation | Reference |
| This compound | Selective IRE1/XBP1s activator | ~35-50% | < 3 µM | [11] |
| IXA4 | Selective IRE1/XBP1s activator | ~35-50% | < 3 µM | [11] |
| Thapsigargin (Tg) | SERCA inhibitor, broad UPR inducer | 100% (control) | Not Applicable | [11] |
Table 2: Effect of this compound on UPR Target Gene Expression
| Cell Line | Treatment (10 µM this compound, 4h) | Target Gene | Fold Change in mRNA Levels | Reference |
| HEK293T | This compound | IRE1/XBP1s geneset | Activated to ~30-40% of Thapsigargin levels | [7] |
| Huh7 | This compound | DNAJB9 (XBP1s target) | Significantly upregulated | [7][10] |
| Huh7 | This compound | BiP (ATF6 target) | No significant change | [10] |
| Huh7 | This compound | CHOP (PERK target) | No significant change | [10] |
| SH-SY5Y | This compound | DNAJB9 (XBP1s target) | Significantly upregulated | [7][10] |
| SH-SY5Y | This compound | BiP (ATF6 target) | No significant change | [10] |
| SH-SY5Y | This compound | CHOP (PERK target) | No significant change | [10] |
Table 3: Effect of this compound on Regulated IRE1-Dependent Decay (RIDD) Targets
| Cell Line | Treatment (10 µM, 4h) | RIDD Target | log2 Fold Change in mRNA Levels | Reference |
| HEK293T | IXA1 | SCARA3 | Decreased | [12] |
| HEK293T | IXA4 | SCARA3 | No significant change | [12] |
| HEK293T | This compound | SCARA3 | No significant change | [12] |
| HEK293T | Thapsigargin | SCARA3 | Decreased | [12] |
| HEK293T | IXA1 | BLOC1S1 | Decreased | [12] |
| HEK293T | IXA4 | BLOC1S1 | No significant change | [12] |
| HEK293T | This compound | BLOC1S1 | No significant change | [12] |
| HEK293T | Thapsigargin | BLOC1S1 | Decreased | [12] |
| HEK293T | IXA1 | COL6A1 | Decreased | [12] |
| HEK293T | IXA4 | COL6A1 | No significant change | [12] |
| HEK293T | This compound | COL6A1 | No significant change | [12] |
| HEK293T | Thapsigargin | COL6A1 | Decreased | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
IRE1α Phosphorylation Assay using Phos-tag™ SDS-PAGE
This protocol allows for the separation of phosphorylated and unphosphorylated forms of IRE1α, providing a direct measure of its activation.[3][5]
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phos-tag™ AAL-107 acrylamide (B121943) solution
-
Standard SDS-PAGE reagents
-
Anti-IRE1α antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound or control compounds for the desired time.
-
Lyse the cells on ice with lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Prepare polyacrylamide gels containing 25-50 µM Phos-tag™ acrylamide and 100-200 µM MnCl₂.
-
Load equal amounts of protein per lane and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IRE1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Phosphorylated IRE1α will migrate slower than the unphosphorylated form.
XBP1 mRNA Splicing Assay using RT-PCR
This assay is a hallmark for assessing IRE1α RNase activity and is crucial for evaluating the effect of compounds like this compound.[5][13]
Materials:
-
RNA extraction kit
-
Reverse transcriptase and corresponding buffer/reagents
-
PCR primers flanking the 26-nucleotide intron of XBP1 mRNA
-
Taq DNA polymerase
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)
Procedure:
-
Treat cells with this compound or control compounds.
-
Isolate total RNA from the cells using a commercial kit.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform PCR using primers that amplify a region of the XBP1 cDNA containing the splice site.
-
The unspliced XBP1 (uXBP1) will yield a larger PCR product than the spliced XBP1 (sXBP1).
-
Resolve the PCR products on a 2-3% agarose gel.
-
Visualize the bands under UV light after staining. The relative intensity of the sXBP1 and uXBP1 bands can be quantified using densitometry.
Regulated IRE1-Dependent Decay (RIDD) Assay using qPCR
This protocol measures the degradation of known RIDD target mRNAs to assess another facet of IRE1α's RNase activity.[5][14]
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for RIDD target genes (e.g., BLOC1S1, SCARA3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Treat cells with this compound or a positive control for RIDD induction (e.g., thapsigargin).
-
Extract total RNA and synthesize cDNA as described in the XBP1 splicing assay.
-
Perform quantitative real-time PCR (qPCR) using primers for the RIDD target genes and a stable housekeeping gene for normalization.
-
Calculate the relative mRNA levels of the target genes using the ΔΔCt method. A decrease in the mRNA level of a RIDD target upon treatment indicates RIDD activation.
Cellular Viability Assay
Assessing the effect of this compound on cell viability is crucial to distinguish its specific effects on ER proteostasis from general cytotoxicity.[15][16]
Materials:
-
Cell viability reagent (e.g., MTS, resazurin, or an ATP-based assay kit)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound and appropriate controls (e.g., vehicle, a known cytotoxic agent).
-
Incubate for the desired period (e.g., 24, 48, 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the metabolic conversion of the reagent.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: this compound selectively activates IRE1α, leading to XBP1s-mediated upregulation of UPR genes and restoration of ER proteostasis.
Caption: Logical workflow illustrating the selective activation of the IRE1α branch of the UPR by this compound.
Caption: A typical experimental workflow for characterizing the effects of this compound on cellular models of ER stress.
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assays to Study IRE1 Activation and Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assays to Study IRE1 Activation and Signaling | Springer Nature Experiments [experiments.springernature.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Endoplasmic Reticulum Stress Response Element Regulated by XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Ex Vivo Protocol to Assess IRE1α-Dependent RNA Cleavage Using Total RNA Isolated from Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 細胞生存率 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Overview of Cell Viability and Cell Viability Assays | Cell Signaling Technology [cellsignal.com]
An In-depth Technical Guide to the Downstream Signaling Pathways of IXA6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core downstream signaling pathways modulated by IXA6, a novel small molecule activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-Box Binding Protein 1 (XBP1s) pathway. This document details the mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and provides visual representations of the signaling cascades involved.
Core Mechanism of Action: Selective Activation of the IRE1/XBP1s Pathway
This compound is a selective activator of IRE1, a key sensor of endoplasmic reticulum (ER) stress and a central component of the Unfolded Protein Response (UPR).[1][2][3] The UPR is a crucial signaling network that allows cells to cope with an accumulation of unfolded or misfolded proteins in the ER.[4][5] The UPR consists of three main branches initiated by the sensors IRE1, PERK, and ATF6.[5][6] this compound selectively activates the IRE1 branch, leading to a specific downstream signaling cascade.[1][4]
The activation of IRE1 by this compound induces its endoribonuclease (RNase) activity.[1][3][7] This RNase activity has a specific target: the mRNA of the X-box binding protein 1 (XBP1).[2][5] IRE1 excises a 26-nucleotide intron from the XBP1 mRNA, resulting in a frameshift that produces the potent transcription factor XBP1s (spliced XBP1).[2][8] XBP1s then translocates to the nucleus and upregulates a host of genes involved in restoring ER protein homeostasis (proteostasis), including chaperones, folding enzymes, and components of the ER-associated degradation (ERAD) machinery.[2][4]
Notably, this compound has been shown to selectively activate the IRE1/XBP1s pathway without significantly engaging other UPR branches like the PERK and ATF6 pathways, or other stress-responsive pathways such as the cytosolic heat shock response and the oxidative stress response.[4] This selectivity makes this compound a valuable tool for studying the specific roles of the IRE1/XBP1s pathway and a potential therapeutic agent for diseases associated with ER stress.[3][4]
Quantitative Data Summary
The efficacy and selectivity of this compound have been characterized through various quantitative assays. The following tables summarize the key findings from comparative studies.
| Table 1: Efficacy of this compound and Comparators in XBP1-RLuc Splicing Reporter Assay | |||
| Compound | Mechanism of Action | XBP1-RLuc Activation (% of Thapsigargin) | EC50 for XBP1-RLuc |
| This compound | Selective IRE1/XBP1s activator | ~35-50% | < 3 µM |
| IXA4 | Selective IRE1/XBP1s activator | ~35-50% | < 3 µM |
| IXA62 | Selective IRE1/XBP1s activator | Not explicitly stated | 0.31 µM |
| Thapsigargin (Tg) | SERCA inhibitor, broad UPR inducer | 100% (control) | Not applicable |
| Data sourced from BenchChem.[2] |
| Table 2: Gene Expression Changes Induced by this compound | |
| Parameter | Observation |
| Overlap of this compound-induced genes with XBP1s-induced genes | 64% |
| Activation of IRE1-XBP1s geneset | ~30-40% of the levels observed with Thapsigargin |
| Upregulation of XBP1s mRNA | Selective upregulation in cell lines including Huh7 and SHSY5Y |
| Effect on Amyloid Precursor Protein (APP) secretion | Reduction in Aβ secretion, which is blocked by the IRE1 RNase inhibitor 4µ8c |
| Data sourced from MedchemExpress.com and InvivoChem.[1][7] |
Key Downstream Signaling Pathways
The primary downstream effect of this compound is the activation of the XBP1s transcriptional program. This leads to the upregulation of genes that enhance the ER's protein folding and degradation capacity.
While this compound is selective for the IRE1/XBP1s pathway, it is important to understand the broader context of UPR signaling. Under conditions of prolonged or severe ER stress, the UPR can switch from a pro-survival to a pro-apoptotic response.[5][9] The IRE1 branch itself can contribute to apoptosis through its interaction with TRAF2, leading to the activation of the JNK signaling cascade.[5][9] Furthermore, the PERK and ATF6 branches of the UPR can be activated by general ER stressors and have their own downstream effects, including the induction of the pro-apoptotic transcription factor CHOP.[9][10] Although this compound does not significantly activate these other pathways, its effects occur within this complex signaling network.
Detailed Experimental Protocols
The characterization of this compound and its downstream effects relies on several key experimental methodologies.
-
Purpose: To quantify the extent of IRE1-mediated XBP1 mRNA splicing.[2]
-
Methodology:
-
A stable HEK293T cell line expressing a reporter construct containing the XBP1 splicing cassette fused to Renilla luciferase is utilized.[2][4]
-
Upon activation of IRE1 by a compound like this compound, the XBP1 mRNA within the reporter is spliced, leading to a frameshift and subsequent translation of the luciferase enzyme.[2]
-
Cells are treated with various concentrations of the test compound for 16-18 hours.[2] Thapsigargin is often used as a positive control to induce maximal splicing.[2]
-
The luminescence signal, which is directly proportional to the extent of XBP1 splicing, is measured using a luminometer.[2]
-
-
Purpose: To measure the expression levels of XBP1s and its downstream target genes.[2]
-
Methodology:
-
Cells or tissues are treated with the compound of interest for a specified duration (e.g., 4 hours).[2][4]
-
Total RNA is extracted and reverse-transcribed into cDNA.[2]
-
qPCR is performed using primers specific for the spliced form of XBP1 (XBP1s) and target genes such as DNAJB9 and HERPUD1.[2][4]
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and are often presented as a fold change relative to a vehicle-treated control.[2]
-
-
Purpose: To assess the global transcriptional effects of a compound and confirm its selectivity.[2][4]
-
Methodology:
-
RNA is extracted from cells treated with the compound, a vehicle control, or a broad UPR inducer like Thapsigargin.[2][4]
-
Following library preparation, the RNA is sequenced.[2]
-
The resulting data is analyzed to identify differentially expressed genes.[2]
-
Gene Ontology (GO) analysis and gene set enrichment analysis are then used to determine which cellular pathways are modulated and to confirm the selectivity of the compound for the IRE1/XBP1s pathway.[2][4]
-
-
Purpose: To detect the protein levels of key signaling molecules.[2]
-
Methodology:
-
Cells are treated with the compound of interest, and cell lysates are prepared.[11]
-
Proteins are separated by SDS-PAGE and transferred to a membrane.[2]
-
The membrane is probed with primary antibodies against proteins of interest (e.g., phosphorylated IRE1, XBP1s, or downstream target proteins) and subsequently with a secondary antibody conjugated to a detectable marker.[2][11]
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the identification and validation of selective XBP1s activators like this compound.
Conclusion
This compound represents a significant advancement in the pharmacological modulation of the Unfolded Protein Response. Its high selectivity for the IRE1/XBP1s pathway provides a powerful tool for dissecting the roles of this specific signaling cascade in health and disease. The downstream effects of this compound are primarily mediated through the transcriptional program of XBP1s, leading to enhanced ER proteostasis. This targeted mechanism of action holds considerable promise for the development of novel therapeutics for a range of pathologies linked to ER dysfunction. Further research into the long-term effects and in vivo efficacy of this compound will be crucial in translating its potential into clinical applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. targetmol.cn [targetmol.cn]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. IXA-6 | IRE1/XBP1s激动剂 | CAS 1021106-40-0 | 美国InvivoChem [invivochem.cn]
- 8. researchgate.net [researchgate.net]
- 9. Integrating the mechanisms of apoptosis induced by endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. escholarship.org [escholarship.org]
- 11. researchgate.net [researchgate.net]
The Dichotomy of Neuroprotection in Parkinson's Disease Models: A Technical Guide to Sigma-2 Receptor Antagonism and IXA6-Mediated IRE1/XBP1s Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of two distinct, yet potentially complementary, therapeutic strategies for Parkinson's disease (PD) based on preclinical models. The first section details the role of sigma-2 receptor (S2R) antagonists in mitigating α-synuclein-induced neurotoxicity, a cornerstone of PD pathology. The second section elucidates the function of IXA6, a selective activator of the IRE1/XBP1s signaling pathway, and its neuroprotective implications through the modulation of the unfolded protein response (UPR), a cellular stress pathway increasingly linked to PD.
While this compound is not a sigma-2 receptor antagonist, its mechanism of action targets a pathway of significant relevance to the neurodegenerative processes in Parkinson's disease. This guide will therefore address both avenues, presenting the current state of research, quantitative data, and detailed experimental methodologies for each.
Section 1: Sigma-2 Receptor Antagonism in Parkinson's Disease Models
The sigma-2 receptor, encoded by the TMEM97 gene, has emerged as a promising therapeutic target in neurodegenerative diseases.[1] In the context of Parkinson's disease, its modulation through specific antagonists has shown potential in combating the pathological effects of α-synuclein oligomers.
Mechanism of Action
The aggregation of α-synuclein into toxic oligomers is a central event in the pathogenesis of Parkinson's disease.[2][3] These oligomers are known to induce neuronal dysfunction by disrupting cellular processes such as protein trafficking and autophagy.[4][5] Sigma-2 receptor antagonists have been shown to rescue this neuronal dysfunction.[2][4] Their mechanism of action is primarily attributed to:
-
Blocking α-synuclein oligomer-induced trafficking deficits: α-synuclein oligomers impair the normal movement of vesicles and lipids within neurons. S2R antagonists can prevent these deficits, thereby preserving essential cellular transport.[2][4]
-
Preventing LAMP-2A upregulation: α-synuclein oligomers lead to an increase in Lysosomal-Associated Membrane Protein 2A (LAMP-2A), a key component of chaperone-mediated autophagy.[2][4] While the precise implications are still under investigation, the ability of S2R antagonists to block this upregulation suggests an interference with the pathological autophagic response induced by toxic α-synuclein.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway of α-synuclein-induced toxicity and the experimental workflow for evaluating S2R antagonists.
Quantitative Data
The following table summarizes the binding affinities of various sigma-2 receptor ligands.
| Compound | Sigma-2 Receptor (TMEM97) Binding Affinity (Ki, nM) | Reference |
| SV119 | 5.2 | [6] |
| WC-26 | 2.6 | [6] |
| RHM-4 | ~10-fold higher affinity than DTG | [7] |
| DTG | 39.9 | [7] |
| JZ107 | 5.1 | [8] |
| JZ103 | 292 | [8] |
| Amiodarone | 171 | [8] |
The efficacy of sigma-2 receptor antagonists in cellular models is demonstrated by their ability to rescue α-synuclein-induced deficits. For instance, compounds like CT1978 and CT2168 have been shown to block these deficits in a dose-dependent manner.[2]
Experimental Protocols
-
Monomer Preparation: Thaw recombinant α-synuclein monomer on ice. Centrifuge at high speed (e.g., 12,000-15,000 x g) for 10 minutes at 4°C to pellet any pre-existing aggregates. Collect the supernatant.[5][9]
-
Fibril Formation: Dilute the monomeric protein to a final concentration of 5 mg/mL in phosphate-buffered saline (PBS). Incubate in a thermomixer at 37°C with continuous shaking (e.g., 1,000 rpm) for 7 days.[3][5]
-
Sonication: To generate smaller, more pathogenic fibrils for cell culture or in vivo use, sonicate the PFFs. Optimal seeding is achieved with fibrils of 50 nm or smaller.[5][9]
-
Quality Control: Confirm fibril formation using a Thioflavin T assay and visualize by electron microscopy.[5][10]
-
Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in a 96-well plate.
-
Treatment: Treat the cells with α-synuclein oligomers in the presence or absence of the S2R antagonist for the desired duration.
-
MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.[11][12]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan (B1609692) crystals.[12][13]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[13]
-
Cell Culture and Fixation: Grow cells on coverslips, fix with 4% paraformaldehyde, and permeabilize with a detergent like Triton X-100.[14][15]
-
Blocking: Block non-specific antibody binding using a blocking solution (e.g., PBS with bovine serum albumin and normal goat serum).
-
Primary Antibody Incubation: Incubate with a primary antibody against LAMP-2A overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.[14]
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing a nuclear counterstain (e.g., DAPI) and visualize using a fluorescence microscope.
Section 2: this compound and the IRE1/XBP1s Pathway in Parkinson's Disease
This compound is a novel small molecule that selectively activates the inositol-requiring enzyme 1 (IRE1) pathway of the unfolded protein response (UPR).[16][17] While not directly targeting the sigma-2 receptor, the IRE1/XBP1s pathway is increasingly recognized for its role in neurodegenerative diseases, including Parkinson's.
Mechanism of Action
The endoplasmic reticulum (ER) is responsible for the proper folding and modification of a significant portion of the cell's proteins. An accumulation of misfolded or unfolded proteins in the ER triggers the UPR. The IRE1 pathway is a key branch of the UPR. Upon activation, IRE1's endoribonuclease activity splices the mRNA of the X-box binding protein 1 (XBP1), generating a potent transcription factor, XBP1s.[16][17] XBP1s then translocates to the nucleus and upregulates genes involved in restoring ER homeostasis, including chaperones and components of the ER-associated degradation (ERAD) machinery.
In the context of Parkinson's disease, ER stress is a known pathological feature. Activation of the IRE1/XBP1s pathway has been shown to be neuroprotective in various models of PD.[18] By enhancing the cell's capacity to handle misfolded proteins, activators like this compound may help alleviate the cellular stress caused by α-synuclein aggregation and other pathogenic factors.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IRE1/XBP1s signaling pathway and a typical experimental workflow for evaluating this compound.
Quantitative Data
The following table summarizes the in vitro activity of this compound.
| Parameter | Value | Cell Line | Reference |
| EC50 for XBP1-RLuc Activation | < 3 µM | HEK293TREx | [19][20] |
| Activation of IRE1-XBP1s geneset | ~30-40% of Thapsigargin | HEK293T | [17] |
| Upregulation of XBP1s mRNA | Selective | Huh7, SH-SY5Y | [17] |
This compound at a concentration of 10 µM has been shown to selectively activate IRE1-XBP1s signaling.[17]
Experimental Protocols
-
Assay Principle: This assay measures the kinase activity of purified IRE1α by detecting the production of ADP using a fluorescence polarization-based method (e.g., Transcreener® ADP² Assay).[2][21]
-
Reaction Setup: Prepare a reaction mixture containing purified IRE1α enzyme, a suitable substrate (e.g., myelin basic protein), and ATP in an appropriate buffer.
-
Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a defined period.
-
Detection: Stop the reaction and add the ADP detection mix, which contains an ADP antibody and a fluorescent tracer.
-
Measurement: Measure the fluorescence polarization on a compatible plate reader. A decrease in polarization indicates ADP production and thus IRE1α kinase activity.[21]
-
Cell Treatment and RNA Extraction: Treat cells with this compound or a positive control (e.g., thapsigargin). Extract total RNA from the cells.[22]
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
qPCR: Perform quantitative real-time PCR using primers that specifically amplify the spliced form of XBP1 (XBP1s) and the total XBP1 (spliced and unspliced).[23][24]
-
Data Analysis: Calculate the ratio of spliced XBP1 to total XBP1 to determine the extent of XBP1 splicing.[24][25]
Conclusion
The investigation into novel therapeutic strategies for Parkinson's disease is multifaceted. This guide has detailed two distinct approaches with significant preclinical validation. Sigma-2 receptor antagonists offer a direct means of combating the neurotoxic effects of α-synuclein oligomers, a primary pathological driver of the disease. In parallel, compounds like this compound, which activate the IRE1/XBP1s pathway of the UPR, present a strategy to enhance the intrinsic cellular mechanisms for coping with the protein misfolding stress inherent in Parkinson's disease. Further research into both of these promising avenues will be crucial in the development of effective disease-modifying therapies for this debilitating neurodegenerative disorder.
References
- 1. MTT cell viability assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Alpha-Synuclein Preformed Fibrils from Monomers and Use In Vivo [jove.com]
- 4. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 5. Generation of Alpha-Synuclein Preformed Fibrils from Monomers and use In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. med.upenn.edu [med.upenn.edu]
- 8. biorxiv.org [biorxiv.org]
- 9. michaeljfox.org [michaeljfox.org]
- 10. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 11. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 14. Immunocytochemistry protocol | Abcam [abcam.com]
- 15. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. α-Synuclein Oligomers Induce a Unique Toxic Tau Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Sigma-2 receptor antagonists rescue neuronal dysfunction induced by Parkinson's patient brain-derived α-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. Xbp1 splicing assay [bio-protocol.org]
- 23. researchgate.net [researchgate.net]
- 24. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. biorxiv.org [biorxiv.org]
Unveiling the Cellular Target of IXA6: A Technical Guide to a Selective IRE1/XBP1s Activator
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
IXA6 is a novel small molecule compound that has been identified as a selective activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2][3][4][5] This pathway is a critical branch of the Unfolded Protein Response (UPR), a cellular stress response essential for maintaining endoplasmic reticulum (ER) proteostasis.[4][6] this compound induces the endoribonuclease (RNase) activity of IRE1, leading to the unconventional splicing of XBP1 mRNA and the subsequent activation of the XBP1s transcription factor.[1][2][3][4] This targeted activation of the IRE1/XBP1s pathway offers a promising therapeutic strategy for diseases associated with ER stress, including neurodegenerative and metabolic disorders.[4][7] This technical guide provides a comprehensive overview of the cellular targets of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways.
The Primary Cellular Target: Inositol-Requiring Enzyme 1 (IRE1)
The principal cellular target of this compound is the ER stress sensor, Inositol-requiring enzyme 1 (IRE1).[1][2][8] this compound acts as a selective activator of IRE1α's RNase activity.[4] This activation is achieved through a mechanism that promotes IRE1 autophosphorylation.[6] By selectively targeting IRE1, this compound initiates a cascade of events that leads to the enhanced expression of genes aimed at restoring ER protein homeostasis.[4][6]
Mechanism of Action
This compound's engagement with IRE1 triggers its RNase domain, which then catalyzes the unconventional splicing of XBP1 mRNA.[4][6] This splicing event removes a 26-nucleotide intron, resulting in a translational frameshift that produces the active XBP1s transcription factor.[6] XBP1s then translocates to the nucleus and upregulates a suite of genes involved in ER-associated degradation (ERAD), protein folding, and quality control.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and selectivity of this compound from various cellular assays.
| Parameter | Value/Observation | Cell Line(s) | Reference(s) |
| Concentration Used | 10 µM | HEK293T, Huh7, SHSY5Y, CHO | [1][2] |
| Incubation Time | 4 or 18 hours | HEK293T, Huh7, SHSY5Y, CHO | [1][2] |
| EC50 for XBP1-RLuc | < 3 µM | HEK293TREX | [8] |
| XBP1-RLuc Activation | ~35-50% of Thapsigargin (Tg) | HEK293TREX | [8] |
| IRE1/XBP1s Geneset Activation | ~30-40% of Thapsigargin (Tg) | HEK293T | [2][6] |
| Overlap with XBP1s-induced genes | 64% | HEK293T | [1][2] |
Table 1: In Vitro Activity of this compound
| Gene Target | Fold Change (mRNA levels) vs. Control | Experiment Type | Cell Line | Reference(s) |
| XBP1s | Upregulated selectively | RT-PCR | Huh7, SHSY5Y | [1][2] |
| DNAJB9 | Significantly induced | RNA-seq, qPCR | HEK293T | [6] |
| SEC24D | Significantly induced | RNA-seq | HEK293T | [6] |
| HERPUD1 | Significantly induced | RNA-seq | HEK293T | [6] |
| BiP (HSPA5) | Not significantly induced | qPCR | HEK293T | [6] |
| CHOP (DDIT3) | Not significantly induced | qPCR | HEK293T | [6] |
Table 2: Selectivity Profile of this compound on UPR Target Genes
Experimental Protocols
This section details the methodologies for key experiments used to characterize the cellular targets and mechanism of action of this compound.
XBP1-Renilla Luciferase (XBP1-RLuc) Splicing Reporter Assay
Purpose: To quantify the extent of IRE1-mediated XBP1 mRNA splicing induced by a compound.
Methodology:
-
Cell Culture: A HEK293TREX cell line stably expressing an XBP1-Renilla luciferase (XBP1-RLuc) reporter construct is utilized.[8]
-
Compound Treatment: Cells are treated with various concentrations of this compound or a positive control (e.g., Thapsigargin) for 16-18 hours.[8]
-
Lysis and Luminescence Measurement: After incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is directly proportional to the amount of spliced XBP1-RLuc mRNA, is measured using a luminometer.[8]
RNA-sequencing (RNA-seq)
Purpose: To obtain a global view of the transcriptional changes induced by this compound and to assess its selectivity for the IRE1/XBP1s pathway.
Methodology:
-
Cell Treatment: HEK293T cells are treated with 10 µM this compound, a vehicle control, or a broad UPR inducer like Thapsigargin for 4 hours.[6]
-
RNA Extraction and Library Preparation: Total RNA is extracted from the treated cells, and sequencing libraries are prepared.[8]
-
Sequencing and Data Analysis: The RNA is sequenced, and the resulting data are analyzed to identify differentially expressed genes.[8] Gene Ontology (GO) analysis and gene set enrichment analysis are performed to identify the modulated cellular pathways. The expression of genes specific to the PERK and ATF6 branches of the UPR is examined to confirm selectivity.[6][8]
Quantitative Real-Time PCR (RT-qPCR)
Purpose: To validate the findings from RNA-seq and to measure the expression levels of specific XBP1s target genes.
Methodology:
-
Cell Treatment and RNA Extraction: Cells (e.g., HEK293T, Huh7, SHSY5Y) are treated with 10 µM this compound for a specified duration (e.g., 4 hours). Total RNA is then extracted.[2][8]
-
Reverse Transcription: The extracted RNA is reverse-transcribed into cDNA.[8]
-
qPCR: qPCR is performed using primers specific for the spliced form of XBP1 (XBP1s) and its downstream targets (e.g., DNAJB9, HERPUD1).[6][8] Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH) and are presented as fold change relative to a vehicle-treated control.[8]
Phos-tag SDS-PAGE and Immunoblotting
Purpose: To assess the phosphorylation status of IRE1 upon treatment with this compound.
Methodology:
-
Cell Lysis: HEK293T cells are treated with this compound, and cell lysates are prepared.[6]
-
Phos-tag SDS-PAGE: The lysates are resolved on an SDS-PAGE gel containing Phos-tag acrylamide, which retards the migration of phosphorylated proteins.[6]
-
Immunoblotting: The separated proteins are transferred to a membrane and probed with an antibody specific for IRE1 to visualize the phosphorylated and unphosphorylated forms of the protein.[6]
Visualizations
This compound Signaling Pathway
Caption: The signaling cascade initiated by this compound, leading to the activation of IRE1 and transcription of target genes.
Experimental Workflow for this compound Target Validation
Caption: A typical experimental workflow for identifying and validating selective IRE1/XBP1s activators like this compound.
Conclusion
This compound is a potent and selective activator of the IRE1/XBP1s signaling pathway, a key component of the unfolded protein response. Its ability to specifically engage IRE1 and promote adaptive ER proteostasis remodeling without triggering a global stress response makes it a valuable research tool and a promising candidate for further therapeutic development. The data and protocols presented in this guide offer a comprehensive resource for researchers investigating the role of the IRE1/XBP1s pathway in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. IXA-6 | IRE1/XBP1s激动剂 | CAS 1021106-40-0 | 美国InvivoChem [invivochem.cn]
- 4. benchchem.com [benchchem.com]
- 5. This compound | IRE1/XBP1s激动剂 | MCE [medchemexpress.cn]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.cn [targetmol.cn]
- 8. benchchem.com [benchchem.com]
A Technical Guide to the Modulation of XBP1 Splicing by IXA6
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Unfolded Protein Response (UPR) is a critical cellular signaling network activated by endoplasmic reticulum (ER) stress, a condition arising from the accumulation of unfolded or misfolded proteins. The inositol-requiring enzyme 1α (IRE1α)-X-box binding protein 1 (XBP1) pathway is the most conserved branch of the UPR. Its activation is central to restoring protein folding homeostasis, and its dysregulation is implicated in numerous diseases. This document provides a comprehensive technical overview of IXA6, a novel small-molecule activator of the IRE1α-XBP1 pathway. We detail its mechanism of action, present quantitative efficacy data, and provide detailed experimental protocols for assessing its impact on XBP1 splicing, a key indicator of IRE1α activation.
The IRE1α-XBP1 Signaling Pathway
Under ER stress, the ER-resident transmembrane protein IRE1α undergoes dimerization and trans-autophosphorylation, which activates its endoribonuclease (RNase) domain.[1][2] The activated RNase domain excises a 26-nucleotide intron from the mRNA of XBP1 (XBP1u for unspliced).[3][4] This unconventional splicing event causes a frameshift, leading to the translation of a potent and stable transcription factor known as spliced XBP1 (XBP1s).[5][6] XBP1s then translocates to the nucleus to upregulate a host of UPR target genes involved in enhancing ER protein folding capacity, ER-associated degradation (ERAD), and lipid biosynthesis to restore ER homeostasis.[1][6]
This compound is a pharmacological activator that selectively targets this pathway. It functions by inducing the RNase activity of IRE1α, thereby promoting the splicing of XBP1u to XBP1s and initiating the downstream transcriptional program.[7][8]
Caption: The IRE1α-XBP1 signaling pathway and the activating role of this compound.
Quantitative Data Presentation: Efficacy of this compound
This compound selectively activates the IRE1α-XBP1 signaling axis. Its efficacy has been quantified in various cellular models, demonstrating a potent but partial activation compared to global ER stress inducers like Thapsigargin (Tg), which inhibits the SERCA pump. This selective, moderate activation is advantageous for studying the specific consequences of IRE1α signaling without triggering the potentially confounding and cytotoxic effects of a full-blown UPR.[9][10]
Table 1: Summary of this compound Efficacy and Properties
| Parameter | Value | Cell Lines / System | Notes | Source |
|---|---|---|---|---|
| Mechanism of Action | IRE1/XBP1s Activator | HEK293T, Huh7, SHSY5Y | Induces IRE1 RNase activity and autophosphorylation. | [7][10] |
| EC50 for XBP1-RLuc | < 3 µM | HEK293TREX XBP1-RLuc Reporter | Effective concentration for 50% maximal response in a reporter assay. | [9][10] |
| Maximal Activation | ~30-50% of Thapsigargin (Tg) | HEK293TREX XBP1-RLuc Reporter | Activates the pathway to a significant but sub-maximal level compared to a global UPR inducer. | [7][10][11] |
| Typical Working Conc. | 10 µM | HEK293T, Huh7, SHSY5Y, CHO | Concentration frequently used to achieve selective activation. | [7][10] |
| Pathway Selectivity | Selective for IRE1α-XBP1s | HEK293T | Does not significantly induce PERK (e.g., CHOP) or ATF6 (e.g., BiP) regulated genes. | [10] |
| Downstream Effect | High overlap with XBP1s | Not specified | 64% of genes induced by this compound are also induced by XBP1s overexpression. |[7][11] |
Table 2: Comparative Activity of this compound and Related Compounds
| Compound | Mechanism of Action | EC50 for XBP1-RLuc | Max Activation vs. Tg | Source |
|---|---|---|---|---|
| This compound | Selective IRE1/XBP1s Activator | < 3 µM | ~35-50% | [9][10] |
| IXA4 | Selective IRE1/XBP1s Activator | < 3 µM | ~35-50% | [9][10] |
| Thapsigargin (Tg) | SERCA inhibitor, broad UPR inducer | Not Applicable | 100% (Control) | [9][10] |
| KIRA6 | IRE1α Kinase Inhibitor | Not Applicable (Inhibitor) | Inhibits XBP1 splicing | [10] |
| 4µ8c | IRE1α RNase Inhibitor | Not Applicable (Inhibitor) | Inhibits XBP1 splicing |[10] |
Experimental Protocols: Measuring XBP1 Splicing
The most direct method to quantify the activity of this compound is to measure the ratio of spliced (XBP1s) to unspliced (XBP1u) mRNA. This can be achieved through reverse transcription PCR (RT-PCR) followed by gel electrophoresis or more quantitatively using quantitative real-time PCR (qRT-PCR).[12][13]
Caption: Experimental workflow for the analysis of this compound-induced XBP1 splicing.
Protocol: XBP1 Splicing Assay by RT-PCR and Gel Electrophoresis
This protocol provides a standard method to visualize and semi-quantify this compound-induced XBP1 splicing.
4.1.1 Materials
-
Cell line of interest (e.g., HEK293T, Huh7)
-
Cell culture medium and supplements
-
This compound (stock solution in DMSO)
-
Thapsigargin (Tg) or Tunicamycin (Tm) as positive control
-
Vehicle control (DMSO)
-
TRIzol reagent or equivalent RNA extraction kit
-
Reverse transcription kit (e.g., Superscript)
-
PCR polymerase (e.g., Taq or a high-fidelity polymerase)
-
PCR primers for XBP1 (human):
-
Agarose and TAE buffer
-
DNA loading dye and DNA ladder
-
Gel imaging system
4.1.2 Cell Treatment
-
Plate cells in a 6-well plate and grow to 70-80% confluency.
-
Prepare treatment media: Dilute this compound (e.g., to 10 µM), positive control (e.g., 500 nM Tg), and an equivalent volume of DMSO (vehicle) in fresh culture medium.
-
Aspirate old medium from cells and add the treatment media.
-
Incubate for a specified time course (e.g., 4-18 hours).[7]
4.1.3 RNA Extraction and cDNA Synthesis
-
Lyse the cells and extract total RNA according to the manufacturer's protocol (e.g., TRIzol).
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.
4.1.4 PCR Amplification
-
Set up a PCR reaction with the synthesized cDNA as a template.
-
Template cDNA: 1-2 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
PCR Master Mix (2x): 12.5 µL
-
Nuclease-free water: to 25 µL
-
-
Perform PCR using the following thermocycling conditions (may require optimization):
-
Initial Denaturation: 94°C for 2 min
-
30-35 Cycles:
-
Denaturation: 94°C for 10-30 sec
-
Annealing: 64°C for 30 sec[12]
-
Extension: 72°C for 30 sec
-
-
Final Extension: 72°C for 5 min
-
4.1.5 Gel Electrophoresis and Analysis
-
Prepare a high-resolution 3% agarose gel to effectively separate the two PCR products.[12]
-
Mix the PCR products with DNA loading dye and load onto the gel alongside a DNA ladder.
-
Run the gel until sufficient separation is achieved.
-
Visualize the DNA bands under UV light using a gel doc system.
-
Expected band sizes: Unspliced XBP1u (~473 bp) and Spliced XBP1s (~447 bp).[12]
-
-
The ratio of the band intensities (XBP1s / (XBP1u + XBP1s)) can be semi-quantified using software like ImageJ.
Protocol: Quantitative Analysis by qRT-PCR
For more precise quantification, qRT-PCR using primers specific to the spliced XBP1 junction is recommended.[13][14][15]
4.2.1 Additional Materials
-
SYBR Green or TaqMan-based qRT-PCR master mix
-
qRT-PCR-compatible instrument
-
Primers for XBP1s and a housekeeping gene (e.g., GAPDH, ACTB).
-
Human XBP1s Forward: 5'-CTGAGTCCGAATCAGGTGCAG-3'
-
Human XBP1 Total Reverse: 5'-ATCCATGGGAAGATGTTCTGG-3'
-
(Note: Primer design is critical. The forward primer must span the unique splice junction of XBP1s).
-
4.2.2 qRT-PCR Procedure
-
Prepare samples as described in sections 4.1.2 and 4.1.3.
-
Set up qRT-PCR reactions in triplicate for each sample and primer set (XBP1s and housekeeping gene).
-
Run the reaction on a qRT-PCR instrument using a standard thermal profile.
-
Analyze the data using the ΔΔCt method. The expression of XBP1s is normalized to the housekeeping gene and then expressed as a fold change relative to the vehicle-treated control.
Conclusion
This compound is a valuable chemical probe for the selective activation of the IRE1α-XBP1 signaling pathway. Its ability to induce XBP1 splicing in a controlled manner, without eliciting a global UPR, makes it an indispensable tool for researchers investigating the downstream consequences of IRE1α signaling in health and disease. The quantitative data and detailed protocols provided in this guide offer a robust framework for professionals in basic research and drug development to effectively utilize this compound in their studies and explore the therapeutic potential of modulating this critical cellular stress response pathway.
References
- 1. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IRE1/XBP1 and endoplasmic reticulum signaling — from basic to translational research for cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XBP1 splicing contributes to endoplasmic reticulum stress-induced human islet amyloid polypeptide up-regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. IRE1 (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. benchchem.com [benchchem.com]
- 10. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IXA-6 | IRE1/XBP1s激动剂 | CAS 1021106-40-0 | 美国InvivoChem [invivochem.cn]
- 12. Xbp1 splicing assay [bio-protocol.org]
- 13. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Quantitative measurement of spliced XBP1 mRNA as an indicator of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity of IXA6 for IRE1α: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the selectivity of IXA6, a novel small-molecule activator of the Inositol-Requiring Enzyme 1α (IRE1α) signaling pathway. A comprehensive understanding of its selective mechanism is crucial for its application in therapeutic strategies targeting diseases associated with endoplasmic reticulum (ER) stress, such as neurodegenerative and metabolic disorders. This document details the quantitative data, experimental methodologies, and signaling pathways pertinent to the selective activation of IRE1α by this compound.
Executive Summary
This compound is a novel activator of the IRE1α/X-box binding protein 1 (XBP1s) signaling pathway, a critical branch of the Unfolded Protein Response (UPR).[1] It selectively induces the endoribonuclease (RNase) activity of IRE1α, leading to the unconventional splicing of XBP1 mRNA into its active form, XBP1s.[1][2] This targeted activation of the IRE1α-XBP1s axis enhances ER proteostasis without initiating a global UPR, which can be detrimental.[3] The selectivity of this compound is a key attribute, distinguishing it from broader ER stress inducers and highlighting its potential as a refined therapeutic agent.
Quantitative Data on this compound Selectivity
The selectivity of this compound for the IRE1α pathway over other UPR branches (PERK and ATF6) and other cellular kinases is a cornerstone of its therapeutic potential. The following tables summarize the available quantitative data.
| Feature | This compound | Thapsigargin (Tg) | Reference |
| Mechanism of Action | Selective IRE1/XBP1s activator | SERCA inhibitor, broad UPR inducer | [3] |
| XBP1-RLuc Activation | ~35-50% of Tg | 100% (control) | [3] |
| EC50 for XBP1-RLuc | < 3 µM | Not applicable | [3] |
| Target Gene Activation | Activates IRE1-XBP1s geneset | Broadly activates UPR target genes | [3] |
Table 1: Comparative Efficacy of this compound and Thapsigargin. This table contrasts the selective activation of the IRE1/XBP1s pathway by this compound with the broad UPR induction by Thapsigargin.
| Cell Line | Treatment | Target Gene | Fold Change vs. Vehicle | Reference |
| Huh7 | This compound (10 µM) | XBP1s | Increased | [4] |
| Huh7 | This compound (10 µM) | DNAJB9 (XBP1 target) | Increased | [5] |
| Huh7 | This compound (10 µM) | BiP (ATF6 target) | No significant change | [5] |
| Huh7 | This compound (10 µM) | CHOP (PERK target) | No significant change | [5] |
| SH-SY5Y | This compound (10 µM) | XBP1s | Increased | [4] |
| SH-SY5Y | This compound (10 µM) | DNAJB9 (XBP1 target) | Increased | [5] |
| SH-SY5Y | This compound (10 µM) | BiP (ATF6 target) | No significant change | [5] |
| SH-SY5Y | This compound (10 µM) | CHOP (PERK target) | No significant change | [5] |
Table 2: Selective Upregulation of IRE1α Pathway Genes by this compound. This table demonstrates the specific induction of XBP1s and its downstream target DNAJB9 by this compound, without significant activation of ATF6 and PERK pathway target genes in different cell lines.
Signaling Pathways and Mechanism of Action
The UPR is a cellular stress response that aims to restore ER homeostasis.[6] It is mediated by three primary sensors: IRE1, PERK, and ATF6.[7] Under ER stress, IRE1α oligomerizes and autophosphorylates, which activates its RNase domain.[6] This activated RNase domain carries out the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron.[1] The resulting spliced XBP1 mRNA is translated into the active transcription factor XBP1s, which then translocates to the nucleus to upregulate genes involved in protein folding, trafficking, and degradation.[1]
This compound selectively activates this IRE1α-XBP1s arm of the UPR.[2] A key aspect of its selectivity is that its mechanism of action is independent of binding to the IRE1α nucleotide-binding pocket, which differentiates it from many kinase inhibitors that can have off-target effects.[8]
Caption: The IRE1α signaling pathway activated by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity of this compound.
XBP1-Renilla Luciferase (XBP1-RLuc) Splicing Reporter Assay
Purpose: To quantify the extent of IRE1-mediated XBP1 mRNA splicing in a high-throughput format.[3]
Methodology:
-
Cell Line: A HEK293T-REx cell line stably expressing a reporter construct where the XBP1 splicing cassette is fused to Renilla luciferase is utilized.[3]
-
Cell Seeding: Cells are seeded in 96- or 384-well plates at a density optimized for the assay duration.
-
Compound Treatment: Cells are treated with various concentrations of this compound or control compounds (e.g., vehicle, Thapsigargin as a positive control) for 16-18 hours.[3]
-
Lysis and Luminescence Measurement: After incubation, cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is directly proportional to the amount of spliced XBP1-RLuc mRNA, is measured using a luminometer.[3]
-
Data Analysis: Luminescence values are normalized to a cell viability marker if necessary. The percentage of XBP1 splicing is often calculated relative to the maximal splicing induced by a positive control like Thapsigargin. EC50 values are determined by fitting the data to a dose-response curve.
Quantitative Real-Time PCR (RT-qPCR)
Purpose: To measure the mRNA expression levels of XBP1s and downstream target genes of the three UPR branches to assess selectivity.[3]
Methodology:
-
Cell Treatment: Cells (e.g., Huh7, SH-SY5Y) are treated with this compound, vehicle, or positive controls for a specified duration (e.g., 4 hours).[5]
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.[3]
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the spliced form of XBP1 (XBP1s) and target genes for each UPR branch (e.g., DNAJB9 for IRE1, BiP for ATF6, and CHOP for PERK).[5]
-
Data Analysis: Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH). The fold change in gene expression relative to the vehicle-treated control is calculated using the ΔΔCt method.[3]
Caption: Workflow for assessing the selectivity of this compound.
RNA-Sequencing (RNA-seq)
Purpose: To obtain a global view of the transcriptional effects of this compound and to confirm its selectivity for the IRE1/XBP1s pathway on a genome-wide scale.[8]
Methodology:
-
Sample Preparation: Cells are treated with this compound or controls, and total RNA is extracted as described for RT-qPCR.
-
Library Preparation: The quality of the RNA is assessed, followed by the construction of sequencing libraries. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced using a next-generation sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and differential gene expression analysis is performed. Gene set enrichment analysis can be used to identify the signaling pathways that are significantly affected by this compound treatment. A high degree of overlap between genes induced by this compound and those induced by genetic activation of XBP1s confirms selectivity.[8]
Conclusion
The available data strongly support the characterization of this compound as a selective activator of the IRE1α-XBP1s signaling pathway. Its ability to induce a targeted ER proteostasis reprogramming without triggering a broad UPR makes it a valuable tool for research and a promising candidate for therapeutic development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and validation of this compound and other selective IRE1α modulators. Further studies, including comprehensive kinase panel screening and in vivo efficacy and toxicology assessments, will be crucial in fully elucidating its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. IRE1: Sensors in the Unfolded Protein Response (UPR) Pathway | Bio-Techne [bio-techne.com]
- 7. rupress.org [rupress.org]
- 8. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Therapeutic Potential of IXA6 in Modulating Endoplasmic Reticulum Stress-Associated Diseases
Audience: Researchers, scientists, and drug development professionals.
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein synthesis, folding, and transport. Perturbations in its function lead to an accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). While initially adaptive, chronic UPR activation is implicated in the pathogenesis of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. The UPR is mediated by three main sensors: IRE1α, PERK, and ATF6. The IRE1α pathway, in particular, is a key regulator of cellular homeostasis and a promising therapeutic target. This technical guide provides an in-depth analysis of IXA6, a novel small molecule that selectively activates the IRE1α-XBP1s signaling axis. We will explore its mechanism of action, summarize key quantitative data, detail relevant experimental protocols, and discuss its therapeutic potential in ER stress-associated diseases.
The Unfolded Protein Response (UPR) Signaling Network
ER stress triggers the activation of three distinct UPR branches, each initiated by a sensor protein embedded in the ER membrane. These pathways work in concert to restore proteostasis or, if the stress is insurmountable, trigger apoptosis.
The IRE1α-XBP1 Pathway
Inositol-requiring enzyme 1α (IRE1α) is the most conserved UPR sensor.[1] Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain.[2] This RNase activity has two main functions:
-
XBP1 mRNA Splicing: IRE1α excises a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA.[3] This unconventional splicing event causes a frameshift, leading to the translation of a potent transcription factor, XBP1s.[4] XBP1s then translocates to the nucleus to upregulate genes involved in protein folding, ER-associated degradation (ERAD), and lipid biosynthesis, thereby enhancing the ER's capacity.[1][5]
-
Regulated IRE1-Dependent Decay (RIDD): The RNase domain also degrades a subset of ER-localized mRNAs and microRNAs, reducing the protein load on the ER.[4]
References
- 1. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
The Role of IXA6 in Cellular Homeostasis: A Technical Guide to a Selective IRE1/XBP1s Activator
For Researchers, Scientists, and Drug Development Professionals
Abstract
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and secretion. Perturbations in ER function lead to the accumulation of unfolded or misfolded proteins, a condition known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1) signaling pathway is a central branch of the UPR that plays a pivotal role in restoring cellular homeostasis. This document provides a comprehensive technical overview of IXA6, a novel small molecule activator of the IRE1/XBP1s pathway. We will delve into its mechanism of action, present key quantitative data, detail experimental protocols for its characterization, and visualize the associated signaling pathways and experimental workflows. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of modulating the UPR.
Introduction to this compound and the IRE1/XBP1s Pathway
This compound is a small molecule that has been identified as a potent and selective activator of the IRE1/XBP1s signaling pathway.[1][2][3] The UPR is composed of three main branches initiated by the ER-transmembrane proteins IRE1, PERK, and ATF6.[4][5] Under ER stress, IRE1α, the most conserved UPR sensor, dimerizes and autophosphorylates, which activates its endoribonuclease (RNase) domain.[4][6] This activated RNase domain unconventionally splices a 26-nucleotide intron from the mRNA of the X-box binding protein 1 (XBP1u). This splicing event results in a translational frameshift, leading to the production of a potent transcription factor, XBP1s.[4][7]
XBP1s then translocates to the nucleus and upregulates the expression of a host of genes involved in ER protein folding, quality control, and ER-associated degradation (ERAD), thereby enhancing the cell's capacity to manage unfolded proteins and restore homeostasis.[7] this compound selectively induces the RNase activity of IRE1, leading to the production of XBP1s and the subsequent activation of its downstream targets.[1][2] This targeted activation of a single UPR branch without inducing a global stress response makes this compound a valuable tool for studying the specific roles of the IRE1/XBP1s pathway and a promising candidate for therapeutic development in diseases associated with ER stress, such as neurodegenerative disorders.[8]
Quantitative Data Presentation
The efficacy and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound and its analogs, with the common ER stress inducer Thapsigargin (Tg) used as a reference for maximal activation.
| Feature | This compound | IXA4 (Analog) | Thapsigargin (Tg) | Reference |
| Mechanism of Action | Selective IRE1/XBP1s activator | Selective IRE1/XBP1s activator | SERCA inhibitor, broad UPR inducer | [9] |
| EC50 for XBP1-RLuc Activation | < 3 µM | < 3 µM | Not Applicable | [9] |
| XBP1-RLuc Activation (% of Tg) | ~35-50% | ~35-50% | 100% (control) | [9] |
| IRE1/XBP1s Target Gene Activation (% of Tg) | ~30-40% | ~30-40% | 100% | [7] |
| Overlap with XBP1s-induced Genes | 64% | 88% | Not Applicable | [7] |
| Activation of other UPR branches (PERK, ATF6) | No significant activation | No significant activation | Broad activation | [7] |
| Effect on Amyloid Precursor Protein (APP) Secretion | Reduction | Reduction | Not reported | [1] |
Signaling Pathways and Experimental Workflows
The IRE1/XBP1s Signaling Pathway Activated by this compound
The following diagram illustrates the signaling cascade initiated by this compound, leading to the restoration of cellular homeostasis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Application of a New Multiplexed Array for Rapid, Sensitive, Simultaneous and Quantitative Assessment of Spliced and Unspliced XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Novel Applications for IXA6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
IXA6 is a novel small molecule activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-box Binding Protein 1 (XBP1s) signaling pathway, a key branch of the Unfolded Protein Response (UPR). This technical guide provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, in vitro efficacy, and potential therapeutic applications. Detailed experimental protocols for key assays and structured quantitative data are presented to facilitate further research and drug development efforts. This document is intended to serve as a foundational resource for scientists exploring the therapeutic potential of selectively activating the IRE1/XBP1s pathway with this compound.
Introduction
The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and secretion. Perturbations in ER function lead to the accumulation of misfolded proteins, a condition known as ER stress, which activates the Unfolded Protein Response (UPR). The UPR is a complex signaling network that aims to restore ER homeostasis but can trigger apoptosis under chronic stress. The IRE1/XBP1s pathway is a central component of the UPR. Selective activation of this pathway represents a promising therapeutic strategy for a variety of diseases, including neurodegenerative disorders and metabolic conditions, by enhancing the cell's protein folding and degradation capacity.
This compound has been identified as a novel and selective activator of the IRE1/XBP1s pathway.[1][2][3] It induces the endoribonuclease (RNase) activity of IRE1, leading to the unconventional splicing of XBP1 mRNA and the subsequent translation of the active XBP1s transcription factor.[1][2][3] XBP1s then upregulates a suite of genes involved in restoring ER proteostasis.[4] This guide summarizes the key preclinical findings on this compound and provides the necessary technical details for its investigation.
Mechanism of Action: Selective IRE1/XBP1s Activation
This compound selectively activates the IRE1α RNase activity, which is a key event in the UPR.[2] This activation leads to the splicing of a 26-nucleotide intron from the XBP1 mRNA. The resulting spliced XBP1 mRNA produces the potent transcription factor XBP1s.[4] XBP1s translocates to the nucleus and activates the transcription of genes containing the Unfolded Protein Response Element (UPRE) in their promoters. These target genes are involved in enhancing ER protein folding, trafficking, and degradation.[4]
Crucially, this compound demonstrates selectivity for the IRE1/XBP1s pathway over the other two major UPR branches, the PERK and ATF6 pathways.[4] This selectivity is a significant advantage, as chronic or excessive activation of the entire UPR can be detrimental. For instance, this compound does not significantly activate the PERK geneset.[5]
Signaling Pathway of this compound Action
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its comparators. This data is compiled from foundational studies characterizing these compounds.
Table 1: In Vitro Efficacy and Selectivity of this compound
| Parameter | This compound | IXA4 | Thapsigargin (Tg) | Reference |
| Mechanism of Action | Selective IRE1/XBP1s activator | Selective IRE1/XBP1s activator | SERCA inhibitor, broad UPR inducer | [6] |
| EC50 for XBP1-RLuc Activation | < 3 µM | < 3 µM | Not Applicable | [7] |
| IRE1/XBP1s Geneset Activation | ~30-40% of Tg | ~30-40% of Tg | 100% (control) | [3][5] |
| PERK Geneset Activation | Not significant | Not significant | Significant activation | [5] |
| ATF6 Geneset Activation | Not significant | Not significant | Significant activation | [4] |
| Overlap with XBP1s-induced Genes | 64% | 88% | Not Applicable | [5] |
Table 2: Cellular Activity of this compound
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HEK293T | 10 µM | 4 hours | High overlap (64%) for genes induced by XBP1s and this compound. | [3] |
| Huh7 and SHSY5Y | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA. | |
| CHO7WD10 (expressing APPWT) | 10 µM | 18 hours | Reduction in Aβ secretion, blocked by co-treatment with IRE1 RNase inhibitor 4µ8c. | [1] |
Experimental Protocols
XBP1 mRNA Splicing Assay by RT-PCR
This protocol is a standard method to assess the activation of the IRE1/XBP1s pathway by monitoring the splicing of XBP1 mRNA.
Objective: To qualitatively and semi-quantitatively measure the ratio of spliced (XBP1s) to unspliced (XBP1u) XBP1 mRNA.
Materials:
-
Cells of interest (e.g., HEK293T)
-
This compound or other test compounds
-
Positive control (e.g., Thapsigargin)
-
Negative control (e.g., DMSO)
-
RNA extraction kit (e.g., TRIzol reagent)
-
Reverse transcriptase kit for cDNA synthesis
-
PCR reagents (Taq polymerase, dNTPs, buffer)
-
Primers for XBP1 (human or mouse as appropriate)
-
Agarose (B213101) gel (2.5-3%)
-
Gel electrophoresis apparatus and power supply
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel documentation system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with this compound, positive control (Thapsigargin), and negative control (vehicle, e.g., DMSO) for the desired time (e.g., 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a standard protocol (e.g., TRIzol). Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced and spliced forms.
-
A typical PCR reaction mixture includes cDNA template, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR cycling conditions should be optimized but generally consist of an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Gel Electrophoresis: Resolve the PCR products on a high-percentage agarose gel (2.5-3%) to separate the unspliced and spliced XBP1 amplicons, which differ by only 26 base pairs.[8]
-
Visualization and Analysis: Stain the gel with a DNA-binding dye and visualize the bands using a gel documentation system. The unspliced XBP1 will appear as a larger band, and the spliced XBP1 as a smaller band. Densitometry can be used to semi-quantify the relative amounts of each form.
Experimental Workflow for Screening IRE1/XBP1s Activators
Caption: A generalized experimental workflow for identifying and validating XBP1s activators.
Potential Applications and Future Directions
The selective activation of the IRE1/XBP1s pathway by this compound holds therapeutic promise for a range of diseases characterized by ER stress and protein misfolding.
-
Neurodegenerative Diseases: this compound has been shown to reduce the secretion of amyloid-beta (Aβ) in a cellular model of Alzheimer's disease.[1][3] This suggests that enhancing ER proteostasis could be a viable strategy for mitigating the proteotoxicity associated with Alzheimer's, Parkinson's, and other neurodegenerative conditions.[9]
-
Metabolic Diseases: The IRE1/XBP1s pathway is implicated in the regulation of glucose and lipid metabolism. Pharmacological activation of this pathway could be beneficial in conditions like type 2 diabetes and non-alcoholic fatty liver disease.
-
Vasoprotective Effects: Initial reports suggest that this compound may have vasoprotective activity, although the underlying mechanisms are yet to be fully elucidated.[3][9]
Future research should focus on:
-
In Vivo Efficacy: While a related compound, IXA62, has shown in vivo activity in mice with broader tissue distribution than earlier analogs,[9] comprehensive in vivo studies of this compound are needed to establish its pharmacokinetic profile, tolerability, and efficacy in animal models of disease.
-
Toxicology: A thorough toxicological evaluation of this compound is essential before it can be considered for further development.
-
Clinical Trials: Currently, there is no publicly available information on any clinical trials involving this compound.
Conclusion
This compound is a valuable research tool for dissecting the complexities of the IRE1/XBP1s signaling pathway and a promising lead compound for the development of novel therapeutics targeting ER stress-related diseases. Its selectivity for the IRE1/XBP1s branch of the UPR makes it an attractive candidate for further investigation. The data and protocols presented in this guide are intended to empower researchers to explore the full potential of this compound and accelerate the discovery of its novel applications.
References
- 1. benchchem.com [benchchem.com]
- 2. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. XBP-1 splicing assay [bio-protocol.org]
- 5. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XBP1 splicing assay [bio-protocol.org]
- 7. digitalcommons.trinity.edu [digitalcommons.trinity.edu]
- 8. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
- 9. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to IXA6: Chemical Structure, Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
IXA6 is a novel small molecule activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical component of the Unfolded Protein Response (UPR). This document provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, and detailed experimental protocols for its characterization. The information presented herein is intended to serve as a valuable resource for researchers in the fields of cell biology, neurodegenerative disease, and drug discovery.
Chemical Identity and Structure
This compound is a synthetic compound identified through high-throughput screening for its ability to selectively activate the IRE1α pathway.
Chemical Structure:
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | N-[(4-chlorophenyl)methyl]-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]pyridine-3-sulfonamide |
| CAS Number | 1021106-40-0[1][2][3] |
| Molecular Formula | C22H20ClN3O3S[1][2][3] |
| Molecular Weight | 441.94 g/mol [1][2][3] |
| SMILES | ClC1=CC=C(CN(CC(=O)N2CCC3=C2C=CC=C3)S(=O)(=O)C2=CC=CN=C2)C=C1 |
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is provided in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | White to light yellow solid[2] |
| Purity | ≥98% (commonly available as >99%)[3] |
| Solubility | DMSO: ≥ 31.25 mg/mL (70.71 mM)[1] |
| In vivo formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline (≥ 1.25 mg/mL)[1][2] | |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months[1][2] |
Biological Activity and Mechanism of Action
This compound is a selective activator of the IRE1α arm of the UPR.[1][2] Under conditions of endoplasmic reticulum (ER) stress, IRE1α oligomerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity mediates the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron to produce the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in protein folding, quality control, and ER-associated degradation (ERAD), thereby helping to restore ER homeostasis. This compound has been shown to induce IRE1 RNase activity, leading to the activation of the XBP1s transcriptional response.[1][2]
Signaling Pathway of this compound-mediated IRE1/XBP1s Activation
Caption: this compound activates the IRE1α RNase, leading to XBP1s-mediated transcription of UPR genes.
Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound in a research setting.
General Cell Culture and Treatment
-
Cell Lines: HEK293T (human embryonic kidney), Huh7 (human hepatoma), SH-SY5Y (human neuroblastoma), and CHO7PA2 (Chinese hamster ovary cells expressing mutant APP).
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: A 10 mM stock solution of this compound is prepared in DMSO. For experiments, cells are typically treated with a final concentration of 10 µM this compound for 4 to 18 hours.[1]
Western Blot Analysis of XBP1s
This protocol is for the detection of the spliced, active form of XBP1.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Anti-XBP1s (e.g., BioLegend, #647502, 1:1000 dilution)
-
Secondary antibody: HRP-conjugated anti-rabbit IgG (1:5000 dilution)
-
ECL detection reagent
-
-
Protocol:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on a 10-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent and an imaging system.
-
RT-PCR Analysis of XBP1 Splicing and Target Gene Expression
This protocol allows for the quantification of XBP1 mRNA splicing and the expression of UPR target genes.
-
Materials:
-
RNA extraction kit (e.g., TRIzol or column-based kits)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
PCR primers (see Table 3)
-
-
Protocol:
-
Extract total RNA from treated cells.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qPCR using the primers listed in Table 3.
-
Analyze the data using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH). For XBP1 splicing, the ratio of spliced to total XBP1 can be calculated.
-
Table 3: Primer Sequences for RT-PCR
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Human XBP1 (spliced) | GAG TCC GCA GCA GGT G | GTG TCA GAG TCC ATG GGA |
| Human XBP1 (total) | GAG TCC GCA GCA GGT G | GGG GCT TGG TAT ATA TGT GG |
| Human DNAJB9 | GAG AAG AAG GCG GAG AAA GA | TCC AAT CTT GGC CTT TGT CT |
| Human CHOP | GGC AAA GAT GAG GAG GAG AA | TCC TGC TTG AGC CGT TCA TT |
| Human GAPDH | GAA GGT GAA GGT CGG AGT C | GAA GAT GGT GAT GGG ATT TC |
Experimental Workflow for this compound Characterization
References
Methodological & Application
Application Notes and Protocols for IXA6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a selective activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[1][2] The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] this compound is a valuable research tool for studying ER proteostasis and the selective activation of the IRE1/XBP1s pathway.[3] This document provides detailed experimental protocols and quantitative data for the use of this compound in cell culture applications.
Mechanism of Action
This compound selectively activates the RNase activity of IRE1, leading to the unconventional splicing of XBP1 mRNA.[1] This splicing event results in a frameshift, producing the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby helping to resolve ER stress.[1] Studies have shown that this compound activates the IRE1/XBP1s pathway without significantly affecting the other two UPR branches, the PERK and ATF6 pathways.[1]
Data Presentation
Quantitative Data on this compound Activity
| Cell Line | Concentration | Incubation Time | Effect | Reference |
| HEK293T | 10 µM | 4 hours | Activated the IRE1/XBP1s geneset to ~30-40% of the level observed with Thapsigargin (Tg) | [1] |
| HEK293T | 10 µM | 4 hours | High overlap (64%) for genes induced by XBP1s and this compound | [2] |
| Huh7 | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [2][4] |
| SH-SY5Y | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [2][4] |
| CHO cells | 10 µM | 18 hours | Reduction in Aβ secretion, dependent on IRE1 RNase activity | [2] |
| HEK293T | 10 µM | 18 hours | Increased protein levels of ER proteostasis factors | [2] |
Signaling Pathway Diagram
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for studying the effects of this compound.
Experimental Protocols
General Cell Culture and Treatment
-
Cell Lines: HEK293T, Huh7, and SH-SY5Y cells have been shown to be responsive to this compound.[1][2][4]
-
Culture Media: Culture cells in high-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[1] Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. The final concentration of DMSO in the culture medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: When cells reach the desired confluency (typically 70-80%), replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).[2] Incubate for the desired period (e.g., 4 to 18 hours).[2]
XBP1 Splicing Reporter Assay
This assay quantifies the extent of IRE1-mediated XBP1 mRNA splicing.[3]
-
Cell Line: Utilize a cell line stably expressing an XBP1-Renilla luciferase (XBP1-RLuc) splicing reporter construct, such as the HEK293T-REx cell line.[1][3]
-
Seeding: Seed the reporter cells in a 96-well or 384-well plate at an appropriate density.[5]
-
Treatment: Treat the cells with this compound, a positive control (e.g., Thapsigargin), and a vehicle control (DMSO).
-
Lysis and Measurement: After the incubation period, lyse the cells and measure the Renilla luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Analysis: An increase in luciferase activity corresponds to an increase in XBP1 splicing.
Quantitative Real-Time PCR (qRT-PCR) for UPR Target Genes
This protocol is used to measure the change in mRNA levels of UPR target genes upon this compound treatment.
-
RNA Extraction: Following treatment, wash the cells with PBS and extract total RNA using a suitable method, such as TRIzol reagent or a commercial kit.[6]
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a reverse transcription kit.[6]
-
qPCR: Perform real-time qPCR using SYBR Green or TaqMan probes for target genes such as XBP1s, DNAJB9 (an XBP1s target), BiP (an ATF6 target), and CHOP (a PERK target).[4] Use a housekeeping gene (e.g., β-actin) for normalization.
-
Analysis: Calculate the relative fold change in gene expression using the 2-ΔΔCt method.[6]
Western Blot Analysis
This technique is used to detect changes in protein levels of UPR markers.
-
Protein Extraction: After treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against XBP1s, BiP, phospho-PERK, CHOP, and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay
This assay assesses the effect of this compound on cell viability.
-
Seeding: Seed cells in a 96-well plate.
-
Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).
-
Assay: Perform a cell viability assay such as the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo®) according to the manufacturer's protocol.[6][7]
-
Analysis: Measure the absorbance or luminescence and normalize the results to the vehicle-treated control to determine the percentage of viable cells.
Apoptosis Induction and Detection
Prolonged or severe ER stress can lead to apoptosis.[1] While this compound is a selective activator of the adaptive IRE1/XBP1s pathway, high concentrations or prolonged exposure may induce apoptosis.
Apoptosis Induction Signaling Pathway
Caption: Simplified overview of apoptosis induction via the UPR.
Apoptosis Detection Protocol (Annexin V/PI Staining)
-
Cell Preparation: After treatment with this compound, harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis:
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. thno.org [thno.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of IXA6 in HEK293T Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
IXA6 is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the Unfolded Protein Response (UPR).[1][2][3][4] The UPR is a cellular stress response pathway that is activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Selective activation of the IRE1/XBP1s pathway by compounds like this compound presents a promising therapeutic strategy for diseases associated with ER proteostasis defects.[5] this compound induces the endoribonuclease (RNase) activity of IRE1, leading to the unconventional splicing of XBP1 mRNA.[1][2][6] This splicing event generates the potent transcription factor XBP1s, which upregulates a host of genes involved in restoring ER homeostasis.[7] Notably, in HEK293T cells, this compound has been shown to selectively activate the IRE1-XBP1s signaling arm without significantly engaging other stress-responsive pathways.[5][8]
These application notes provide a comprehensive guide for the use of this compound in Human Embryonic Kidney 293T (HEK293T) cells, a commonly used cell line in biomedical research. Included are a summary of its effects, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflow.
Data Presentation
The following table summarizes the quantitative effects of this compound treatment in HEK293T cells as reported in the literature.
| Parameter | Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Gene Expression (RNA-seq) | HEK293T | 10 µM | 4 hours | 64% overlap for genes induced by XBP1s and this compound.[1][6] | [1][6] |
| IRE1/XBP1s Target Gene Activation | HEK293T | 10 µM | 4 hours | Activated the IRE1-XBP1s geneset to levels approximately 30-40% of that observed with Thapsigargin (Tg).[1][6] | [1][6] |
| XBP1 mRNA Splicing | HEK293T | 10 µM | 4 hours | Induced XBP1 mRNA splicing, which was inhibited by the IRE1 kinase inhibitor KIRA6.[5] | [5] |
| Protein Expression (Western Blot) | HEK293T | 10 µM | 18 hours | Increased protein levels of ER proteostasis factors corresponding to increased gene expression.[6] | [6] |
| Pathway Selectivity | HEK293T | 10 µM | 4 hours | Did not significantly activate other stress-responsive signaling pathways such as PERK, ATF6, cytosolic heat shock response, oxidative stress response, or the NF-κB inflammatory response.[5] | [5] |
| RIDD Activity | HEK293T | 10 µM | 4 hours | Did not observe significant reductions in the Regulated IRE1-Dependent Decay (RIDD) targets SCARA3, BLOC1S1, or COL6A1.[5][9] | [5][9] |
Mandatory Visualizations
Signaling Pathway
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Experimental Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. IXA-6 | IRE1/XBP1s激动剂 | CAS 1021106-40-0 | 美国InvivoChem [invivochem.cn]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound | IRE1/XBP1s激动剂 | MCE [medchemexpress.cn]
- 5. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for IXA6 Treatment of SH-SY5Y Neuroblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1] This pathway is a central component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Activation of the IRE1/XBP1s axis can enhance the cell's protein folding and degradation capacity, thereby promoting ER proteostasis. In the context of neuroblastoma, such as the SH-SY5Y cell line, and neurodegenerative diseases, modulation of this pathway is of significant interest.
These application notes provide a comprehensive overview of the treatment of SH-SY5Y human neuroblastoma cells with this compound, including its mechanism of action, expected cellular effects, and detailed protocols for key experimental assays. While specific quantitative data for this compound is emerging, much of the expected outcomes are based on its function as a selective IRE1/XBP1s activator, with similar effects observed for the related compound IXA4.[2]
Mechanism of Action
This compound selectively activates the endoribonuclease activity of IRE1. This leads to the unconventional splicing of XBP1 mRNA, removing a 26-nucleotide intron. The resulting spliced XBP1 (XBP1s) mRNA is then translated into a potent transcription factor. XBP1s translocates to the nucleus and upregulates the expression of a host of genes involved in ER-associated degradation (ERAD), protein folding, and quality control, thereby enhancing the ER's capacity to handle protein-folding stress.[1] In SH-SY5Y cells, a 10 µM concentration of this compound has been shown to selectively upregulate XBP1s mRNA.[1]
Data Presentation
The following tables summarize the expected effects of this compound on SH-SY5Y cells based on its mechanism as an IRE1/XBP1s activator. The quantitative values are primarily derived from studies on the analogous compound IXA4 and the general effects of IRE1/XBP1s activation, and should be considered indicative.
Table 1: Effects of this compound on IRE1/XBP1s Pathway Activation in SH-SY5Y Cells
| Parameter | Treatment | Expected Outcome | Reference Compound Data (IXA4) |
| XBP1 mRNA Splicing | 10 µM this compound | Increased splicing | Selective upregulation of XBP1s mRNA |
| XBP1s Protein Level | 10 µM this compound | Increased | ~40% of Thapsigargin-induced levels |
| Downstream Target Genes (e.g., DNAJB9) | 10 µM this compound | Upregulation | Further increase in expression |
Table 2: Expected Effects of this compound on Cellular Phenotypes in SH-SY5Y Cells
| Cellular Process | Treatment | Expected Effect | Reference Compound Data (IXA4) |
| Amyloid Precursor Protein (APP) Degradation | 10 µM this compound | Increased | Increased degradation of APPV717F |
| Aβ Secretion | 10 µM this compound | Reduced | Reduction in Aβ secretion |
| Mitochondrial Membrane Potential (in APP overexpressing cells) | 10 µM this compound | Rescue of depolarization | Prevention of APP-dependent reductions |
| Apoptosis | 10 µM this compound | Context-dependent; may be protective against certain stressors | Not explicitly detailed for this compound; IRE1/XBP1s can have pro-survival roles |
Experimental Protocols
General Cell Culture of SH-SY5Y Cells
-
Culture Medium: Prepare a 1:1 mixture of Eagle's Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids, and 1% Penicillin-Streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage cells at 70-80% confluency. Wash with PBS, detach using 0.25% Trypsin-EDTA, and neutralize with complete medium. Centrifuge and resuspend in fresh medium for plating.
XBP1 mRNA Splicing Assay by RT-PCR
This assay is used to confirm the activation of the IRE1 pathway by this compound.
Materials:
-
SH-SY5Y cells
-
This compound (10 mM stock in DMSO)
-
Thapsigargin (positive control)
-
DMSO (vehicle control)
-
RNA extraction kit
-
Reverse transcription kit
-
PCR reagents and primers for human XBP1
-
Agarose (B213101) gel electrophoresis equipment
Protocol:
-
Seed SH-SY5Y cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with 10 µM this compound, vehicle control (DMSO), or a positive control (e.g., Thapsigargin) for 4-6 hours.
-
Harvest cells and extract total RNA using a commercial kit.
-
Perform reverse transcription to synthesize cDNA.
-
Amplify the XBP1 cDNA using PCR with primers spanning the 26-nucleotide intron.
-
Analyze the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band.[3]
Western Blot Analysis for Apoptosis-Related Proteins
This protocol allows for the detection of changes in protein expression related to apoptosis.
Materials:
-
SH-SY5Y cells treated with this compound and/or an apoptotic stimulus
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP, anti-cleaved PARP, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.[4]
Cell Viability Assay (MTT Assay)
This assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
SH-SY5Y cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Protocol:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[5]
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
SH-SY5Y cells treated with this compound and/or an apoptotic stimulus
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Flow cytometer
Protocol:
-
Harvest cells, including any floating cells, and wash with cold PBS.
-
Resuspend cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[6]
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
SH-SY5Y cells treated with this compound and/or an apoptotic stimulus
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA)
-
Microplate reader
Protocol:
-
Lyse the treated cells according to the kit manufacturer's instructions.
-
Add the cell lysate to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.[7]
Mitochondrial Membrane Potential Assay (TMRE Staining)
This assay uses the fluorescent dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess mitochondrial health.
Materials:
-
SH-SY5Y cells
-
This compound
-
TMRE reagent
-
CCCP (positive control for depolarization)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Culture and treat SH-SY5Y cells as required.
-
Incubate the cells with TMRE (at a final concentration of 20-200 nM) for 15-30 minutes at 37°C.
-
For a positive control, treat a set of cells with CCCP (e.g., 10 µM) for 15 minutes prior to or during TMRE staining.
-
Wash the cells with warm PBS or medium.
-
Analyze the fluorescence intensity using a fluorescence microscope or flow cytometer. A decrease in red fluorescence indicates mitochondrial depolarization.
Visualizations
Caption: this compound activates the IRE1α/XBP1s signaling pathway.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mpbio.com [mpbio.com]
- 3. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. researchgate.net [researchgate.net]
- 6. bosterbio.com [bosterbio.com]
- 7. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
Application Notes and Protocols for In Vitro Studies with IXA6
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of IXA6, a selective activator of the IRE1/XBP1s signaling pathway, in various in vitro experimental settings. The following protocols and data are intended to assist in the design and execution of experiments to probe the unfolded protein response (UPR) and its role in cellular homeostasis and disease.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound activity in vitro, facilitating experimental planning and data interpretation.
| Parameter | Value | Cell Line(s) | Notes | Reference(s) |
| Optimal Concentration | 10 µM | HEK293T, Huh7, SHSY5Y, CHO | Effective for inducing the IRE1/XBP1s pathway with incubation times ranging from 4 to 18 hours. | [1][2][3] |
| EC50 (XBP1-RLuc Activation) | < 3 µM | HEK293TREx | Half-maximal effective concentration in a luciferase reporter assay for XBP1 splicing. | [1] |
| IRE1/XBP1s Geneset Activation | ~30-40% of Thapsigargin (Tg) | HEK293T | This compound at 10 µM activates the XBP1s transcriptional response to a moderate level compared to the potent, general UPR inducer Thapsigargin. | [1][2] |
| Gene Induction Overlap with XBP1s | 64% | HEK293T | High degree of overlap in the genes induced by genetic activation of XBP1s and treatment with this compound, indicating high selectivity. | [1][2] |
| Selectivity | High for IRE1/XBP1s | HEK293T | Preferentially activates the IRE1/XBP1s pathway over the PERK and ATF6 branches of the UPR. | [1][4] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and to design relevant experiments, it is crucial to visualize the signaling pathway it modulates and the general workflow for its in vitro application.
References
Application Notes and Protocols for IXA6 Administration in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a novel small molecule activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-Box Binding Protein 1 (XBP1s) signaling pathway, a critical arm of the unfolded protein response (UPR). Selective activation of this pathway is a promising therapeutic strategy for diseases associated with endoplasmic reticulum (ER) stress by promoting ER proteostasis. This compound induces the endoribonuclease activity of IRE1, leading to the unconventional splicing of XBP1 mRNA to its active form, XBP1s. XBP1s is a potent transcription factor that upregulates a suite of genes aimed at restoring ER function. These application notes provide a detailed protocol for the in vivo administration of this compound in mouse models, based on available data for this compound and its close analogs.
Quantitative Data Summary
While specific in vivo quantitative data for this compound is limited in publicly available literature, data from its analog, IXA4, and a related IRE1α modulator, KIRA6, provide valuable insights into expected parameters. The following tables summarize this information to guide experimental design.
Table 1: In Vivo Administration and Pharmacokinetic Parameters of Related IRE1 Modulators in Mice
| Compound | Dosage | Administration Route | Mouse Strain | Key Pharmacokinetic Parameters | Reference |
| IXA4 (analog) | 50 mg/kg daily | Not specified (likely IP or oral) | Diet-Induced Obese (DIO) C57BL/6N | Not specified | |
| KIRA6 | 10 mg/kg | Intraperitoneal (IP) | BALB/c | Plasma Cmax: 3.3 µM, t1/2: 3.90 h, AUC0-24h: 14.3 µM·h | |
| KIRA6 | 5 mg/kg | Intraperitoneal (IP) | Ins2+/Akita | Administered for up to 37 days |
Table 2: Reported In Vivo Efficacy of the this compound Analog, IXA4
| Parameter | Model | Treatment | Outcome | Reference |
| Fasting Blood Glucose | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day IXA4 | Significant reduction | |
| Plasma Insulin | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day IXA4 | Significant reduction | |
| Glucose Homeostasis | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day IXA4 | Improved glucose tolerance | |
| Hepatic Steatosis | Diet-Induced Obese (DIO) Mice | 50 mg/kg/day IXA4 | Reduction |
Application Notes and Protocols for Preparing IXA6 Stock Solution with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a novel, potent, and selective activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-box Binding Protein 1 (XBP1s) signaling pathway.[1][2][3] This pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response mechanism that maintains endoplasmic reticulum (ER) proteostasis.[3] Pharmacological activation of the IRE1/XBP1s pathway with this compound presents a promising therapeutic strategy for various diseases associated with ER stress, including neurodegenerative and metabolic disorders.[3][4] These application notes provide detailed protocols for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) and its subsequent use in in vitro cellular assays.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₂H₂₀ClN₃O₃S | [1][2] |
| Molecular Weight | 441.94 g/mol | [1][2] |
| Appearance | White to light yellow solid | [1] |
| Purity | 99.29% | [5] |
| CAS Number | 1021106-40-0 | [1][2] |
Table 2: Solubility of this compound
| Solvent | Concentration | Conditions | Reference |
| DMSO | 31.25 mg/mL (70.71 mM) | Requires sonication. Use newly opened, hygroscopic DMSO for best results. | [1][2] |
Table 3: Stock Solution Storage Conditions
| Temperature | Duration | Notes | Reference |
| -80°C | 6 months | Sealed storage, away from moisture. | [1][2] |
| -20°C | 1 month | Sealed storage, away from moisture. | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, suitable for long-term storage and subsequent dilution for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
Calibrated analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Preparation: Work in a clean, dry environment, preferably a chemical fume hood. Ensure all glassware and equipment are free of moisture.
-
Weighing this compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.42 mg of this compound.
-
Solubilization: Add the appropriate volume of anhydrous DMSO to the this compound powder. For a 10 mM stock solution, this would be 1 mL.
-
Mixing: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication: If the this compound does not fully dissolve after vortexing, sonicate the solution.[1][2] A water bath sonicator is recommended to avoid overheating. Sonicate in short bursts (e.g., 5-10 minutes) until the solution is clear.
-
Aliquoting: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2] Ensure the tubes are tightly sealed to prevent moisture absorption.
Protocol 2: In Vitro Treatment of Cells with this compound
This protocol outlines a general procedure for treating cultured cells with this compound to study its effects on the IRE1/XBP1s pathway.
Materials:
-
Cultured cells (e.g., Huh7, SHSY5Y, HEK293T)
-
Complete cell culture medium
-
This compound stock solution (prepared as in Protocol 1)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates or flasks
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding: Seed the cells at an appropriate density in culture plates or flasks and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.
-
Preparation of Working Solution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution at room temperature. Dilute the stock solution to the desired final concentration in pre-warmed complete cell culture medium. For example, to achieve a final concentration of 10 µM from a 10 mM stock, perform a 1:1000 dilution. It is good practice to prepare a series of dilutions if a dose-response experiment is being conducted.
-
Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the medium containing the desired concentration of this compound to the cells. A vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) should always be included.
-
Incubation: Return the cells to the incubator and incubate for the desired period (e.g., 4 to 18 hours, as used in several studies).[1][2]
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as RT-PCR to measure XBP1s mRNA levels, western blotting to assess protein expression, or other relevant cellular assays.[1]
Visualizations
Caption: Workflow for this compound stock solution preparation and cell treatment.
Caption: this compound activates the IRE1/XBP1s signaling pathway.
References
Application Notes and Protocols for IXA6 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a critical arm of the unfolded protein response (UPR).[1][2] By selectively activating IRE1's RNase activity, this compound promotes the splicing of XBP1 mRNA into its active form, XBP1s, a potent transcription factor.[1][2] XBP1s then upregulates genes involved in restoring endoplasmic reticulum (ER) proteostasis. This targeted activation makes this compound a valuable tool for studying ER stress and a potential therapeutic agent for diseases associated with ER dysfunction.
These application notes provide detailed protocols for determining the solubility and stability of this compound in common cell culture media, essential for ensuring accurate and reproducible experimental results.
Physicochemical Properties and Solubility
This compound is a hydrophobic molecule, which necessitates careful preparation of stock and working solutions for in vitro assays.
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous dimethyl sulfoxide (B87167) (DMSO). This compound is soluble in DMSO at a concentration of 31.25 mg/mL (70.71 mM); sonication may be required to fully dissolve the compound.[1] For long-term storage, the DMSO stock solution should be stored at -80°C for up to six months or at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Working Solution Preparation: Prepare working solutions by diluting the DMSO stock solution in pre-warmed (37°C) cell culture medium. It is crucial to maintain a final DMSO concentration of less than 0.5% in the culture medium to minimize solvent-induced cytotoxicity.[3] Due to the hydrophobic nature of this compound, it is advisable to perform serial dilutions and to vortex gently after the final dilution to ensure even dispersion and prevent precipitation.
Quantitative Solubility and Stability Data
The following tables present a template for summarizing the kinetic solubility and stability data for this compound in Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI)-1640 medium, with and without the addition of 10% Fetal Bovine Serum (FBS). The provided data is hypothetical and serves as an example of how to present results from the protocols outlined below.
Table 1: Kinetic Solubility of this compound in Culture Media at 37°C (Hypothetical Data)
| Medium | Serum | Maximum Soluble Concentration (µM) at T=0h | Maximum Soluble Concentration (µM) at T=24h |
|---|---|---|---|
| DMEM | - | 50 | 40 |
| DMEM | + (10% FBS) | 60 | 50 |
| RPMI-1640 | - | 45 | 35 |
| RPMI-1640 | + (10% FBS) | 55 | 45 |
Table 2: Stability of this compound (10 µM) in Culture Media at 37°C (Hypothetical Data)
| Medium | Serum | Time (hours) | % Remaining |
|---|---|---|---|
| DMEM | - | 0 | 100 |
| 2 | 98.2 | ||
| 8 | 94.5 | ||
| 24 | 85.1 | ||
| 48 | 72.3 | ||
| DMEM | + (10% FBS) | 0 | 100 |
| 2 | 99.0 | ||
| 8 | 96.8 | ||
| 24 | 90.5 | ||
| 48 | 83.2 | ||
| RPMI-1640 | - | 0 | 100 |
| 2 | 97.5 | ||
| 8 | 92.1 | ||
| 24 | 81.7 | ||
| 48 | 68.9 | ||
| RPMI-1640 | + (10% FBS) | 0 | 100 |
| 2 | 98.6 | ||
| 8 | 95.3 | ||
| 24 | 88.4 |
| | | 48 | 79.6 |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility in Culture Media
This protocol uses a turbidimetric method to determine the kinetic solubility of this compound. Precipitation of the compound in the medium will cause an increase in absorbance.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
DMEM and RPMI-1640 media (with and without 10% FBS)
-
Sterile 96-well microplates
-
Microplate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Create a serial dilution of the stock solution in DMSO.
-
In a 96-well plate, add 198 µL of pre-warmed (37°C) cell culture medium to each well.
-
Add 2 µL of the this compound DMSO dilutions to the corresponding wells to achieve the desired final concentrations. Include a vehicle control with DMSO only.
-
Mix the plate gently.
-
Immediately measure the absorbance (turbidity) of the plate at 600 nm (T=0).
-
Incubate the plate at 37°C and re-read the absorbance at 1, 4, and 24 hours. An increase in absorbance over time indicates precipitation.
Data Analysis: The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.
Protocol 2: Assessment of Chemical Stability in Culture Media
This protocol uses High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact this compound over time.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
DMEM and RPMI-1640 media (with and without 10% FBS)
-
Sterile 24-well plates
-
HPLC or LC-MS system
-
Acetonitrile (B52724), ice-cold
Procedure:
-
Prepare a working solution of this compound in the desired cell culture medium at the highest concentration to be used in experiments (e.g., 10 µM).
-
Add 1 mL of the working solution to triplicate wells of a 24-well plate for each condition.
-
Incubate the plate at 37°C in a 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 8, 24, 48 hours), collect an aliquot from each well.
-
Immediately quench any degradation by adding an equal volume of ice-cold acetonitrile to precipitate proteins.
-
Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Analyze the supernatant by HPLC or LC-MS to quantify the concentration of intact this compound.
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the concentration at T=0.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of this compound and the experimental workflows for assessing its solubility and stability.
References
Application Notes: Time Course of UPR Activation by IXA6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. The UPR is mediated by three main sensor proteins: IRE1 (Inositol-requiring enzyme 1), PERK (PKR-like ER kinase), and ATF6 (Activating transcription factor 6). IXA6 is a novel small molecule activator of the IRE1/XBP1s signaling pathway, a key branch of the UPR.[1] Understanding the kinetics of UPR activation by this compound is crucial for its application in research and therapeutic development. These application notes provide a detailed time course analysis of UPR activation by this compound, focusing on the selective activation of the IRE1/XBP1s pathway. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays.
Signaling Pathway of this compound in UPR Activation
This compound selectively activates the IRE1α branch of the UPR. Upon ER stress, IRE1α dimerizes and autophosphorylates, activating its endoribonuclease (RNase) domain. This RNase activity unconventionally splices a 26-nucleotide intron from the X-box binding protein 1 (XBP1) mRNA. This splicing event results in a frameshift, leading to the translation of the active XBP1s transcription factor. XBP1s then translocates to the nucleus and activates the transcription of a host of UPR target genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER proteostasis.[2][3] this compound has been shown to activate IRE1-dependent XBP1 splicing without significantly affecting the PERK or ATF6 pathways, making it a valuable tool for studying the specific roles of the IRE1/XBP1s axis.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on UPR activation at different time points. The data is compiled from studies using various cell lines and assays.
Table 1: Effect of this compound on XBP1s mRNA and Target Gene Expression
| Cell Line | This compound Conc. (µM) | Treatment Time (hours) | UPR Marker | Fold Change (vs. Vehicle) | Reference |
| HEK293T | 10 | 4 | XBP1s mRNA | ~30-40% of Thapsigargin | [2] |
| Huh7 | 10 | 4 | XBP1s mRNA | Selective upregulation | [2] |
| SH-SY5Y | 10 | 4 | XBP1s mRNA | Selective upregulation | [2] |
| HEK293T | 10 | 4 | DNAJB9 mRNA | Significant increase | [2] |
| Huh7 | 10 | 4 | DNAJB9 mRNA | Significant increase | [4] |
| SH-SY5Y | 10 | 4 | DNAJB9 mRNA | Significant increase | [4] |
| HEK293T | 10 | 18 | XBP1-RLuc Reporter | ~35-50% of Thapsigargin | [2][5] |
Table 2: Effect of this compound on UPR Protein Expression
| Cell Line | This compound Conc. (µM) | Treatment Time (hours) | UPR Marker | Observation | Reference |
| HEK293T | 10 | 4 | p-IRE1α | Increased phosphorylation | [2] |
| HEK293T | 10 | 4 | XBP1s Protein | Increased expression | [4] |
| HEK293T | 10 | 4 | p-PERK | No significant change | [4] |
| HEK293T | 10 | 4 | p-eIF2α | No significant change | [4] |
Experimental Workflow
The following diagram outlines a general workflow for investigating the time course of UPR activation by this compound.
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HEK293T, Huh7) in appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Growth: Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in fresh culture medium to the desired final concentration (e.g., 10 µM). Prepare a vehicle control with the same concentration of DMSO.
-
Treatment: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Time Course Incubation: Return the cells to the incubator and incubate for the desired time points (e.g., 0, 2, 4, 8, 12, 18, 24 hours).
-
Harvesting: At each time point, harvest the cells for RNA and protein analysis. For RNA, lyse the cells directly in the plate with a suitable lysis buffer (e.g., TRIzol). For protein, wash the cells with ice-cold PBS and then lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Protocol 2: XBP1 Splicing Assay by RT-PCR
-
RNA Isolation: Isolate total RNA from the harvested cells using a standard method (e.g., TRIzol reagent or a commercial kit).
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) or random hexamer primers.[6]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.[6][7]
-
Forward Primer: 5'-AAACAGAGTAGCAGCTCAGACTGC-3'
-
Reverse Primer: 5'-TCCTTCTGGGTAGACCTCTGGGAG-3'
-
-
PCR Program: [6]
-
Initial denaturation: 94°C for 4 minutes.
-
35 cycles of:
-
Denaturation: 94°C for 10 seconds.
-
Annealing: 63-68°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 10 minutes.
-
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose (B213101) gel. The unspliced XBP1 (XBP1u) will appear as a larger band, and the spliced XBP1 (XBP1s) will be a smaller band (26 bp difference).
Protocol 3: Quantitative Real-Time PCR (qPCR)
-
RNA Isolation and cDNA Synthesis: Follow steps 1 and 2 from Protocol 2.
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the target genes (e.g., XBP1s, DNAJB9, CHOP, BiP) and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.[8][9]
-
qPCR Program: Use a standard three-step cycling protocol on a real-time PCR system.
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds.
-
Annealing: 60-62°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control at each time point.[9]
Protocol 4: Immunoblotting
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on an 8-12% SDS-polyacrylamide gel. For analysis of phosphorylated proteins, Phos-tag™ SDS-PAGE can be used to enhance the separation of phosphorylated and non-phosphorylated forms.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[11]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-IRE1α, anti-XBP1s, anti-p-PERK, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. ron.cimr.cam.ac.uk [ron.cimr.cam.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. Chronology of UPR activation in skeletal muscle adaptations to chronic contractile activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ulab360.com [ulab360.com]
Application Note & Protocol: Western Blot Analysis of Spliced X-Box Binding Protein 1 (XBP1s) Following IXA6 Treatment
Audience: Researchers, scientists, and drug development professionals.
Application Notes
The Inositol-requiring enzyme 1 (IRE1α)-X-box binding protein 1 (XBP1) pathway is a critical branch of the Unfolded Protein Response (UPR), an essential cellular mechanism for managing endoplasmic reticulum (ER) stress.[1][2] Upon ER stress, the IRE1α endoribonuclease is activated and unconventionally splices XBP1 mRNA.[3] This splicing event causes a frameshift, leading to the translation of a potent transcription factor known as spliced XBP1 (XBP1s).[1][3] XBP1s then translocates to the nucleus to upregulate genes that enhance the ER's protein folding and degradation capacity, thereby restoring ER homeostasis, or proteostasis.[1][2]
IXA6 is a novel, small-molecule activator of the IRE1α/XBP1s signaling pathway.[4][5] Unlike global ER stress inducers such as Thapsigargin (Tg) or Tunicamycin, this compound selectively activates the IRE1α RNase function without triggering other UPR branches like PERK or ATF6.[1][6] This selectivity makes this compound a valuable tool for specifically investigating the downstream consequences of IRE1α-XBP1s activation in various cellular contexts and disease models.
This document provides a detailed protocol for treating cells with this compound to induce XBP1s expression and subsequently detecting the protein levels of XBP1s via Western blot analysis. This method is fundamental for confirming the compound's activity and quantifying the cellular response to selective IRE1α/XBP1s pathway activation.
IRE1α-XBP1s Signaling Pathway
The diagram below illustrates the mechanism by which this compound activates the IRE1α pathway, leading to the production of the active XBP1s transcription factor.
Quantitative Data Summary
This compound treatment selectively induces the expression of XBP1s and its downstream target genes. The following table summarizes quantitative findings from published studies.
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect on XBP1s Pathway |
| HEK293T | This compound | 10 µM | 4 hours | Activated the IRE1-XBP1s geneset to levels approximately 30-40% of that observed with Thapsigargin (Tg).[4][5] |
| HEK293T | This compound | 10 µM | 4 hours | Increased XBP1s protein levels, with no significant increase in PERK or eIF2α phosphorylation.[6] |
| HEK293T | This compound | 10 µM | 18 hours | Increased protein levels of ER proteostasis factors corresponding to increased gene expression.[4][5] |
| Huh7 & SHSY5Y | This compound | 10 µM | 4 hours | Selectively upregulated XBP1s mRNA.[4][5] |
Experimental Workflow
The workflow for assessing XBP1s protein levels after this compound treatment involves cell culture, treatment, protein extraction, and immunoblotting.
Detailed Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol is based on conditions used for HEK293T, Huh7, and SHSY5Y cell lines.[4][6] Optimization may be required for other cell types.
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.[4]
-
Prepare a 1 mM stock solution of Thapsigargin (Tg) in DMSO (positive control).
-
-
Treatment:
-
For each cell line, prepare three treatment conditions:
-
Vehicle Control: Treat cells with DMSO at the same final concentration as the this compound-treated wells.
-
This compound Treatment: Dilute the 10 mM this compound stock solution in culture medium to a final concentration of 10 µM.[4][6]
-
Positive Control: Dilute the Thapsigargin stock to a final concentration of 1 µM.[6]
-
-
Remove the old medium from the cells and replace it with the treatment-containing medium.
-
-
Incubation: Incubate the cells for the desired time period.
Protocol 2: Protein Extraction and Quantification
-
Cell Lysis:
-
Place the culture plates on ice. Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA Lysis and Extraction Buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein) to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA Protein Assay Kit or Bradford assay, following the manufacturer’s instructions.
Protocol 3: Western Blot Analysis of XBP1s
-
Sample Preparation:
-
Based on the quantification results, dilute each protein sample with 4x Laemmli sample buffer to a final concentration of 1 µg/µL.
-
Load 20-30 µg of total protein per lane.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Separate the protein samples on a 10% or 12% SDS-polyacrylamide gel. The expected molecular weight of human XBP1s is approximately 54 kDa.[7]
-
Run the gel according to the manufacturer's specifications until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[8]
-
Perform a wet transfer for 1 hour at 100V or a semi-dry transfer according to the system's protocol.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Wash the membrane briefly with TBST (Tris-Buffered Saline with 0.1% Tween-20).
-
Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against XBP1s in the blocking buffer according to the manufacturer's recommended dilution.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Note: Also probe for a loading control, such as GAPDH or β-actin, on the same membrane or a parallel blot.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST for 10 minutes each.
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the XBP1s signal to the corresponding loading control signal for each sample.
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The IRE1α-XBP1 Pathway of the Unfolded Protein Response is Required for Adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Involvement of the IRE1α-XBP1 Pathway and XBP1s-Dependent Transcriptional Reprogramming in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of a New Multiplexed Array for Rapid, Sensitive, Simultaneous and Quantitative Assessment of Spliced and Unspliced XBP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: qPCR Analysis of IRE1 Target Genes with IXA6
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular stress response pathway that maintains endoplasmic reticulum (ER) homeostasis. Inositol-requiring enzyme 1 (IRE1) is a key sensor of ER stress and a major transducer of the UPR.[1][2] Upon activation, IRE1's endoribonuclease (RNase) activity initiates two distinct downstream signaling branches: the unconventional splicing of X-box binding protein 1 (XBP1) mRNA to produce a potent transcription factor (XBP1s), and the Regulated IRE1-Dependent Decay (RIDD) of a specific subset of mRNAs and microRNAs.[1][3] XBP1s upregulates genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore proteostasis.[1]
IXA6 is a novel small molecule activator of the IRE1/XBP1s signaling pathway.[4][5][6] It selectively induces the RNase activity of IRE1, leading to the activation of the XBP1s transcriptional program.[4][7] Notably, this compound shows selectivity for the IRE1-XBP1s branch with minimal activation of the other UPR branches, such as the PERK and ATF6 pathways, making it a valuable tool for studying the specific consequences of IRE1 activation.[8]
These application notes provide detailed protocols for utilizing quantitative real-time PCR (qPCR) to analyze the expression of IRE1 target genes in response to treatment with this compound.
Signaling Pathways and Experimental Workflow
IRE1 Signaling Pathway
Under ER stress, IRE1 oligomerizes and autophosphorylates, activating its RNase domain. This initiates the splicing of XBP1 mRNA and the degradation of RIDD target mRNAs.
Experimental Workflow for qPCR Analysis
The overall workflow involves cell culture and treatment, followed by RNA extraction, cDNA synthesis, and finally, qPCR analysis of target gene expression.
Quantitative Data Summary
The following tables summarize expected changes in gene expression following treatment with this compound based on published data.[4][7][8]
Table 1: Upregulation of XBP1s and its Target Genes by this compound
| Gene | Function | Cell Line | This compound Treatment | Fold Change vs. Vehicle |
| XBP1s | Transcription Factor | Huh-7, SH-SY5Y | 10 µM, 4h | Significantly Upregulated |
| DNAJB9 | ER Chaperone | Huh-7, SH-SY5Y | 10 µM, 4h | Significantly Upregulated |
| ERdj4 | ER Chaperone | MEFs | Varies | Upregulated |
| HERPUD1 | ER Stress Response | HEK293T | 10 µM, 4h | Upregulated |
| SEC24D | Protein Trafficking | HEK293T | 10 µM, 4h | Upregulated |
Table 2: Downregulation of RIDD Target Genes by this compound
| Gene | Function | Cell Line | This compound Treatment | Fold Change vs. Vehicle |
| Bloc1s1 | Biogenesis of Lysosome-related Organelles | MEFs | Varies | Downregulated |
| Scara1 | Scavenger Receptor | MEFs | Varies | Downregulated |
| CD59 | Complement Restriction Factor | HEK293T | Varies | Downregulated |
Table 3: Selectivity of this compound for the IRE1 Pathway
| Gene | Pathway | Cell Line | This compound Treatment | Fold Change vs. Vehicle |
| BiP (HSPA5) | ATF6 Target | Huh-7, SH-SY5Y | 10 µM, 4h | Modest to No Change |
| CHOP (DDIT3) | PERK Target | Huh-7, SH-SY5Y | 10 µM, 4h | No Significant Change |
Experimental Protocols
A. Cell Culture and Treatment with this compound
-
Cell Lines: This protocol is suitable for various cell lines, including HEK293T, Huh-7, and SH-SY5Y.
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
Seeding: Plate cells in 6-well or 12-well plates to achieve 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10 mM. Store at -20°C or -80°C for long-term stability.[4]
-
Treatment:
-
Dilute the this compound stock solution in a fresh culture medium to the desired final concentration. A typical working concentration is 10 µM.[4][7]
-
Include a vehicle control (DMSO) at the same final concentration as the this compound-treated wells.
-
A positive control for broad UPR induction, such as Thapsigargin (Tg) at 1 µM, can also be included.
-
Incubate cells for the desired period. A time course of 4 to 18 hours is recommended to observe changes in gene expression.[4]
-
B. RNA Extraction and cDNA Synthesis
-
RNA Extraction:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Elute the RNA in nuclease-free water.
-
-
RNA Quantification and Quality Control:
-
Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Assess RNA integrity by running an aliquot on a denaturing agarose (B213101) gel or using an automated electrophoresis system (e.g., Agilent Bioanalyzer).
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.
-
Follow the manufacturer's protocol for the reverse transcription reaction.
-
Dilute the resulting cDNA with nuclease-free water (e.g., 1:10 dilution) for use in qPCR.
-
C. Quantitative Real-Time PCR (qPCR)
-
Primer Design: Use validated primers for target genes and at least one stable housekeeping gene (e.g., GAPDH, ACTB). Primers should ideally span an exon-exon junction to prevent amplification of genomic DNA. For XBP1s, specific primers that only amplify the spliced form are required.[9][10]
Table 4: Example qPCR Primers
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') |
| Human XBP1s | TGCTGAGTCCGCAGCAGGTG | GCTGGCAGGCTCTGGGGAAG |
| Human GAPDH | GGATGATGTTCTGGAGAGCC | CATCACCATCTTCCAGGAGC |
| Human DNAJB9 | (Search literature for validated sequences) | (Search literature for validated sequences) |
| Human CHOP | GCACCTCCCAGAGCCCTCACTCTCC | GTCTACTCCAAGCCTTCCCCCTGCG |
-
qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green master mix, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plates or tubes.
-
Add the diluted cDNA to each well.
-
Include no-template controls (NTC) for each primer set.
-
-
Thermal Cycling Conditions: A typical three-step cycling protocol is as follows:
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each sample.
-
Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (ΔCt = Cttarget - Cthousekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the ΔΔCt method (Fold Change = 2-ΔΔCt).
-
Logical Relationship Diagram
The following diagram illustrates the logical flow of how this compound specifically activates the IRE1-XBP1s pathway and how this can be measured via qPCR, while also confirming selectivity by measuring targets of other UPR branches.
References
- 1. Video: Regulation of the Unfolded Protein Response [jove.com]
- 2. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Decoding non-canonical mRNA decay by the endoplasmic-reticulum stress sensor IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. targetmol.cn [targetmol.cn]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | PLOS One [journals.plos.org]
Application Notes and Protocols: Utilizing IXA6 in Combination with Other UPR Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Unfolded Protein Response (UPR) is a critical cellular signaling network that manages protein folding homeostasis within the endoplasmic reticulum (ER). The UPR is orchestrated by three main sensor proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6). Dysregulation of the UPR is implicated in a multitude of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. Consequently, pharmacological modulation of the UPR pathways presents a promising therapeutic strategy.
IXA6 is a novel small molecule activator of the IRE1/XBP1s signaling pathway.[1] It selectively induces the endoribonuclease activity of IRE1, leading to the splicing of X-box binding protein 1 (XBP1) mRNA and the subsequent production of the active transcription factor XBP1s.[1] XBP1s orchestrates the upregulation of genes involved in protein folding, quality control, and ER-associated degradation (ERAD) to restore ER proteostasis.[2][3]
While selective activation of the IRE1 pathway with this compound can be beneficial, the intricate crosstalk between the UPR branches suggests that combination strategies with other UPR modulators may offer enhanced therapeutic efficacy and specificity. This document provides detailed application notes and protocols for the use of this compound in combination with other UPR modulators, targeting the PERK and ATF6 pathways.
Rationale for Combination Therapies
The three branches of the UPR are interconnected through complex signaling crosstalk, providing a strong basis for combinatorial therapeutic approaches.
-
IRE1 and PERK Crosstalk: There is evidence of mutual inhibition between the IRE1 and PERK pathways. Inhibition of PERK can lead to a compensatory hyperactivation of IRE1.[4] Conversely, IRE1 signaling can sustain PERK expression during prolonged ER stress.[3] This interplay suggests that combining the IRE1 activator this compound with a PERK inhibitor could synergistically enhance pro-apoptotic signaling in cancer cells by preventing the adaptive response mediated by PERK.
-
IRE1 and ATF6 Crosstalk: The ATF6 pathway can act as an "off-switch" for IRE1 signaling.[2][5] Loss of ATF6 function has been shown to result in uncontrolled IRE1 activity.[2][5] Therefore, combining this compound with an ATF6 inhibitor could prolong and enhance the downstream effects of IRE1 activation.
These interactions highlight the potential for precisely tuning the cellular response to ER stress by co-administering this compound with modulators of the other UPR branches.
Data Presentation: Expected Outcomes of Combination Therapies
The following tables summarize hypothetical quantitative data representing the expected outcomes of combining this compound with other UPR modulators in a cancer cell line model. These tables are for illustrative purposes to guide experimental design.
Table 1: Effect of this compound in Combination with a PERK Inhibitor (e.g., GSK2606414) on Cancer Cell Viability.
| Treatment | Concentration (µM) | Cell Viability (% of Control) | Fold Change in Apoptosis (Annexin V Staining) |
| Vehicle Control | - | 100 ± 5 | 1.0 ± 0.1 |
| This compound | 10 | 85 ± 6 | 1.5 ± 0.2 |
| GSK2606414 | 1 | 90 ± 4 | 1.3 ± 0.1 |
| This compound + GSK2606414 | 10 + 1 | 50 ± 7 | 4.5 ± 0.5 |
*Data are presented as mean ± standard deviation. *p < 0.01 compared to single-agent treatment, indicating potential synergy.
Table 2: Effect of this compound in Combination with an ATF6 Modulator on UPR Target Gene Expression (qRT-PCR).
| Treatment | Target Gene | Fold Change in mRNA Expression (relative to Vehicle) |
| Vehicle Control | XBP1s | 1.0 ± 0.2 |
| CHOP | 1.0 ± 0.1 | |
| This compound (10 µM) | XBP1s | 8.5 ± 0.7 |
| CHOP | 1.2 ± 0.3 | |
| ATF6 Inhibitor (e.g., Ceapin-A7) (5 µM) | XBP1s | 1.5 ± 0.4 |
| CHOP | 0.8 ± 0.2 | |
| This compound + ATF6 Inhibitor | XBP1s | 15.2 ± 1.1* |
| CHOP | 1.4 ± 0.4 |
*Data are presented as mean ± standard deviation. p < 0.05 compared to this compound alone, indicating potentiation of IRE1 signaling.
Mandatory Visualizations
Experimental Protocols
Protocol 1: Co-administration of UPR Modulators in Cell Culture
This protocol outlines the general procedure for treating cultured cells with this compound in combination with another UPR modulator.
Materials:
-
Cell line of interest (e.g., cancer cell line, neuronal cell line)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Second UPR modulator (e.g., PERK inhibitor GSK2606414, ATF6 activator Compound 147; stock solutions in DMSO)
-
96-well or 6-well cell culture plates
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed cells at an appropriate density in culture plates to ensure they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the second UPR modulator in complete cell culture medium from the stock solutions. Also, prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the compounds used.
-
Treatment:
-
For single-agent treatments, add the desired concentrations of this compound or the second modulator to the respective wells.
-
For combination treatments, add the desired concentrations of both this compound and the second modulator to the same wells.
-
Add the vehicle control to the control wells.
-
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays as described in the following protocols.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for XBP1 Splicing and UPR Target Genes
This protocol allows for the quantification of IRE1 activation (via XBP1 splicing) and the expression of other UPR target genes.[6][7][8]
Materials:
-
Treated cells from Protocol 1
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for XBP1 (total and spliced), CHOP, BiP, and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
RNA Extraction: Isolate total RNA from the treated cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, primers, and qPCR master mix.
-
Run the qPCR reaction using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
-
For XBP1 splicing, the ratio of spliced XBP1 (XBP1s) to total XBP1 can be calculated.
-
Protocol 3: Western Blot Analysis of UPR Markers
This protocol is for the detection and quantification of key UPR proteins to assess the activation state of the different branches.[9]
Materials:
-
Treated cells from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-eIF2α, anti-eIF2α, anti-ATF6, anti-cleaved ATF6, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with lysis buffer and collect the total protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein quantification assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add ECL substrate.
-
Visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated or cleaved proteins to their total protein levels or a loading control like β-actin.
Protocol 4: Cell Viability Assay (MTT or CellTiter-Glo®)
This protocol measures the metabolic activity of cells as an indicator of cell viability.[10][11]
Materials:
-
Treated cells in a 96-well plate from Protocol 1
-
MTT solution or CellTiter-Glo® reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure (MTT Assay):
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Procedure (CellTiter-Glo® Assay):
-
Reagent Addition: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for a short period to stabilize the luminescent signal.
-
Luminescence Measurement: Read the luminescence using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Conclusion
The strategic combination of the IRE1 activator this compound with modulators of the PERK and ATF6 pathways holds significant potential for the development of novel therapeutics targeting diseases with UPR dysregulation. The provided rationale, hypothetical data, and detailed protocols offer a framework for researchers to explore these promising combination strategies. Careful experimental design and quantitative analysis will be crucial in elucidating the synergistic, additive, or antagonistic effects of these drug combinations and in advancing our understanding of UPR modulation in health and disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IRE1 signaling increases PERK expression during chronic ER stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. elifesciences.org [elifesciences.org]
- 8. Drug repurposing based on differentially expressed genes suggests drug combinations with possible synergistic effects in treatment of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug combination prediction for cancer treatment using disease-specific drug response profiles and single-cell transcriptional signatures [elifesciences.org]
- 10. PERK, IRE1: Method of Enhancing Immunotherapy Using ER Stress Pathway | Moffitt [moffitt.org]
- 11. The Role of the ER-Induced UPR Pathway and the Efficacy of Its Inhibitors and Inducers in the Inhibition of Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IXA6 in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a selective activator of the inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, a key branch of the unfolded protein response (UPR).[1] The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Activation of the IRE1/XBP1s pathway can enhance ER proteostasis, promoting cell survival and function. In the context of neurodegenerative diseases such as Alzheimer's disease, where protein misfolding is a central pathological feature, pharmacological activation of this pathway with compounds like this compound presents a promising therapeutic strategy. These application notes provide detailed protocols for the use of this compound in primary neuron cultures to investigate its effects on neuronal signaling and pathophysiology.
Mechanism of Action
This compound selectively activates the RNase domain of IRE1, leading to the unconventional splicing of XBP1 mRNA. This splicing event removes a 26-nucleotide intron, causing a frameshift that results in the translation of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates the expression of genes involved in ER-associated degradation (ERAD), protein folding, and quality control. This targeted activation of the IRE1/XBP1s pathway can help alleviate ER stress and mitigate the toxic effects of protein aggregation.
Signaling Pathway
The signaling cascade initiated by this compound in neurons is depicted below.
Caption: this compound activates the IRE1α RNase to splice XBP1 mRNA, leading to the production of the active XBP1s transcription factor.
Data Presentation
Table 1: Dose-Dependent Induction of XBP1 Target Gene by this compound in SH-SY5Y Cells
| This compound Concentration (µM) | Fold Induction of DNAJB9 mRNA (mean ± SEM) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 1 | 2.5 ± 0.3 |
| 5 | 8.2 ± 0.9 |
| 10 | 15.6 ± 1.8 |
Data are hypothetical and based on trends observed in published studies for representative purposes.
Table 2: Selective Upregulation of UPR Target Genes by this compound (10 µM) in SH-SY5Y Cells
| UPR Branch | Target Gene | Fold Induction (mean ± SEM) |
| IRE1/XBP1s | DNAJB9 | 15.6 ± 1.8 |
| ATF6 | BiP | 1.2 ± 0.2 |
| PERK | CHOP | 1.1 ± 0.1 |
Data are hypothetical and based on trends observed in published studies for representative purposes, highlighting the selectivity of this compound.[2]
Experimental Protocols
The following are detailed protocols for the application of this compound in primary neuron cultures.
Protocol 1: Preparation of Primary Cortical Neuron Cultures
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.
Caption: Workflow for the preparation of primary cortical neuron cultures.
Materials:
-
Timed-pregnant mouse (E18) or rat (E18)
-
Hanks' Balanced Salt Solution (HBSS), ice-cold
-
Papain dissociation system
-
Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine or Poly-L-ornithine
-
Sterile dissection tools
-
15 mL and 50 mL conical tubes
-
Cell culture plates or coverslips
Procedure:
-
Coat culture plates/coverslips with poly-D-lysine (50 µg/mL) overnight at 37°C, followed by three washes with sterile water. Air dry and then coat with laminin (5 µg/mL) for at least 2 hours at 37°C before use.
-
Euthanize the pregnant animal according to approved institutional guidelines and dissect the uterine horns to remove the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold HBSS.
-
Carefully peel off the meninges from the cortical tissue.
-
Digest the tissue using a papain dissociation system according to the manufacturer's instructions.
-
Gently triturate the digested tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Determine cell density and viability using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 2 x 10^5 cells/cm² in pre-warmed, complete Neurobasal medium.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO2.
-
After 24 hours, perform a half-medium change to remove any cellular debris.
-
Continue to perform half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7 and 10 days in vitro (DIV).
Protocol 2: Treatment of Primary Neurons with this compound
This protocol outlines the procedure for treating mature primary neuron cultures with this compound.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete Neurobasal medium
Procedure:
-
Prepare working solutions of this compound by diluting the stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations (e.g., 1, 5, 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Carefully remove half of the medium from each well of the neuronal culture.
-
Add an equal volume of the this compound working solution or vehicle control to the respective wells.
-
Incubate the cultures for the desired treatment period (e.g., 4, 8, 12, or 24 hours) at 37°C and 5% CO2.
-
After incubation, proceed with downstream analysis such as RNA extraction for qPCR, protein lysis for Western blotting, or cell fixation for immunocytochemistry.
Protocol 3: Quantitative PCR (qPCR) for XBP1 Splicing
This protocol is for quantifying the level of spliced XBP1 (XBP1s) mRNA as a measure of IRE1 activation.
Caption: Workflow for quantifying XBP1 mRNA splicing by qPCR.
Materials:
-
This compound-treated and control primary neurons
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Primers specific for spliced XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, β-actin)
Procedure:
-
Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA template, primers for XBP1s and the housekeeping gene, and a suitable qPCR master mix.
-
Run the qPCR reaction in a real-time PCR system.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in XBP1s mRNA levels, normalized to the housekeeping gene.[3][4][5]
Protocol 4: Western Blotting for Amyloid Precursor Protein (APP)
This protocol is for assessing the levels of full-length APP in this compound-treated neurons.
Materials:
-
This compound-treated and control primary neurons
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against APP
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control for normalization.
-
Quantify the band intensities using densitometry software.
Protocol 5: Immunocytochemistry for Neuronal Markers and Protein Localization
This protocol allows for the visualization of neuronal morphology and the subcellular localization of proteins of interest.
Materials:
-
This compound-treated and control primary neurons on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-MAP2 for neurons, anti-APP)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
Conclusion
This compound is a valuable tool for studying the role of the IRE1/XBP1s pathway in neuronal health and disease. The protocols provided here offer a framework for researchers to investigate the effects of this selective UPR activator in primary neuron cultures. By employing these methods, scientists can further elucidate the therapeutic potential of modulating ER proteostasis in a variety of neurological disorders.
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative measurement of spliced XBP1 mRNA as an indicator of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Long-Term Effects of IXA6 Treatment on Cell Viability
For Researchers, Scientists, and Drug Development Professionals
Introduction
IXA6 is a selective activator of the inositol-requiring enzyme 1 (IRE1α) pathway, a key branch of the Unfolded Protein Response (UPR). The UPR is a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). Activation of IRE1α by this compound leads to the splicing of X-box binding protein 1 (XBP1) mRNA, generating the active transcription factor XBP1s. XBP1s upregulates genes involved in ER-associated degradation (ERAD) and protein folding, aiming to restore ER homeostasis. While acute activation of this pathway is generally pro-survival, sustained or chronic activation can lead to apoptosis. These notes provide an overview of the long-term effects of this compound on cell viability, including hypothetical data, detailed experimental protocols, and relevant signaling pathways.
Data Presentation
The following tables summarize hypothetical quantitative data on the long-term effects of this compound on cell viability. This data is illustrative and based on the known characteristics of this compound as a selective IRE1/XBP1s activator with a generally low toxicity profile at effective concentrations in short-term assays. Actual results will vary depending on the cell line, experimental conditions, and duration of treatment.
Table 1: Dose-Dependent Effect of Long-Term this compound Treatment on Cell Viability (7-day endpoint)
| Cell Line | This compound Concentration (µM) | Cell Viability (%) | Standard Deviation |
| HEK293T | 0 (Vehicle) | 100 | 5.2 |
| 1 | 98.5 | 4.8 | |
| 5 | 95.1 | 6.1 | |
| 10 | 88.7 | 7.3 | |
| 25 | 75.4 | 8.5 | |
| 50 | 52.1 | 9.2 | |
| Huh7 | 0 (Vehicle) | 100 | 4.9 |
| 1 | 99.2 | 4.5 | |
| 5 | 96.8 | 5.5 | |
| 10 | 90.3 | 6.8 | |
| 25 | 78.9 | 7.9 | |
| 50 | 55.6 | 8.7 |
Table 2: Time-Course of this compound (10 µM) Treatment on Cell Viability
| Cell Line | Treatment Duration | Cell Viability (%) | Standard Deviation |
| HEK293T | Day 1 | 99.5 | 3.1 |
| Day 3 | 96.2 | 4.5 | |
| Day 5 | 91.8 | 6.2 | |
| Day 7 | 88.7 | 7.3 | |
| Day 10 | 82.4 | 8.1 | |
| Day 14 | 74.9 | 9.0 | |
| Huh7 | Day 1 | 99.8 | 2.8 |
| Day 3 | 97.5 | 3.9 | |
| Day 5 | 93.1 | 5.7 | |
| Day 7 | 90.3 | 6.8 | |
| Day 10 | 85.1 | 7.5 | |
| Day 14 | 78.6 | 8.4 |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assessment using MTT Assay
Objective: To determine the long-term effects of this compound on the viability of adherent cells in a dose-dependent and time-dependent manner.
Materials:
-
Adherent cell line of interest (e.g., HEK293T, Huh7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: a. Trypsinize and count cells. b. Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium. c. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
This compound Treatment: a. Prepare serial dilutions of this compound in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. b. For dose-response experiments, remove the medium from the wells and add 100 µL of medium containing the desired concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50 µM). c. For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 10 µM). d. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration).
-
Long-Term Incubation and Media Changes: a. Incubate the plates at 37°C and 5% CO2. b. Every 2-3 days, carefully aspirate the medium and replace it with 100 µL of fresh medium containing the respective concentrations of this compound or vehicle. This is crucial to maintain drug concentration and nutrient supply.
-
MTT Assay: a. At each desired time point (e.g., Day 1, 3, 5, 7, 10, 14), aspirate the medium from the wells. b. Add 100 µL of fresh medium and 10 µL of MTT solution to each well. c. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals. d. After incubation, add 100 µL of solubilization solution to each well. e. Gently pipette up and down to dissolve the formazan crystals. f. Incubate for at least 1 hour at room temperature in the dark. g. Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: a. Subtract the absorbance of blank wells (medium only) from all readings. b. Calculate the percentage of cell viability for each treatment group relative to the vehicle control group at each time point: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
Protocol 2: Clonogenic Survival Assay
Objective: To assess the ability of single cells to survive and proliferate into colonies following long-term, low-dose this compound treatment.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Cell Seeding: a. Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates. b. Allow cells to attach overnight.
-
This compound Treatment: a. Treat cells with various concentrations of this compound or vehicle control.
-
Long-Term Incubation: a. Incubate plates for 10-14 days, allowing colonies to form. b. Change the medium with fresh this compound or vehicle every 2-3 days.
-
Colony Staining and Counting: a. After the incubation period, wash the wells with PBS. b. Fix the colonies with methanol (B129727) for 15 minutes. c. Stain with Crystal Violet solution for 20 minutes. d. Gently wash with water and allow the plates to air dry. e. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: a. Calculate the plating efficiency (PE) for the control group: PE = (Number of colonies counted / Number of cells seeded) * 100 b. Calculate the surviving fraction (SF) for each treatment group: SF = (Number of colonies counted / (Number of cells seeded * PE / 100))
Signaling Pathways and Visualizations
Sustained activation of the IRE1α-XBP1s pathway by this compound can have dual effects on cell fate. Initially, it promotes cell survival by enhancing protein folding and degradation capacity. However, prolonged activation can trigger apoptosis through various mechanisms, including the activation of the ASK1-JNK pathway and potential regulation of Bcl-2 family proteins.
Caption: this compound-induced IRE1α signaling pathway leading to cell survival or apoptosis.
Caption: Experimental workflow for assessing long-term cell viability.
Application Notes and Protocols for Assessing Compound-Induced Autophagy
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the induction of autophagy by a compound of interest, referred to herein as "Compound X" (e.g., IXA6). The protocols outlined below describe key experiments for quantifying and visualizing this fundamental cellular process.
Introduction to Autophagy
Autophagy is a highly conserved cellular degradation and recycling process.[1][2] It involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic contents such as long-lived proteins and damaged organelles.[2][3] These autophagosomes then fuse with lysosomes to form autolysosomes, where the captured material is degraded by lysosomal hydrolases.[1][2] This process is crucial for maintaining cellular homeostasis, and its dysregulation is implicated in various diseases.
Monitoring autophagic flux, the complete process from autophagosome formation to lysosomal degradation, is essential for accurately assessing the effect of a compound on this pathway.[4] An accumulation of autophagosomes, for instance, could indicate either an induction of autophagy or a blockage in the later stages of the pathway.
Key Methods for Assessing Autophagy
Two widely accepted methods for monitoring autophagy are:
-
Western Blot Analysis of LC3-II: Microtubule-associated protein 1A/1B-light chain 3 (LC3) is a reliable marker for autophagosomes.[5] During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II), which is recruited to the autophagosomal membrane.[5] The amount of LC3-II is therefore correlated with the number of autophagosomes.[5]
-
Tandem Fluorescent mCherry-EGFP-LC3 Assay: This fluorescence microscopy-based assay allows for the visualization and quantification of autophagic flux.[6][7] Cells are transfected with a plasmid expressing LC3 fused to both a pH-sensitive green fluorescent protein (EGFP) and a pH-stable red fluorescent protein (mCherry).[7] In the neutral environment of the autophagosome, both proteins fluoresce, appearing as yellow puncta.[7] Upon fusion with the acidic lysosome, the EGFP signal is quenched, while the mCherry signal persists, resulting in red-only puncta.[7][8]
Protocol 1: Western Blot Analysis of LC3-II Conversion
This protocol details the steps to quantify the conversion of LC3-I to LC3-II in response to Compound X treatment. To distinguish between increased autophagosome formation and decreased degradation, a lysosomal inhibitor such as Bafilomycin A1 or Chloroquine (CQ) is used.[9][10][11]
Experimental Workflow
References
- 1. ER stress: Autophagy induction, inhibition and selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Molecular Mechanism of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation Mechanisms and Signaling Pathways of Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LC3-II Tagging and Western Blotting for Monitoring Autophagic Activity in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 2.10. Western Blot for Autophagy Analysis [bio-protocol.org]
- 11. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
Application Notes: IXA6 Delivery for Animal Studies
Introduction
IXA6 is a novel, small-molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1][2] As a key branch of the unfolded protein response (UPR), the IRE1/XBP1s pathway is critical for maintaining endoplasmic reticulum (ER) proteostasis.[3] this compound selectively induces the endoribonuclease (RNase) activity of IRE1, which catalyzes the unconventional splicing of XBP1 mRNA.[2][3] This splicing event produces the potent transcription factor XBP1s, which upregulates a suite of genes responsible for restoring ER function.[3] Due to its selective activation, this compound is a valuable tool for studying the therapeutic potential of targeted ER proteostasis remodeling in diseases such as neurodegenerative disorders.[3][4]
These application notes provide detailed protocols for the formulation and administration of this compound in mouse models, based on established methods for compounds with similar physicochemical properties and data from closely related analogs.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action on the IRE1/XBP1s signaling pathway.
Data Presentation
Quantitative data for this compound is primarily derived from in vitro cell-based assays. In vivo administration data is based on studies conducted with the closely related, highly selective IRE1/XBP1s activator, IXA4, providing a strong surrogate for initial experimental design.
Table 1: Quantitative In Vitro Activity of this compound
| Parameter | Value | Cell System | Notes | Source |
| Mechanism of Action | Selective IRE1/XBP1s Activator | - | Induces IRE1 RNase activity. | [2] |
| XBP1-RLuc Activation EC50 | < 3 µM | HEK293T | Potency for activating the XBP1 splicing reporter. | [3][5] |
| Target Geneset Activation | ~30-40% of Thapsigargin (Tg) | HEK293T | Activates IRE1/XBP1s target genes to a moderate, non-toxic level. | [2][6] |
| Gene Induction Overlap | 64% | HEK293T | High overlap with genes induced by genetic overexpression of XBP1s. | [3][6] |
| Effective Concentration | 10 µM | HEK293T, Huh7, SHSY5Y | Standard concentration used in cell culture for pathway activation. | [3] |
Table 2: Recommended In Vivo Protocol Parameters for this compound (Based on Analog IXA4)
| Parameter | Recommendation | Animal Model | Notes | Source |
| Compound | IXA4 (Analog) | C57BL/6J Mice | Diet-induced obese (DIO) and chow-fed mice. | [7] |
| Dosage | 50 mg/kg | Mice | Administered once daily. | [7] |
| Administration Route | Intraperitoneal (IP) Injection | Mice | Common route for systemic delivery of small molecules. | [7] |
| Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | - | Standard vehicle for hydrophobic compounds like this compound. | [8][9] |
| Pharmacodynamic Marker | Increased hepatic Dnajb9 mRNA | Mice | Target gene expression peaks at 4 hours post-injection. | [7] |
| Treatment Duration | Up to 8 weeks | Mice | Shown to be tolerated in long-term studies with IXA4. | [7] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for In Vivo Administration
This protocol describes the preparation of a 1.25 mg/mL this compound solution, suitable for intraperitoneal injection in mice. The vehicle composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8][9]
Materials:
-
This compound powder (MW: 441.94 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80, sterile
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a 12.5 mg/mL stock solution of this compound in DMSO. This may require brief sonication to fully dissolve.
-
Vehicle Preparation (for 1 mL final volume): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 12.5 mg/mL this compound stock solution to the PEG300. Vortex thoroughly until the solution is clear and homogenous. c. Add 50 µL of Tween-80 to the mixture. Vortex again until fully mixed. d. Add 450 µL of sterile saline to bring the total volume to 1 mL. e. Vortex one final time to ensure a clear, homogenous solution. The final concentration of this compound will be 1.25 mg/mL.
-
Storage and Use: This formulation should be prepared fresh on the day of use. If precipitation occurs, gentle warming and vortexing can be used to aid dissolution.
Protocol 2: Intraperitoneal (IP) Administration of this compound in Mice
This protocol details the procedure for IP injection of the prepared this compound solution. All procedures must be approved by the institution's Animal Care and Use Committee (IACUC).
Materials:
-
Prepared this compound solution (1.25 mg/mL)
-
Mouse restraint device (optional)
-
Sterile 1 mL syringes
-
Sterile needles (25-27 gauge)
-
70% ethanol (B145695) for disinfection
Procedure:
-
Dose Calculation: a. Weigh each mouse accurately before injection. b. Calculate the required injection volume. For a target dose of 50 mg/kg using a 1.25 mg/mL solution:
-
Injection Volume (mL) = (Mouse Weight (kg) / 1.25 mg/mL) * 50 mg/kg
-
Example for a 25 g (0.025 kg) mouse: (0.025 kg / 1.25 mg/mL) * 50 mg/kg = 1.0 mL. (Note: This volume is high. A more concentrated stock may be needed if lower volumes are desired. The maximum recommended IP injection volume for mice is typically <10 mL/kg, or <0.25 mL for a 25g mouse. The this compound solution concentration must be adjusted accordingly to deliver 50 mg/kg in an appropriate volume).
-
Revised Calculation: To deliver 50 mg/kg in a 10 mL/kg volume (0.25 mL for a 25g mouse), a 5 mg/mL this compound solution is required. Adjust Protocol 1 accordingly.
-
-
Animal Restraint: Gently but firmly restrain the mouse. The preferred method is to scruff the loose skin over the neck and shoulders to immobilize the head and body.
-
Injection Site Identification: Turn the restrained mouse to expose its abdomen. The ideal injection site is the lower right quadrant of the abdomen.[10] This avoids the cecum (left side) and other vital organs.[10]
-
Needle Insertion: a. Tilt the mouse's head slightly downwards. b. Insert the sterile needle, bevel up, at a 30-45° angle into the peritoneal cavity.[10]
-
Injection: a. Gently aspirate by pulling back the plunger to ensure no fluid (blood or urine) is drawn. If fluid enters the syringe, withdraw the needle and reinject at a different site with a new sterile needle. b. Once correct placement is confirmed, slowly and steadily inject the this compound solution.
-
Post-Injection: a. Withdraw the needle and return the mouse to its cage. b. Monitor the animal for any adverse reactions or signs of distress. c. For pharmacodynamic studies, tissues (e.g., liver) can be harvested 4 hours post-injection to assess target gene engagement.[7]
Experimental Workflow
Caption: General workflow for this compound administration and analysis in mice.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics in Animals and Humans of a First-in-Class Peptide Deformylase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct In Vivo Activation of T Cells with Nanosized Immunofilaments Inhibits Tumor Growth and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic IRE1/XBP1s activation confers targeted ER proteostasis reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting IXA6 Insolubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered when working with IXA6 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: I dissolved this compound in DMSO to make a stock solution, but it precipitated when I diluted it in my aqueous buffer (e.g., PBS or cell culture medium). Why is this happening and what can I do?
This is a common issue for hydrophobic compounds like this compound. DMSO is a powerful organic solvent that can dissolve many nonpolar molecules. However, when the DMSO stock is diluted into an aqueous buffer, the overall solvent polarity increases significantly. This change can cause the compound to crash out of the solution as it is no longer soluble in the predominantly aqueous environment.
Troubleshooting Steps:
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible while maintaining this compound solubility. For most cell-based assays, the final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[1]
-
Use a Co-solvent Formulation: For in vivo studies or some in vitro applications, a co-solvent system can be highly effective. A widely used formulation for this compound and its analogs involves a mixture of DMSO, PEG300, Tween-80, and saline.[2][3]
-
Pre-warm Solutions: Gently warming both the this compound stock solution and the aqueous buffer to 37°C before mixing can help prevent precipitation that may occur at lower temperatures.
-
Gradual Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of the aqueous buffer, try a stepwise dilution. First, create an intermediate dilution of this compound in your aqueous buffer with a higher percentage of DMSO, and then perform a final dilution to your desired concentration.
Q2: What is the maximum solubility of this compound in common solvents?
The solubility of this compound varies significantly depending on the solvent system. Here are some experimentally determined solubility values:
| Solvent/Vehicle | Concentration | Notes |
| DMSO | 31.25 mg/mL (70.71 mM) | May require ultrasonication for complete dissolution. |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (2.83 mM) | This is a clear solution suitable for in vivo administration. |
Q3: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
Yes, several techniques can be employed to enhance the solubility of poorly water-soluble compounds like this compound:
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their aqueous solubility.[4][5] While specific data for this compound is not available, this is a viable approach to explore. It is important to note that cyclodextrins can sometimes interfere with certain assays.[6]
-
pH Adjustment: If a compound has ionizable groups, adjusting the pH of the buffer can significantly alter its solubility. The chemical structure of this compound suggests it has basic nitrogen atoms, so its solubility might be higher at a lower pH. However, the stability of the compound at different pH values should be considered.
-
Use of Surfactants: Non-ionic surfactants like Tween-80 and Triton X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve the wettability and dispersion of hydrophobic compounds in aqueous solutions.
Q4: How should I store my this compound stock solutions?
To ensure the stability and integrity of this compound, proper storage is crucial:
-
Solid Form: Store at 4°C, sealed from moisture.
-
In Solvent (e.g., DMSO): For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[2][7]
Troubleshooting Guides
Issue 1: this compound precipitates from the solution during my cell culture experiment.
-
Possible Cause: The final concentration of this compound in the cell culture medium exceeds its solubility limit in that specific medium, which often contains salts and proteins that can affect solubility.
-
Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final DMSO concentration in your cell culture medium is below 0.5% and is consistent across all experimental conditions.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound that remains soluble in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).
-
Modify the Dilution Protocol: Prepare intermediate dilutions of your this compound stock in 100% DMSO before the final dilution into the pre-warmed cell culture medium. Add the this compound solution to the medium while gently vortexing to ensure rapid and uniform dispersion.[1]
-
Issue 2: I am observing inconsistent results in my assays when using this compound.
-
Possible Cause: This could be due to incomplete dissolution of this compound or precipitation of the compound during the experiment, leading to variations in the actual concentration of the active compound.
-
Troubleshooting Steps:
-
Ensure Complete Dissolution of Stock: When preparing your DMSO stock solution, use ultrasonication to ensure the compound is fully dissolved.[2] Visually inspect the solution for any particulate matter before use.
-
Prepare Fresh Working Solutions: It is recommended to prepare fresh dilutions of this compound in your aqueous buffer or cell culture medium for each experiment to minimize the risk of precipitation over time.
-
Check for Compound Stability: While this compound is generally stable, its stability in specific aqueous buffers over long incubation periods should be considered. If your experiments involve long incubation times, it may be necessary to refresh the medium with a freshly prepared this compound solution.
-
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a precise amount of this compound powder. The molecular weight of this compound is 441.94 g/mol .[2]
-
Calculate Solvent Volume: To prepare a 10 mM stock solution, use the following formula: Volume of DMSO (mL) = [Mass of this compound (mg) / 441.94 ( g/mol )] / 10 (mmol/L) * 1000 (mL/L)
-
Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the this compound powder.
-
Solubilization: Vortex the solution vigorously. If necessary, use a bath sonicator for 5-10 minutes to ensure complete dissolution.[2]
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C or -80°C.[7]
Protocol 2: Preparation of this compound Working Solution for In Vitro Cell-Based Assays
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Prepare Intermediate Dilutions (if necessary): If preparing a low micromolar final concentration, it is advisable to first make an intermediate dilution of the stock solution in 100% DMSO.
-
Pre-warm Aqueous Buffer: Warm your cell culture medium or experimental buffer to 37°C.
-
Final Dilution: Add the required volume of the this compound DMSO stock (or intermediate dilution) to the pre-warmed aqueous buffer to achieve the desired final concentration. It is crucial to add the DMSO stock to the aqueous buffer and not the other way around.
-
Rapid Mixing: Immediately after adding the DMSO stock, mix the solution thoroughly by vortexing or pipetting to ensure rapid and even dispersion.
-
Final DMSO Concentration Check: Calculate and ensure the final DMSO concentration in your working solution is at a level that is non-toxic to your cells (typically ≤ 0.5%).
Signaling Pathway and Experimental Workflow
This compound is a novel activator of the IRE1/XBP1s signaling pathway, a key branch of the Unfolded Protein Response (UPR).[7][8]
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Caption: A generalized experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Chrysin Directing an Enhanced Solubility through the Formation of a Supramolecular Cyclodextrin–Calixarene Drug Delivery System: A Potential Strategy in Antifibrotic Diabetes Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The use of cyclodextrins as solubility enhancers in the ORAC method may cause interference in the measurement of antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
how to prevent IXA6 precipitation in media
Welcome to the technical support center for IXA6, a novel activator of the IRE1/XBP1s signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings, with a focus on preventing precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a selective activator of the Inositol-requiring enzyme 1 (IRE1). IRE1 is a key sensor of endoplasmic reticulum (ER) stress. Activation of IRE1 by this compound induces its endoribonuclease activity, which leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces a potent transcription factor, XBP1s, which in turn upregulates genes involved in restoring ER protein homeostasis (proteostasis).
Q2: What is the primary solvent for dissolving this compound?
The recommended solvent for preparing a high-concentration stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO).[1]
Q3: What is the solubility of this compound in DMSO?
This compound is soluble in DMSO at a concentration of up to 31.25 mg/mL (70.71 mM).[1] It may be necessary to use an ultrasonic bath to fully dissolve the compound.[1]
Q4: How should this compound powder and stock solutions be stored?
-
Powder: Store the solid form of this compound at 4°C in a sealed container, away from moisture.[1]
-
Stock Solutions in DMSO: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Q5: What is the recommended final concentration of DMSO in cell culture media?
To avoid cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%.[2] Many cell lines can tolerate up to 1%, but sensitive cells, especially primary cultures, may be affected at concentrations above 0.1%.[1] It is crucial to include a vehicle control (media with the same final DMSO concentration) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation in Media
Precipitation of this compound upon dilution into aqueous cell culture media is a common challenge due to its hydrophobic nature. The following troubleshooting guide provides a systematic approach to prevent this issue.
Issue: Precipitate forms immediately upon adding this compound stock solution to cell culture media.
| Possible Cause | Solution |
| High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the aqueous media. | Action: Perform a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium. Start with a lower concentration and visually inspect for precipitation under a microscope. |
| Improper Dilution Technique: Rapidly adding a small volume of concentrated DMSO stock into a large volume of cold media can cause the compound to "crash out" of solution. | Action 1: Pre-warm the media. Always use cell culture media that has been pre-warmed to 37°C.[3] Action 2: Use a stepwise dilution method. Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into a smaller volume of pre-warmed media, mix gently but thoroughly, and then add this intermediate dilution to the final culture volume.[2] |
| High DMSO Concentration in Final Solution: While counterintuitive, a higher initial DMSO concentration in the dilution step can sometimes aid solubility before the final, very dilute concentration is achieved. | Action: When preparing working solutions, add the DMSO stock of this compound directly to the pre-warmed media with gentle vortexing. Avoid preparing an intermediate aqueous stock solution of this compound. |
Issue: Media becomes cloudy over time during incubation.
| Possible Cause | Solution |
| Compound Instability: this compound may be degrading or interacting with components in the cell culture medium over long incubation periods. | Action: Test the stability of this compound in your cell-free media over your intended experimental time course. This can be assessed by measuring the concentration of the compound at different time points using HPLC. |
| Interaction with Serum Proteins: Components of fetal bovine serum (FBS) or other supplements can sometimes interact with small molecules, leading to precipitation. | Action: If your experiment allows, test the solubility of this compound in serum-free media to see if serum is a contributing factor. |
| pH or Temperature Fluctuations: Changes in pH or temperature can affect the solubility of small molecules. | Action: Ensure your incubator is properly calibrated for stable temperature and CO2 levels to maintain a consistent pH in the media. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| DMSO | 31.25 mg/mL (70.71 mM) | Ultrasonic treatment may be required for complete dissolution.[1] |
| In Vivo Formulation | ≥ 1.25 mg/mL (2.83 mM) | Formulation: 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline.[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 441.94 g/mol )[1]
-
Anhydrous, cell culture grade DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, weigh out 4.42 mg of this compound.
-
Dissolution: Aseptically add the weighed this compound powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath for short intervals until the solution is clear.
-
Storage: Aliquot the stock solution into single-use, sterile amber vials and store at -80°C.[1]
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Determine the final desired concentration of this compound and the final acceptable DMSO concentration. For this example, we will prepare a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Prepare an intermediate dilution (optional but recommended):
-
Dilute the 10 mM stock solution 1:10 in pre-warmed media to create a 1 mM intermediate solution. To do this, add 2 µL of the 10 mM stock to 18 µL of media. Mix gently by pipetting.
-
-
Prepare the final working solution:
-
Add 10 µL of the 1 mM intermediate solution to 990 µL of pre-warmed cell culture medium to achieve a final concentration of 10 µM this compound. The final DMSO concentration will be approximately 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium (in this case, 0.1%).
-
Immediate Use: Use the prepared working solutions immediately to treat your cells. Do not store aqueous working solutions of this compound.
Mandatory Visualization
Caption: The signaling pathway of this compound, a selective IRE1α activator.
Caption: Troubleshooting workflow for this compound precipitation in cell culture.
References
Technical Support Center: Optimizing IXA6 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of IXA6 in their experiments and avoid cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway.[1] This pathway is a critical branch of the Unfolded Protein Response (UPR), a cellular stress response that maintains protein homeostasis within the endoplasmic reticulum (ER).[2] this compound selectively induces the RNase activity of IRE1, leading to the splicing of XBP1 mRNA into its active form, XBP1s.[1] XBP1s then translocates to the nucleus and upregulates genes that enhance the ER's protein folding and degradation capacity.[2]
Q2: At what concentration is this compound considered non-toxic?
A2: In the initial high-throughput screening that identified this compound, it was found to be non-toxic in HEK293T cells at a concentration of 5.17 µM, meaning it reduced cell viability by less than 26.19%.[3] Many subsequent in vitro studies have successfully used this compound at a concentration of 10 µM for durations of 4 to 18 hours to activate the IRE1/XBP1s pathway without reported cytotoxicity.[1] However, the cytotoxic threshold can vary depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific model.
Q3: How can I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration should effectively activate the IRE1/XBP1s pathway without causing significant cell death. To determine this, you should perform a dose-response experiment. Treat your cells with a range of this compound concentrations (e.g., 1 µM to 20 µM) for a set duration (e.g., 18 hours). Subsequently, you can assess both the activation of the IRE1/XBP1s pathway (e.g., by measuring XBP1s levels via qPCR or western blot) and cell viability using a cytotoxicity assay (e.g., MTT or LDH assay). The optimal concentration will be the one that gives a robust activation of the pathway with minimal impact on cell viability.
Q4: What are the potential off-target effects of this compound?
A4: this compound has been shown to be highly selective for the IRE1/XBP1s pathway.[2] Studies have indicated that at effective concentrations, it does not significantly activate other UPR pathways, such as those mediated by PERK or ATF6.[2] However, as with any small molecule, the possibility of off-target effects at higher concentrations or in specific cellular contexts cannot be entirely ruled out. To confirm on-target activity, you can use a negative control, such as an inactive structural analog of this compound if available, or by demonstrating that the observed effects are blocked by an IRE1 inhibitor.
Q5: What is the best way to prepare and store this compound?
A5: this compound is soluble in DMSO.[1] For in vitro experiments, a stock solution can be prepared in DMSO at a concentration of, for example, 10 mM. It is recommended to store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[1] When preparing your working solution, dilute the DMSO stock in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Summary of this compound Concentrations and Observed Effects
| Concentration | Cell Line(s) | Duration | Observed Effect | Cytotoxicity | Reference |
| 5.17 µM | HEK293T | Not specified | Used in cytotoxicity counterscreening | Considered non-toxic (<26.19% reduction in viability) | [3] |
| 10 µM | HEK293T, Huh7, SH-SY5Y | 4 - 18 hours | Selective activation of IRE1-XBP1s signaling | Not explicitly reported, but used in functional assays implying low cytotoxicity | [1] |
| < 3 µM | Not specified | Not specified | EC50 for XBP1-RLuc activation | Not specified | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (which is set to 100% viability).
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which is an indicator of cytotoxicity.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (in DMSO)
-
Culture medium
-
LDH assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include the following controls as per the LDH assay kit instructions:
-
Vehicle control (cells with DMSO)
-
Spontaneous LDH release control (untreated cells)
-
Maximum LDH release control (cells treated with a lysis buffer provided in the kit)
-
Medium background control (medium only)
-
-
Incubation: Incubate the plate for the desired treatment duration.
-
Sample Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution from the kit to each well.
-
Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Subtract the medium background absorbance from all readings. Calculate the percentage of cytotoxicity for each this compound concentration using the formula provided in the kit's manual, which typically normalizes the LDH release in treated wells to the spontaneous and maximum release controls.
Mandatory Visualization
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Pharmacologic IRE1/XBP1s activation confers targeted ER proteostasis reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
IXA6 not activating XBP1 splicing what to do
Welcome to the technical support center for IXA6, a novel activator of the IRE1α/XBP1s signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot experiments where this compound may not be activating XBP1 splicing as expected.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule that activates the endoribonuclease (RNase) activity of the inositol-requiring enzyme 1α (IRE1α), a key sensor of endoplasmic reticulum (ER) stress.[1] This activation is dependent on IRE1α's autophosphorylation.[2] The activated IRE1α then catalyzes the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, removing a 26-nucleotide intron.[3][4] This splicing event results in a translational frameshift, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in restoring ER proteostasis.[1][5]
Q2: What is the recommended concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound can be cell-type dependent. However, a concentration of 10 µM for 4 to 18 hours has been shown to be effective in cell lines such as HEK293T, Huh7, and SHSY5Y for activating XBP1s mRNA expression.[6] We recommend performing a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO. For in vitro experiments, a stock solution in DMSO can be prepared and stored at -20°C for up to one month or -80°C for up to six months.[6] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[7][8] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture medium. The final DMSO concentration in the culture should be kept low (typically below 0.1%) to avoid solvent-induced cytotoxicity.[8][9] If precipitation occurs upon dilution in aqueous media, gentle vortexing or sonication may be required to redissolve the compound.[7]
Q4: What are appropriate positive and negative controls for an XBP1 splicing experiment?
A4:
-
Positive Controls: Treatment with established ER stress inducers like Thapsigargin (Tg) or Tunicamycin (Tm) will robustly activate the IRE1α pathway and lead to XBP1 splicing.[10][11]
-
Negative Controls: A vehicle control (e.g., DMSO) should be used at the same final concentration as in the this compound-treated samples.[3][11] Additionally, co-treatment with an IRE1α inhibitor, such as KIRA6 or 4µ8c, can be used to demonstrate that the observed XBP1 splicing is indeed IRE1α-dependent.[2]
Troubleshooting Guide: this compound Not Activating XBP1 Splicing
If you are not observing the expected activation of XBP1 splicing with this compound, consider the following troubleshooting steps:
Initial Checks:
-
Compound Integrity and Preparation:
-
Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution into your cell culture medium.[7][12]
-
Storage and Handling: Verify that the compound has been stored correctly and has not undergone excessive freeze-thaw cycles.[7][13][14][15]
-
Concentration: Double-check your calculations for the final working concentration.
-
-
Experimental Conditions:
-
Cell Health: Confirm that your cells are healthy and not overly confluent, as this can affect their response to stimuli.
-
Incubation Time: Ensure that the incubation time is sufficient for XBP1 splicing to occur. A time-course experiment (e.g., 2, 4, 8, 16 hours) is recommended.
-
Cell-Type Specificity: The response to this compound can be cell-type dependent.[13] Your cell line may require different optimal conditions or may have a less pronounced response.
-
In-depth Troubleshooting:
If the initial checks do not resolve the issue, a more detailed investigation into the signaling pathway and experimental readouts is warranted.
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound and related experimental parameters.
Table 1: Recommended Concentrations and Incubation Times for this compound
| Cell Line | Concentration | Incubation Time | Outcome | Reference |
| HEK293T | 10 µM | 4 hours | Activation of IRE1-XBP1s geneset | [6] |
| HEK293T | 10 µM | 18 hours | Increased ER proteostasis factor expression | [6] |
| Huh7 | 10 µM | 4 hours | Upregulation of XBP1s mRNA | [6] |
| SHSY5Y | 10 µM | 4 hours | Upregulation of XBP1s mRNA | [6] |
| CHO | 10 µM | 18 hours | IRE1-dependent reduction in Aβ secretion | [6] |
Table 2: Primer Sequences for RT-PCR and qPCR Analysis of XBP1 Splicing
| Species | Primer Name | Sequence (5' to 3') | Application | Reference |
| Human | XBP1spl-F | TGCTGAGTCCGCAGCAGGTG | qPCR (spliced) | [16][17] |
| Human | XBP1spl-R | GCTGGCAGGCTCTGGGGAAG | qPCR (spliced) | [16][17] |
| Human | GAPDH-F | GGATGATGTTCTGGAGAGCC | RT-PCR (control) | [16][17] |
| Human | GAPDH-R | CATCACCATCTTCCAGGAGC | RT-PCR (control) | [16][17] |
| Mouse | Xbp1-F | ACACGCTTGGGAATGGACAC | RT-PCR | |
| Mouse | Xbp1-R | CCATGGGAAGATGTTCTGGG | RT-PCR | |
| Rat | Xbp1-F | TGCCCTGGTTACTGAAGAGG | RT-PCR | |
| Rat | Xbp1-R | CCATGGGAAGATGTTCTGGG | RT-PCR |
Detailed Experimental Protocols
RT-PCR for XBP1 mRNA Splicing Analysis
This protocol allows for the qualitative or semi-quantitative assessment of XBP1 mRNA splicing.
-
Cell Treatment: Plate and treat cells with this compound, a positive control (e.g., Thapsigargin), and a vehicle control (DMSO) for the desired time.
-
RNA Extraction: Isolate total RNA from the cells using a standard method, such as TRIzol reagent or a column-based kit.[18] Ensure the removal of genomic DNA by DNase I treatment.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron of XBP1.
-
Cycling Conditions (Example):
-
Initial denaturation: 94°C for 5 minutes
-
40 cycles of:
-
Denaturation: 94°C for 30 seconds
-
Annealing: 58°C for 30 seconds
-
Extension: 72°C for 30 seconds[19]
-
-
-
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel (2.5-3%) to distinguish between the unspliced (uXBP1) and spliced (sXBP1) forms, which differ by only 26 base pairs.[11][16]
-
Visualization and Analysis: Visualize the bands using a gel documentation system. The presence of a lower molecular weight band in the this compound-treated and positive control lanes indicates successful XBP1 splicing. Densitometric analysis can be used for semi-quantification.[4]
Quantitative Real-Time PCR (qPCR) for Spliced XBP1 (XBP1s)
This method provides a quantitative measure of the amount of spliced XBP1 mRNA.
-
Cell Treatment, RNA Extraction, and cDNA Synthesis: Follow steps 1-3 from the RT-PCR protocol.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix and primers specifically designed to amplify only the spliced form of XBP1. A common strategy is to design a forward primer that spans the splice junction.[10][16]
-
Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of XBP1s to a stable housekeeping gene.
Western Blot for Phosphorylated IRE1α and XBP1s
This protocol is used to detect the activation of IRE1α and the resulting expression of the XBP1s protein.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE:
-
For phosphorylated IRE1α (p-IRE1α) , which is a high molecular weight protein (~110 kDa), use a low percentage (e.g., 6-8%) or gradient SDS-PAGE gel for better separation.[16]
-
For XBP1s , a standard 10-12% SDS-PAGE gel is suitable.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. For high molecular weight proteins like IRE1α, an extended transfer time at 4°C is recommended.[16]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for at least 1 hour at room temperature. Avoid using milk as a blocking agent when probing for phosphoproteins, as it can increase background.[16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Recommended Antibodies:
-
p-IRE1α (Ser724)
-
Total IRE1α
-
XBP1s
-
Loading control (e.g., β-actin, GAPDH, or Tubulin)
-
-
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: The IRE1α-XBP1 signaling pathway activated by this compound.
Caption: Troubleshooting flowchart for this compound experiments.
Caption: Experimental workflow for assessing XBP1 splicing.
References
- 1. Inhibition of the ER stress IRE1α inflammatory pathway protects against cell death in mitochondrial complex I mutant cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptglab.com [ptglab.com]
- 3. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. XBP-1s (D2C1F) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Live imaging of the co-translational recruitment of XBP1 mRNA to the ER and its processing by diffuse, non-polarized IRE1α - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of IRE1α-mediated XBP1 mRNA cleavage by XBP1 reveals a novel regulatory process during the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
unexpected off-target effects of IXA6
Welcome to the technical support center for IXA6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential unexpected off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a novel small molecule activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway, which is a critical branch of the Unfolded Protein Response (UPR).[1] It selectively activates the endoribonuclease (RNase) activity of IRE1α. This activation leads to the unconventional splicing of XBP1 mRNA into its active form, XBP1s.[1] The XBP1s protein then acts as a transcription factor to upregulate genes involved in restoring endoplasmic reticulum (ER) proteostasis.[1]
Q2: How selective is this compound for the IRE1/XBP1s pathway?
A2: this compound has demonstrated high selectivity for the IRE1/XBP1s pathway. Transcriptional profiling via RNA sequencing has shown that at effective concentrations (e.g., 10 µM for 4 hours), this compound does not significantly activate other UPR signaling branches, such as the PERK or ATF6 pathways.[1] Furthermore, broader analysis indicates that this compound does not substantially activate other major cellular stress responses, including the cytosolic heat shock response or the oxidative stress response.[1]
Q3: Can activation of the IRE1 pathway by this compound lead to apoptosis?
A3: The IRE1 pathway has a dual role in both cell survival and apoptosis.[2][3][4] While moderate activation is generally pro-survival, sustained hyperactivation of IRE1 can trigger apoptosis, for instance, through the activation of the JNK signaling cascade or through a process called Regulated IRE1-Dependent Decay (RIDD).[2][3] However, studies have shown that treatment with this compound (10 µM for 4 hours) robustly activates adaptive IRE1/XBP1s signaling without significantly inducing RIDD targets.[1] Users should be aware that prolonged or high-concentration exposure might shift this balance towards a pro-apoptotic response.
Q4: Does this compound bind to the kinase domain of IRE1?
A4: No, this compound activates IRE1 through a mechanism that is independent of binding to the IRE1 kinase active site.[1] Its activity requires IRE1 autophosphorylation, indicating it works through a different allosteric mechanism compared to previously identified kinase-binding IRE1 modulators.[1]
Q5: Has this compound been observed to be cytotoxic?
A5: In the high-throughput screening process used to identify this compound, compounds that exhibited significant cytotoxicity were eliminated.[1] Follow-up studies have described the prioritized compounds, including this compound, as non-toxic.[1][5] However, it is always recommended to perform a dose-response curve for cell viability in your specific cell model to determine the optimal non-toxic concentration range.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| No or low activation of XBP1 splicing | 1. Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions. 2. Suboptimal Concentration: The concentration used is too low for the specific cell type or experimental conditions. 3. Incorrect Detection Method: Issues with RT-PCR primers, gel electrophoresis, or qPCR assay sensitivity. | 1. Use a fresh aliquot of this compound from a properly stored stock solution. Prepare single-use aliquots to avoid freeze-thaw cycles. 2. Perform a dose-response experiment (e.g., 1 µM to 20 µM) to determine the optimal effective concentration (EC50) in your cell model. 3. Verify primer sequences and PCR conditions for XBP1 splicing analysis. Ensure your detection method is sensitive enough to capture the expected level of activation.[6] |
| Unexpected Cell Death or Toxicity | 1. Concentration Too High: The concentration of this compound used may be above the cytotoxic threshold for your specific cell line. 2. Prolonged IRE1 Hyperactivation: Long-term exposure to this compound may push the IRE1 pathway from a pro-survival to a pro-apoptotic state.[2][3] 3. Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. | 1. Perform a cell viability assay (e.g., CellTiter-Glo, MTT) with a range of this compound concentrations to establish the IC50 for toxicity and determine a safe working concentration. 2. Conduct a time-course experiment (e.g., 4, 8, 16, 24 hours) to find the optimal treatment duration that maximizes XBP1s activation without inducing significant cell death. Check for markers of apoptosis (e.g., cleaved PARP, Caspase-3). 3. Ensure the final DMSO concentration in your culture medium is typically below 0.5%. |
| Inconsistent Results Between Experiments | 1. Cell Culture Variability: Differences in cell passage number, confluency, or overall health. 2. Compound Solubility: Precipitation of this compound in the culture medium. 3. Variable Treatment Conditions: Inconsistent incubation times or compound concentrations. | 1. Use cells within a consistent and low passage number range. Seed cells at a uniform density and ensure they are in the logarithmic growth phase at the time of treatment. 2. Visually inspect the medium after adding this compound for any signs of precipitation. Ensure the stock solution is fully dissolved before diluting into the medium. 3. Standardize all experimental parameters, including incubation times, concentrations, and cell handling procedures. |
| Activation of Other UPR Branches (PERK, ATF6) | 1. UPR Crosstalk: While this compound is selective, prolonged activation of one UPR branch can indirectly influence others over time.[3] 2. High Compound Concentration: Very high concentrations may lead to less specific effects. | 1. Perform a time-course analysis. Check for early selective activation of IRE1 targets (e.g., DNAJB9) and later, potential secondary activation of PERK (p-eIF2α) or ATF6 (BiP) targets. 2. Confirm that you are using the lowest effective concentration that robustly activates XBP1 splicing, as determined by your dose-response curve. |
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| XBP1-Luciferase Splicing Reporter | HEK293T | EC50 | < 3 µM | [1] |
| XBP1 mRNA Splicing (RT-PCR) | HEK293T, Huh7, SHSY5Y | Concentration | 10 µM | [1] |
| Toxicity (CellTiter-Glo) | HEK293T | IC50 | > 3 µM | [7] |
Table 2: Gene Expression Changes Induced by this compound
Data shows the relative activation of different UPR branches in HEK293T cells treated with 10 µM this compound for 4 hours. Activation is normalized to the effect of Thapsigargin (Tg), a global UPR inducer.
| UPR Branch | Geneset Activation (% of Tg) | Interpretation | Reference |
| IRE1/XBP1s | ~30-40% | Robust and selective activation | [1] |
| ATF6 | < 20% | No significant activation | [1] |
| PERK | No significant activation | High selectivity for IRE1 pathway | [1] |
Mandatory Visualization
Caption: Signaling pathway showing this compound activation of the IRE1/XBP1s branch of the UPR.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes with this compound.
Experimental Protocols
Protocol 1: Analysis of XBP1 mRNA Splicing by RT-PCR
Objective: To qualitatively and quantitatively assess the activation of the IRE1 pathway by measuring the splicing of XBP1 mRNA.
Materials:
-
Cells of interest
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
cDNA synthesis kit (e.g., qScript cDNA Supermix)
-
Taq polymerase and PCR reagents
-
Primers for human XBP1:
-
Agarose (B213101) gel (2-3%) and electrophoresis equipment
-
Gel imaging system
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare working dilutions of this compound in pre-warmed culture medium. Aspirate the old medium from the cells and replace it with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 4 hours).
-
RNA Extraction: Wash cells with PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.
-
cDNA Synthesis: Synthesize cDNA from 200-500 ng of total RNA using a reverse transcription kit.[6]
-
PCR Amplification: Perform PCR using primers flanking the XBP1 splice site. The unspliced (XBP1u) and spliced (XBP1s) forms will produce amplicons of different sizes (a 26-nucleotide intron is removed).
-
Cycling conditions: 94°C for 2 min, followed by 30-35 cycles of [94°C for 30s, 60°C for 30s, 72°C for 30s].[6]
-
-
Gel Electrophoresis: Resolve the PCR products on a 2-3% agarose gel. The smaller band corresponds to XBP1s, and the larger band to XBP1u.
-
Data Analysis: Image the gel and quantify the band intensities using software like ImageJ. The percentage of splicing can be calculated as [XBP1s / (XBP1s + XBP1u)] * 100.
Protocol 2: Western Blotting for IRE1 Pathway Markers
Objective: To detect the activation of IRE1 via its phosphorylation and the resulting translation of XBP1s protein.
Materials:
-
Cell lysates from treated and control cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-XBP1s (e.g., Cell Signaling Technology #12782)[1]
-
Anti-phospho-IRE1α (Ser724)
-
Anti-total-IRE1α
-
Loading control (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with ice-cold lysis buffer containing inhibitors.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane and run on an SDS-PAGE gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity relative to the loading control. An increase in the p-IRE1α/total-IRE1α ratio and the appearance of the XBP1s band indicate pathway activation.
Protocol 3: Cell Viability Assay
Objective: To determine the cytotoxic potential of this compound and establish a safe working concentration range.
Materials:
-
Cells of interest
-
This compound stock solution
-
White, opaque 96-well plates (for luminescence assays)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Plate reader with luminescence detection capabilities
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. A common range is from 0.1 µM to 100 µM. Include a vehicle-only control.
-
Incubation: Replace the old medium with the medium containing the this compound dilutions and incubate for a period relevant to your functional assays (e.g., 24, 48, or 72 hours).
-
Assay Reagent Addition: Equilibrate the plate and the viability reagent to room temperature. Add the reagent to each well according to the manufacturer's protocol (e.g., 100 µL of reagent to 100 µL of medium).
-
Signal Development: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Readout: Measure the luminescence using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control (set as 100% viability). Plot the dose-response curve and calculate the IC50 value (the concentration at which cell viability is reduced by 50%). Functional experiments should be conducted at concentrations well below the IC50.
References
Technical Support Center: IXA6 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with IXA6, a selective activator of the IRE1/XBP1s signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a novel small molecule that selectively activates the inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[1] This activation specifically induces the endoribonuclease (RNase) activity of IRE1, which leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA.[1] The spliced form of XBP1 (XBP1s) is a potent transcription factor that upregulates a suite of genes involved in restoring ER proteostasis.[2] this compound is highly selective for the IRE1/XBP1s pathway and does not significantly activate other unfolded protein response (UPR) branches, such as PERK or ATF6.[2]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling of this compound are critical for maintaining its activity and ensuring reproducible results.
-
Solid Form: Store at 4°C, sealed and protected from moisture.[3]
-
Stock Solutions: Prepare a concentrated stock solution in dimethyl sulfoxide (B87167) (DMSO).[3] For long-term storage, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month).[1]
Q3: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and treatment duration can vary depending on the cell type and the specific experimental endpoint. However, a common starting point is a concentration of 10 µM for a duration of 4 to 18 hours.[1][3] It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Troubleshooting Guide
Issue 1: No or low activation of the IRE1/XBP1s pathway (e.g., no increase in XBP1s mRNA).
| Possible Cause | Suggested Solution |
| Improper this compound Storage or Handling | Ensure this compound has been stored correctly (see FAQ 2). Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| This compound Precipitation | This compound is soluble in DMSO but may precipitate when diluted in aqueous culture media.[4][5][6] To avoid this, dilute the DMSO stock solution directly into the pre-warmed culture medium with vigorous mixing. Ensure the final DMSO concentration is compatible with your cells (typically ≤ 0.5%). If precipitation is observed, sonication or gentle warming (37°C) may help to redissolve the compound.[4] |
| Suboptimal Concentration or Duration | Perform a dose-response (e.g., 1-20 µM) and time-course (e.g., 2, 4, 8, 18 hours) experiment to determine the optimal conditions for your cell line. |
| Cell-Type Specific Differences | The responsiveness of the IRE1/XBP1s pathway can vary between cell types.[7] Confirm that your cell line expresses the necessary components of the pathway (IRE1, XBP1). If possible, include a cell line known to be responsive to this compound (e.g., HEK293T, Huh7, SHSY5Y) as a positive control.[1] |
| Assay-Related Issues (RT-qPCR) | Verify the integrity of your RNA samples. Design and validate primers that specifically amplify the spliced form of XBP1 (XBP1s).[8] Include appropriate controls, such as a positive control (e.g., treatment with Thapsigargin or Tunicamycin to induce ER stress) and a no-template control.[9] |
Issue 2: High background or inconsistent results in reporter assays (e.g., XBP1-Luciferase).
| Possible Cause | Suggested Solution |
| Cellular Toxicity | High concentrations of this compound or the solvent (DMSO) may be toxic to some cell lines. Perform a cell viability assay (e.g., MTT or LDH assay) to ensure that the working concentration of this compound is not causing significant cell death. |
| Inconsistent Transfection Efficiency | If using a transiently transfected reporter, variations in transfection efficiency can lead to inconsistent results. Use a co-transfected normalization control (e.g., a constitutively expressed reporter like Renilla luciferase) or generate a stable cell line. |
| Assay Window | The signal-to-background ratio may be low. Optimize the assay by including a potent, broad UPR inducer like Thapsigargin as a positive control to define the maximal response window.[2] |
Issue 3: Unexpected or off-target effects.
| Possible Cause | Suggested Solution |
| High Concentration of this compound | Although this compound is selective, very high concentrations may lead to off-target effects.[2] Stick to the recommended concentration range and perform a dose-response experiment to identify the optimal concentration that balances pathway activation with minimal off-target effects. |
| Activation of other UPR branches | This compound is designed to be selective for the IRE1/XBP1s pathway.[2] To confirm its selectivity in your system, you can measure markers of the PERK (e.g., CHOP) and ATF6 (e.g., BiP) pathways via RT-qPCR or Western blot.[10] |
| Confirmation of IRE1-dependence | To confirm that the observed effects are mediated through IRE1, co-treat cells with this compound and a known IRE1 inhibitor, such as 4µ8c.[1] The inhibition of the this compound-induced phenotype by the IRE1 inhibitor would confirm its on-target activity. |
Data Summary
| Parameter | This compound | Thapsigargin (Tg) | Reference |
| Mechanism of Action | Selective IRE1/XBP1s activator | SERCA inhibitor, broad UPR inducer | [2] |
| EC50 for XBP1-RLuc Activation | < 3 µM | Not Applicable | [2] |
| IRE1/XBP1s Geneset Activation | ~30-40% of Thapsigargin | 100% (Control) | [1][2] |
| ATF6 Geneset Activation | <20% of Thapsigargin | 100% (Control) | [2] |
| PERK Geneset Activation | No significant activation | 100% (Control) | [2] |
Experimental Protocols
Protocol 1: RT-qPCR for XBP1 mRNA Splicing
This protocol allows for the quantification of the spliced form of XBP1 mRNA (XBP1s), a direct measure of IRE1 RNase activity.
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat cells with the desired concentration of this compound, a vehicle control (DMSO), and a positive control (e.g., 1 µM Thapsigargin) for the desired duration (e.g., 4 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with a mix of oligo(dT) and random hexamer primers.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for the spliced form of XBP1 (XBP1s) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Human XBP1s Forward Primer: 5'-CTGAGTCCGAATCAGGTGCAG-3'
-
Human XBP1s Reverse Primer: 5'-GTCCAGAATGCCCAACAGGAT-3'
-
-
Data Analysis: Calculate the relative expression of XBP1s mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle-treated control.
Protocol 2: Western Blot for IRE1 Phosphorylation
This protocol is for detecting the phosphorylation of IRE1, which is indicative of its activation.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per sample on an 8% SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-IRE1 (Ser724) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total IRE1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The IRE1α/XBP1s Pathway Is Essential for the Glucose Response and Protection of β Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pcrbio.com [pcrbio.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Determining the Effective Dose of IXA6 in New Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the effective dose of IXA6, a novel IRE1/XBP1s activator, in new cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the Inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[1] It selectively induces the RNase activity of IRE1, which leads to the splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates a suite of genes aimed at restoring ER protein homeostasis (proteostasis).[1][2] Unlike general ER stress inducers, this compound is designed to selectively activate the IRE1/XBP1s pathway without triggering a global unfolded protein response (UPR).[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common concentration of this compound used to observe significant activation of the IRE1-XBP1s signaling pathway is 10 µM.[3][4] This concentration has been shown to be effective in various cell lines, including HEK293T, Huh7, and SHSY5Y cells.[3][4] For initial dose-response experiments, it is advisable to test a wide range of concentrations spanning several orders of magnitude around this value (e.g., 0.1 µM to 50 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How do I determine the optimal incubation time for this compound treatment?
A3: The optimal incubation time will depend on the specific downstream readout you are measuring. For observing XBP1 mRNA splicing, shorter incubation times of 4 to 6 hours are often sufficient.[2][4][5] For assessing downstream effects on gene expression or protein levels, longer incubation times of 18 to 24 hours may be necessary.[3][4] It is recommended to perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the peak response for your endpoint of interest.
Q4: Can the effective dose of this compound vary between different cell lines?
A4: Yes, the effective dose and the half-maximal inhibitory concentration (IC50) of a compound can vary significantly between different cell lines.[6][7] This variability is due to the unique biological and genetic characteristics of each cell line, often referred to as a "cell-specific response".[6] Therefore, it is crucial to empirically determine the optimal dose for each new cell line you work with.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low activation of XBP1s signaling (e.g., no XBP1 splicing). | 1. Inactive Compound: this compound may have degraded. 2. Suboptimal Assay Conditions: Incubation time, concentration, or cell density may not be optimal. 3. Incorrect Downstream Readout: The chosen assay may not be sensitive enough or appropriate for your cell system. | 1. Use a fresh batch of this compound. Store the compound as recommended by the manufacturer, typically at -20°C or -80°C and protected from moisture.[3] 2. Perform optimization experiments. Test a broader range of concentrations and a time-course of incubation. Ensure cells are healthy and in the logarithmic growth phase. 3. Confirm with a positive control. Use a known ER stress inducer like thapsigargin (B1683126) (Tg) to ensure the pathway is active in your cells.[1] |
| High variability between replicate wells. | 1. Inconsistent Cell Seeding: Uneven cell numbers across wells. 2. Pipetting Errors: Inaccurate or inconsistent pipetting of this compound or reagents. 3. Edge Effects: Evaporation and temperature fluctuations in the outer wells of the plate. | 1. Ensure a single-cell suspension before seeding. Use a calibrated multichannel pipette for even cell distribution. 2. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. 3. Avoid using the outer wells of the microplate. Alternatively, fill the outer wells with sterile media or PBS to create a humidity barrier. |
| Non-sigmoidal dose-response curve. | 1. Incorrect Dose Range: The concentrations tested are too high or too low. 2. Compound Instability: this compound is degrading during the experiment. 3. Biphasic Response: The compound may have a U-shaped dose-response, where the effect reverses at higher concentrations. | 1. Expand the range of concentrations tested in both directions. 2. Prepare fresh dilutions of this compound for each experiment. 3. This may be a true biological effect. Consider the possibility of off-target effects or cellular toxicity at higher concentrations. |
| Observed cytotoxicity at expected effective concentrations. | 1. Cell Line Sensitivity: The new cell line may be particularly sensitive to this compound or the vehicle (e.g., DMSO). 2. Prolonged Incubation: Long exposure times may lead to cell death. | 1. Perform a cell viability assay in parallel with your functional assay. Determine the concentration at which this compound becomes toxic to your cells. Ensure the final concentration of the vehicle is not toxic. 2. Optimize the incubation time. Use the shortest time necessary to observe the desired effect. |
Experimental Protocols
Protocol 1: Determining the EC50 of this compound using a Cell Viability/Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a general framework for determining the concentration of this compound that induces a 50% response (EC50) or a 50% reduction in cell viability (IC50).
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control.
-
-
Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle to the respective wells. It is recommended to test at least 7 concentrations to generate a reliable dose-response curve.[8]
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2. The incubation time should be consistent across experiments.[9]
-
-
Cell Viability Measurement:
-
Follow the manufacturer's instructions for your chosen cell viability assay.
-
For an MTT assay, this typically involves adding the MTT reagent, incubating, and then adding a solubilization solution before reading the absorbance.[10]
-
For a CellTiter-Glo® assay, you will add the reagent directly to the wells and measure luminescence.
-
-
Data Analysis:
-
Subtract the average absorbance/luminescence of the blank wells (medium only) from all other wells.
-
Normalize the data to the vehicle-only control wells (representing 100% viability).
-
Plot the normalized cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to fit the data and determine the EC50 or IC50 value.
-
Protocol 2: Assessing XBP1 mRNA Splicing via RT-PCR
This protocol is to confirm the activation of the IRE1 pathway by detecting the spliced form of XBP1.
Materials:
-
Your cell line of interest
-
6-well cell culture plates
-
This compound and vehicle (DMSO)
-
Thapsigargin (Tg) as a positive control
-
RNA extraction kit
-
cDNA synthesis kit
-
PCR reagents and primers specific for spliced and unspliced XBP1
-
Gel electrophoresis equipment
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with the desired concentrations of this compound, vehicle, and a positive control (e.g., 500 nM Tg) for 4-6 hours.[2]
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using your preferred kit.
-
Synthesize cDNA from the extracted RNA.
-
-
PCR Amplification:
-
Perform PCR using primers that flank the intron in the XBP1 mRNA. This will allow for the differentiation between the unspliced (larger product) and spliced (smaller product) forms.
-
-
Gel Electrophoresis:
-
Run the PCR products on an agarose (B213101) gel.
-
Visualize the bands under UV light. The presence of the smaller band indicates XBP1 splicing and thus, IRE1 activation.
-
Data Presentation
Table 1: Example Dose-Response Data for this compound in a New Cell Line
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle) | 100 ± 4.5 |
| 0.1 | 98.2 ± 5.1 |
| 0.5 | 95.6 ± 3.9 |
| 1 | 88.4 ± 4.2 |
| 5 | 65.7 ± 3.5 |
| 10 | 48.9 ± 2.8 |
| 25 | 22.1 ± 2.1 |
| 50 | 8.3 ± 1.5 |
Table 2: Comparative EC50/IC50 Values of this compound in Different Cell Lines (Hypothetical Data)
| Cell Line | EC50/IC50 (µM) | Assay Type | Incubation Time (h) |
| HEK293T | ~8.5 | CellTiter-Glo® | 24 |
| Huh7 | ~12.3 | MTT | 48 |
| SH-SY5Y | ~6.8 | CellTiter-Glo® | 24 |
| New Cell Line X | To be determined | User's choice | To be optimized |
Visualizations
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Caption: Workflow for determining the effective dose of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Designing drug response experiments and quantifying their results - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing IXA6 toxicity in long-term experiments
Welcome to the technical support center for IXA6, a novel activator of the IRE1/XBP1s signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) for minimizing potential toxicity in long-term experiments.
Troubleshooting Guide
This section addresses specific issues that may be encountered during long-term experiments with this compound.
| Issue | Potential Cause | Suggested Solution |
| Reduced cell viability or unexpected cytotoxicity over time. | 1. High Concentration: The concentration of this compound may be too high for the specific cell line or long-term exposure. 2. Solvent Toxicity: The solvent used to dissolve this compound (commonly DMSO) may be contributing to cytotoxicity at its final concentration. 3. Compound Instability: this compound may degrade in the culture medium over time, leading to the formation of potentially toxic byproducts. 4. On-Target Toxicity: Prolonged activation of the IRE1/XBP1s pathway may be detrimental to certain cell types. | 1. Perform a dose-response and time-course experiment: Determine the optimal, non-toxic concentration of this compound for your specific cell line and experimental duration. Start with a broad range of concentrations and narrow down to find the lowest effective concentration. 2. Optimize solvent concentration: Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%. Always include a vehicle control (media with the same concentration of DMSO as the this compound-treated wells) to differentiate between solvent and compound toxicity. 3. Replenish media: For experiments lasting several days, consider partial or full media changes to replenish fresh this compound and remove potential toxic degradation products. The stability of this compound in your specific media and conditions should be empirically determined if possible. 4. Monitor pathway activation: Assess the level of XBP1s activation over time to ensure it is within the desired range. Consider intermittent dosing schedules if continuous activation proves to be toxic. |
| Variability in experimental results. | 1. Inconsistent Compound Concentration: Inaccurate pipetting of small volumes of concentrated stock solution. 2. Precipitation of this compound: The compound may be precipitating out of the culture medium, leading to inconsistent effective concentrations. 3. Cell Culture Conditions: Variations in cell density, passage number, or media composition can affect cellular responses to this compound. | 1. Prepare intermediate dilutions: Avoid pipetting very small volumes by preparing a series of intermediate dilutions of your this compound stock. 2. Visually inspect for precipitates: Before and after adding to your cells, inspect the this compound-containing media for any signs of precipitation. If observed, consider using a lower concentration or a different formulation if available. 3. Standardize cell culture procedures: Use cells within a consistent passage number range, seed at a uniform density, and use the same batch of media and supplements for all related experiments. |
| Unexpected or off-target effects observed. | 1. Non-specific Activity: At higher concentrations, this compound may have off-target effects unrelated to IRE1/XBP1s activation. 2. Activation of other stress responses: While this compound is reported to be selective, prolonged or very high levels of IRE1/XBP1s activation could indirectly trigger other cellular stress pathways. | 1. Use the lowest effective concentration: This minimizes the risk of off-target effects. 2. Include appropriate controls: Use a negative control (vehicle) and consider a positive control for general cellular stress. To confirm on-target activity, one could use an IRE1 inhibitor (like 4µ8C) in conjunction with this compound to see if the observed effect is reversed. 3. Assess other UPR markers: If off-target effects are suspected, measure markers of the PERK and ATF6 pathways to confirm the selectivity of this compound in your experimental system.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in long-term experiments?
A1: A common starting point for in vitro experiments with this compound is 10 µM, which has been used for up to 18 hours in cell lines such as HEK293T, Huh7, and SHSY5Y with selective activation of the IRE1-XBP1s pathway.[1][2] However, for long-term experiments (e.g., several days), it is crucial to perform a dose-response study to determine the optimal non-toxic concentration for your specific cell line. We recommend testing a range of concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and assessing cell viability at different time points (e.g., 24h, 48h, 72h).
Q2: How can I assess the toxicity of this compound in my cell line?
A2: Standard cytotoxicity assays can be used to determine the effect of this compound on cell viability. Commonly used assays include:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
LDH Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells, indicating loss of membrane integrity.
-
ATP-based Assays: Quantify the amount of ATP present, which correlates with the number of viable cells.
-
Live/Dead Staining: Uses fluorescent dyes to distinguish between live and dead cells, often assessed by microscopy or flow cytometry.
Q3: What is the known toxicity profile of this compound?
Q4: Is this compound stable in cell culture medium for long-term experiments?
A4: The long-term stability of this compound in cell culture media has not been extensively reported. Small molecules can be susceptible to degradation in aqueous and protein-rich environments over time. For multi-day experiments, consider the following to mitigate potential stability issues:
-
Media Refreshment: Change the media with freshly prepared this compound every 24-48 hours.
-
Empirical Testing: If possible, use analytical methods like HPLC to determine the concentration of this compound in your culture medium over time.
Q5: Are there any known analogs of this compound with a better toxicity profile?
A5: IXA4 is a close analog of this compound and has been shown to have similar efficacy in cellular assays.[4] Another analog, IXA62, has been suggested as a next-generation compound with potentially improved in vivo properties.[4] The choice between these molecules may depend on the specific experimental context.
Data Presentation
Summary of this compound Activity and Selectivity
| Parameter | Value/Observation | Cell Lines | Reference |
| EC50 for XBP1-RLuc Activation | < 3 µM | HEK293T-REx | [3] |
| Working Concentration for Pathway Activation | 10 µM (for 4-18 hours) | HEK293T, Huh7, SHSY5Y, CHO | [1][2] |
| Selectivity | Preferentially activates IRE1/XBP1s over PERK and ATF6 pathways. | HEK293T, Huh7, SHSY5Y | [1] |
| Toxicity Screen | Considered non-toxic at 5.17 µM (cell viability reduction < 26.19%). | HEK293T-REx | [3] |
Note: This table summarizes available data. Researchers should determine the optimal non-toxic concentration for their specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Cytotoxicity Assessment using MTT Assay
Purpose: To determine the half-maximal inhibitory concentration (IC50) and the effect of this compound on cell viability over time.
Methodology:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase and do not reach confluency by the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 2X stock solution of this compound at various concentrations in your cell culture medium. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media if the final concentration is to be 0.1%).
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound solutions and vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plates for different time points (e.g., 24h, 48h, 72h).
-
MTT Addition: At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 values.
Visualizations
Signaling Pathway
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Experimental Workflow
Caption: General workflow for determining the optimal non-toxic concentration of this compound.
References
IXA6 Technical Support Center: Troubleshooting Stability Issues
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing stability issues encountered with IXA6 during storage. The following frequently asked questions (FAQs) and troubleshooting guides are designed to help you maintain the integrity and performance of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
For optimal stability, this compound should be stored under specific conditions to prevent degradation. While product-specific datasheets provide the most accurate information, general recommendations are as follows:
-
Solid Form: When stored as a solid in a tightly sealed vial, this compound is generally stable for up to 6 months.[1]
-
Solution Form: Stock solutions should be prepared, aliquoted into tightly sealed vials, and stored at -20°C for up to one month.[1] It is best practice to prepare and use solutions on the same day.[1]
Q2: My experiment is yielding inconsistent results. Could this be related to this compound stability?
Yes, inconsistent experimental outcomes can be a direct consequence of this compound instability. Degradation of the molecule can lead to reduced binding affinity, loss of function, and batch-to-batch variability, which can compromise the reliability and reproducibility of your results.[2]
Q3: What are the primary factors that can affect this compound stability during storage?
Several factors can influence the stability of biomolecules like this compound:
-
Temperature: Both elevated temperatures and improper freezing can negatively impact stability.[2][3]
-
pH and Buffer Composition: The pH of the storage buffer is critical and should be maintained within a specific range to prevent chemical degradation.[2][3]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing this compound solutions can lead to aggregation and loss of activity.[2]
-
Light Exposure: Sensitivity to light can cause degradation in some molecules.[2]
-
Contamination: Microbial or chemical contamination can degrade the sample.[2]
Troubleshooting Guides
Issue 1: Decreased Activity of this compound in Solution
If you observe a significant drop in the bioactivity of your this compound solution, consider the following troubleshooting steps:
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Verify that the this compound solution was stored at the recommended temperature (typically -20°C). Avoid prolonged storage at 4°C. |
| Multiple Freeze-Thaw Cycles | Aliquot stock solutions into smaller, single-use volumes to minimize the number of freeze-thaw cycles. |
| Extended Storage in Solution | Whenever possible, prepare fresh solutions for each experiment. If using a stored solution, ensure it is within the recommended one-month usability period.[1] |
| Incorrect Buffer pH | Measure the pH of the buffer to ensure it is within the optimal range for this compound stability. |
Experimental Workflow for Investigating Decreased Activity
Issue 2: Evidence of this compound Aggregation or Precipitation
Visible particulates or opalescence in your this compound solution are signs of aggregation, which can significantly impact its function.
Potential Causes and Solutions
| Potential Cause | Recommended Action |
| Freeze-Thaw Stress | As mentioned previously, aliquoting is crucial to avoid the physical stress of repeated freeze-thaw cycles that can lead to aggregation.[2] |
| Inappropriate Buffer | The buffer composition, including ionic strength and excipients, plays a key role in preventing aggregation. Consult the product datasheet for recommended buffer systems. |
| High Concentration | Storing this compound at very high concentrations can sometimes promote aggregation. Consider diluting the stock solution to the recommended concentration range. |
Protocol for Assessing this compound Aggregation using Dynamic Light Scattering (DLS)
-
Sample Preparation:
-
Allow the this compound solution to equilibrate to room temperature for at least 60 minutes before analysis.[1]
-
If necessary, gently centrifuge the sample at a low speed (e.g., 2000 x g for 5 minutes) to remove large aggregates.
-
Carefully transfer the supernatant to a clean DLS cuvette.
-
-
Instrument Setup:
-
Set the instrument to the appropriate laser wavelength and temperature for your sample.
-
Allow the instrument to equilibrate before taking measurements.
-
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
Analyze the size distribution data. A monomodal peak indicates a homogenous sample, while the presence of larger peaks suggests aggregation.
-
Logical Relationship of Factors Leading to Aggregation
General Recommendations for Maintaining this compound Stability
-
Always refer to the product-specific datasheet: This document contains the most accurate and validated storage and handling information.
-
Use high-purity solvents and reagents: Contaminants can accelerate degradation.
-
Handle with care: Avoid vigorous vortexing or shaking, which can cause mechanical stress.
-
Short-term handling: While short periods (less than a week) at temperatures higher than recommended during shipping may not significantly affect the product, long-term storage under such conditions should be avoided.[1]
References
IXA6 Technical Support Center: Troubleshooting Experimental Failures
Welcome to the technical support center for IXA6, a novel activator of the IRE1/XBP1s signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot experiments where this compound is not showing the expected effect.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question: I've treated my cells with this compound, but I'm not observing any downstream effects. What could be the reason?
Answer: A lack of response to this compound treatment can stem from several factors, ranging from compound integrity to the specifics of your experimental setup. Here's a step-by-step troubleshooting guide to help you identify the issue:
1. Compound Integrity and Handling
-
Improper Storage: this compound is sensitive to storage conditions. For long-term storage, it should be kept at -80°C (up to 6 months) and at -20°C for shorter periods (up to 1 month).[1] Ensure the compound has been stored correctly and protected from moisture.
-
Solubility Issues: this compound is soluble in DMSO.[1] A common issue is incomplete dissolution or precipitation of the compound in your culture medium. Ensure the final DMSO concentration is compatible with your cell line and does not exceed recommended levels (typically <0.5%).
-
Protocol Tip: Prepare a concentrated stock solution of this compound in DMSO. When preparing your working solution, add it to your cell culture medium and vortex immediately to ensure proper mixing and prevent precipitation.
-
2. Experimental Conditions
-
Incorrect Concentration: The effective concentration of this compound can vary between cell lines. While 10 µM is a commonly used concentration, it's advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.[1][2]
-
Inappropriate Treatment Duration: The activation of the IRE1/XBP1s pathway is a dynamic process. For gene expression analysis, a treatment time of 4-18 hours is generally recommended.[1] Shorter or longer incubation times might miss the peak of the response.
-
Cell Line Specificity: The responsiveness to this compound can be cell-type dependent. Some cell lines may have a less active IRE1/XBP1s pathway or express it at lower levels. It is recommended to use cell lines known to be responsive, such as HEK293T, Huh7, or SHSY5Y cells.[1]
3. Assay and Readout
-
Suboptimal Readout: Ensure you are measuring a relevant downstream effect of IRE1/XBP1s activation. Key readouts include:
-
XBP1 mRNA Splicing: This is the most direct measure of IRE1 activation. It can be assessed by RT-PCR.
-
Upregulation of Target Genes: Measure the mRNA levels of XBP1s target genes such as DNAJB9 and HERPUD1 using RT-qPCR.[3]
-
-
Lack of Positive Control: It is crucial to include a positive control in your experiment to confirm that the cellular machinery for the unfolded protein response (UPR) is functional in your system. Thapsigargin (Tg) is a potent UPR inducer and can be used to verify that the IRE1/XBP1s pathway is responsive in your cells.[2][3] this compound typically activates the IRE1-XBP1s geneset to levels that are approximately 30-40% of those observed with Thapsigargin treatment.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for the use of this compound in cell-based assays.
Table 1: Recommended Working Concentrations and Incubation Times
| Parameter | Recommendation | Cell Lines Tested | Reference |
| Concentration | 10 µM | HEK293T, Huh7, SHSY5Y, CHO | [1][2] |
| Incubation Time | 4 - 18 hours | HEK293T, Huh7, SHSY5Y, CHO | [1] |
Table 2: Expected Efficacy of this compound
| Parameter | Expected Outcome | Positive Control | Reference |
| IRE1-XBP1s Geneset Activation | ~30-40% of Thapsigargin | Thapsigargin (Tg) | [1] |
| XBP1-RLuc Activation EC50 | < 3 µM | - |
Experimental Protocols
Protocol 1: Assessment of XBP1 mRNA Splicing by RT-PCR
-
Cell Treatment: Plate your cells at an appropriate density and allow them to adhere overnight. Treat the cells with this compound (e.g., 10 µM), a vehicle control (DMSO), and a positive control (e.g., Thapsigargin) for the desired time (e.g., 4 hours).
-
RNA Extraction: After treatment, lyse the cells and extract total RNA using a standard RNA isolation kit.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA using a reverse transcriptase enzyme.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced XBP1 will be a smaller band.
Protocol 2: Analysis of Target Gene Expression by RT-qPCR
-
Cell Treatment and RNA Extraction: Follow steps 1 and 2 from the XBP1 splicing protocol.
-
Reverse Transcription (RT): Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for XBP1s target genes (e.g., DNAJB9, HERPUD1) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Visual Guides
Signaling Pathway of this compound
Caption: this compound activates the IRE1α RNase to splice XBP1u mRNA, leading to the expression of UPR target genes.
Troubleshooting Workflow for this compound Experiments
References
Technical Support Center: IXA6 In Vivo Delivery
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using IXA6, a novel activator of the IRE1/XBP1s signaling pathway, in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule that acts as a novel activator of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway. This pathway is a central component of the Unfolded Protein Response (UPR), a cellular stress response to the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). This compound selectively induces the endoribonuclease (RNase) activity of IRE1, leading to the splicing of XBP1 mRNA. This spliced XBP1 mRNA is then translated into the active transcription factor XBP1s, which upregulates genes involved in restoring ER proteostasis.
Q2: What are the potential therapeutic applications of this compound?
A2: By activating the IRE1/XBP1s pathway, this compound has the potential to be used in research for diseases associated with ER stress and protein misfolding, such as neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease), metabolic disorders, and certain cancers.
Q3: How should I store and handle this compound?
A3: this compound should be stored at 4°C for solid compound, protected from moisture. For stock solutions in a solvent like DMSO, it is recommended to store at -20°C for up to one month or -80°C for up to six months.[1] Always refer to the manufacturer's specific instructions for optimal storage conditions.
Q4: What is a recommended formulation for in vivo delivery of this compound?
A4: Due to its likely hydrophobic nature, this compound requires a specific formulation for in vivo use to ensure solubility and bioavailability. A commonly used formulation involves a multi-solvent system. A detailed protocol is provided in the "Experimental Protocols" section below.[1]
Troubleshooting In Vivo Delivery of this compound
This guide addresses common problems encountered during the in vivo administration of this compound.
Issue 1: Poor Solubility or Precipitation of this compound Formulation
-
Question: My this compound formulation is cloudy or shows precipitation. What should I do?
-
Answer:
-
Ensure Proper Solvent Order: When preparing the formulation, the order of solvent addition is critical. Always start by dissolving this compound in DMSO before adding co-solvents like PEG300 and Tween-80, followed by the final aqueous component (e.g., saline).
-
Sonication and Gentle Warming: If precipitation occurs, gentle warming (e.g., in a 37°C water bath) and sonication can help to redissolve the compound. However, avoid excessive heat which could degrade the compound.
-
Fresh Preparation: It is highly recommended to prepare the this compound formulation fresh before each experiment to minimize the risk of precipitation over time.
-
Vehicle Component Quality: Ensure that all solvents (DMSO, PEG300, Tween-80, saline) are of high purity and not expired.
-
Issue 2: Lack of Expected Efficacy or Biological Response
-
Question: I am not observing the expected biological effects of this compound in my animal model. What could be the reason?
-
Answer:
-
Inadequate Dose: The dose of this compound may be insufficient to achieve a therapeutic concentration in the target tissue. A dose-response study is recommended to determine the optimal dose for your specific model and route of administration. For a related compound, IXA4, an intraperitoneal dose of 50 mg/kg has been used in mice to transiently activate the IRE1/XBP1s pathway in the liver.[2][3]
-
Poor Bioavailability: The route of administration and formulation can significantly impact the bioavailability of this compound. If using oral administration, the compound may be subject to first-pass metabolism. Consider alternative routes like intraperitoneal (IP) or intravenous (IV) injection, which generally offer higher bioavailability.
-
Transient Activation: The activation of the IRE1/XBP1s pathway by this compound may be transient. The timing of your endpoint analysis is crucial. For instance, with the related compound IXA4, peak target gene expression in the liver was observed 4 hours after IP injection and returned to baseline within 8 hours.[3] You may need to perform a time-course experiment to capture the peak response.
-
Compound Stability: Ensure that this compound has not degraded during storage or in the formulation. Follow the recommended storage conditions strictly.
-
Issue 3: Unexpected Phenotypes or Adverse Effects
-
Question: My animals are showing unexpected adverse effects. Could this be due to this compound?
-
Answer:
-
Off-Target Effects: While this compound is reported to be a selective activator of the IRE1/XBP1s pathway, off-target effects are always a possibility with small molecules. It is important to include appropriate controls in your experiment. Consider using a structurally related but inactive compound if available. Also, assess the activation of other UPR branches (PERK and ATF6) to confirm the selectivity of this compound in your model.
-
Toxicity: The observed adverse effects could be a sign of toxicity. It is crucial to perform a Maximum Tolerated Dose (MTD) study to identify a safe and effective dose range for your specific animal model and administration route. General signs of toxicity in mice to monitor include significant weight loss, lethargy, ruffled fur, and changes in behavior.
-
Vehicle Toxicity: The vehicle used to dissolve this compound can also cause adverse effects. Always include a vehicle-only control group in your experiments to differentiate between compound-specific effects and vehicle-induced effects.
-
IRE1 Hyperactivation: Chronic or excessive activation of IRE1 can lead to detrimental cellular responses, including apoptosis and inflammation. The goal is often a transient, adaptive activation of the pathway. Your dosing regimen should be optimized to achieve this.
-
Quantitative Data Summary
Table 1: In Vivo Administration of IXA4 (as a proxy for this compound)
| Parameter | Value | Species | Route of Administration | Reference |
| Dose | 50 mg/kg | Mouse | Intraperitoneal (IP) | [2][3] |
| Effect | Transient activation of IRE1/XBP1s in the liver | Mouse | Intraperitoneal (IP) | [2][3] |
| Peak Target Gene Expression | 4 hours post-injection | Mouse | Intraperitoneal (IP) | [3] |
Table 2: General Acute Toxicity Study Design in Mice
| Parameter | Description |
| Objective | To determine the Maximum Tolerated Dose (MTD). |
| Animals | Typically 3-5 mice per group. |
| Dosing | Single administration of escalating doses. |
| Observation Period | Typically 7-14 days. |
| Parameters Monitored | Mortality, clinical signs (e.g., weight loss, behavior), gross necropsy. |
Experimental Protocols
1. In Vivo Formulation of this compound
This protocol is adapted from a standard formulation for hydrophobic small molecules and is suitable for intraperitoneal (IP) or intravenous (IV) injection.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% NaCl), sterile
-
-
Procedure:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution (e.g., 12.5 mg/mL). Ensure it is fully dissolved; sonication may be used.
-
In a separate sterile tube, add the required volume of the this compound stock solution.
-
Sequentially add the other solvents in the following order, mixing thoroughly after each addition:
-
Add PEG300 to a final concentration of 40%.
-
Add Tween-80 to a final concentration of 5%.
-
Add saline to bring the formulation to the final volume (final saline concentration of 45%).
-
-
The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
The final solution should be clear. If any precipitation is observed, gentle warming and vortexing may be applied.
-
Prepare the formulation fresh on the day of the experiment.
-
2. Protocol for a Maximum Tolerated Dose (MTD) Study in Mice
-
Objective: To determine the highest dose of this compound that does not cause unacceptable toxicity.
-
Animals: Use a sufficient number of mice (e.g., 3-5 per group, both male and female if applicable).
-
Dose Selection: Start with a range of doses. If no toxicity data is available, a wide range might be necessary (e.g., 10, 50, 100, 250 mg/kg).
-
Administration: Administer a single dose of the this compound formulation via the intended experimental route (e.g., IP injection). Include a vehicle control group.
-
Observations:
-
Monitor the animals daily for 7-14 days.
-
Record body weight daily. A weight loss of more than 15-20% is often considered a sign of significant toxicity.
-
Observe for clinical signs of toxicity, such as changes in posture, activity, breathing, and fur appearance.
-
At the end of the observation period, perform a gross necropsy to look for any visible abnormalities in the organs.
-
-
MTD Determination: The MTD is the highest dose at which no mortality and no significant signs of toxicity are observed.
Visualizations
References
impact of serum concentration on IXA6 activity
Welcome to the technical support center for IXA6, a novel activator of the IRE1/XBP1s signaling pathway. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule activator of the Inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[1] this compound selectively activates the IRE1 RNase domain, leading to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. This splicing event produces the active transcription factor XBP1s, which upregulates genes involved in restoring ER proteostasis. This compound has been shown to promote IRE1 autophosphorylation, indicating it facilitates the activation of the IRE1 kinase domain which is coupled to its RNase activity.
Q2: In which cell lines has this compound activity been validated?
A2: The activity of this compound has been demonstrated in various human and rodent cell lines, including HEK293T, Huh7, SHSY5Y, and CHO cells.[1][2]
Q3: What is the recommended working concentration for this compound in cell culture?
A3: A concentration of 10 µM has been frequently used in published studies to elicit significant activation of the IRE1/XBP1s pathway.[1][2] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guides
Issue 1: Reduced or No Apparent this compound Activity
Q: I am not observing the expected activation of the IRE1/XBP1s pathway (e.g., no increase in XBP1 splicing or downstream target gene expression) after treating my cells with this compound. What are the possible causes and solutions?
A: This issue can arise from several factors related to experimental conditions and reagents. Below is a systematic guide to troubleshoot this problem.
Potential Causes and Solutions
| Factor | Potential Cause | Recommended Action |
| Serum Concentration | High concentrations of serum proteins (e.g., albumin) in the cell culture medium may bind to this compound, reducing its bioavailable concentration.[2][3] | - Reduce Serum Concentration: Culture cells in a medium with a lower serum percentage (e.g., 0.5-2% FBS) during the this compound treatment period. Ensure your cells can tolerate the lower serum conditions for the duration of the experiment by running a viability control. - Perform a Serum Titration Experiment: Test the activity of this compound across a range of serum concentrations (e.g., 0%, 1%, 5%, 10% FBS) to determine the optimal condition for your assay. |
| Cell Health and Density | Cells may be unhealthy, at a high passage number, or plated at an inappropriate density, leading to altered drug responsiveness.[4][5] | - Use Healthy, Low-Passage Cells: Ensure that cells are in the logarithmic growth phase and are within a consistent, low passage number range. - Optimize Seeding Density: Determine the optimal cell seeding density that ensures cells are not overly confluent at the time of this compound treatment and endpoint analysis. |
| This compound Preparation and Storage | Improper storage or handling of this compound, such as multiple freeze-thaw cycles, can lead to its degradation. | - Proper Storage: Aliquot this compound stock solutions and store them at -80°C, protected from light. - Fresh Dilutions: Prepare fresh dilutions of this compound in your culture medium for each experiment. |
| Assay Sensitivity | The assay used to measure this compound activity (e.g., qPCR, Western blot) may not be sensitive enough to detect subtle changes. | - Optimize Assay Conditions: For qPCR, ensure primer efficiency is optimal. For Western blotting, optimize antibody concentrations and exposure times. - Positive Control: Include a positive control for UPR activation, such as thapsigargin (B1683126) or tunicamycin, to confirm that the assay is working correctly. |
Issue 2: High Variability in this compound Activity Between Experiments
Q: I am observing inconsistent results in the level of IRE1/XBP1s activation with this compound across different experimental replicates. What could be causing this variability?
A: High variability can be frustrating and can obscure the true effect of your compound. Here are some common sources of variability and how to address them.
Potential Causes and Solutions
| Factor | Potential Cause | Recommended Action |
| Inconsistent Serum Lots | Different lots of fetal bovine serum (FBS) can have varying compositions of proteins and growth factors, which can affect this compound bioavailability and cell physiology. | - Use a Single Lot of Serum: For a series of related experiments, use the same lot of FBS to minimize variability. - Lot Testing: If you must switch lots, it is advisable to test the new lot to ensure it produces comparable results to the previous one. |
| Variable Cell Seeding | Inaccurate cell counting and seeding can lead to different cell numbers at the start of the experiment, affecting the final readout. | - Accurate Cell Counting: Use a reliable method for cell counting, such as a hemocytometer with trypan blue exclusion or an automated cell counter. - Consistent Plating: Ensure even cell distribution when plating to avoid edge effects. |
| Inconsistent Incubation Times | The duration of this compound exposure can significantly impact the magnitude of the response. | - Standardize Incubation Times: Adhere to a strict and consistent incubation time for all experiments. |
| Reagent Preparation | Inconsistent preparation of reagents, including this compound dilutions and assay components, can introduce errors. | - Consistent Reagent Preparation: Prepare fresh reagents as needed and follow standardized protocols for their preparation. |
Impact of Serum Concentration on this compound Activity: A Quantitative Overview
The presence of serum proteins can significantly impact the apparent activity of small molecules in cell-based assays. The following tables provide illustrative data on how varying concentrations of Fetal Bovine Serum (FBS) might affect the potency of this compound.
Table 1: Effect of Serum Concentration on this compound EC50 for XBP1 Splicing
| Serum Concentration (%) | Apparent EC50 of this compound (µM) | Fold Change in EC50 |
| 0.5 | 2.5 | 1.0 |
| 2 | 5.2 | 2.1 |
| 5 | 11.8 | 4.7 |
| 10 | 25.3 | 10.1 |
This is hypothetical data for illustrative purposes.
Table 2: Effect of Serum Concentration on Downstream Gene Expression (Illustrative Example: DNAJB9 mRNA Fold Induction)
| Serum Concentration (%) | This compound (10 µM) Fold Induction |
| 0.5 | 15.2 |
| 2 | 9.8 |
| 5 | 4.5 |
| 10 | 2.1 |
This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Assessing the Impact of Serum Concentration on this compound-Induced XBP1 Splicing via qPCR
This protocol details how to quantify the effect of different serum concentrations on the ability of this compound to induce XBP1 mRNA splicing.
Materials:
-
Cells of interest (e.g., HEK293T)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium
-
This compound stock solution (10 mM in DMSO)
-
Thapsigargin (positive control, 1 mM in DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for total XBP1, spliced XBP1, and a housekeeping gene (e.g., GAPDH)[6][7]
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight in complete growth medium.
-
Serum Starvation (Optional but Recommended): Gently wash the cells with PBS and replace the complete medium with serum-free medium. Incubate for 4-6 hours.
-
Treatment: Prepare treatment media with varying concentrations of FBS (e.g., 0.5%, 2%, 5%, 10%). In each serum concentration, prepare dilutions of this compound (e.g., a 7-point dose-response curve starting from 50 µM) and a positive control (e.g., 1 µM Thapsigargin). Also, include a vehicle control (DMSO) for each serum concentration.
-
Incubation: Remove the serum-free medium and add the treatment media to the respective wells. Incubate for 4-6 hours at 37°C.
-
RNA Extraction: Lyse the cells directly in the wells and extract total RNA using your preferred kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform qPCR using primers for total XBP1, spliced XBP1, and the housekeeping gene.
-
Data Analysis: Calculate the ratio of spliced XBP1 to total XBP1, normalized to the housekeeping gene. Plot the dose-response curves for this compound at each serum concentration and determine the EC50 values.
Protocol 2: Western Blot Analysis of IRE1 Phosphorylation
This protocol describes how to detect the phosphorylation of IRE1 at Ser724, a key marker of its activation, in response to this compound treatment.[1]
Materials:
-
Cells and treatment reagents as in Protocol 1
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (6-8% acrylamide (B121943) is recommended for the high molecular weight of IRE1)[1]
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST is recommended for phospho-antibodies)[1]
-
Primary antibodies: Rabbit anti-phospho-IRE1α (Ser724) and Mouse anti-total-IRE1α
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL chemiluminescence substrate
Procedure:
-
Cell Treatment: Treat cells with this compound (e.g., 10 µM) and controls for the desired time (e.g., 1-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-IRE1α overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with the antibody for total IRE1α to normalize the phospho-signal.
Visualizations
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Caption: Experimental workflow to assess serum impact on this compound.
References
- 1. Five Tips to Successful Western Blot of phospho-IRE1 alpha (Ser724): Novus Biologicals [novusbio.com]
- 2. benchchem.com [benchchem.com]
- 3. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing IXA6 Incubation Time
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation time for the maximal response of IXA6, a selective activator of the IRE1/XBP1s signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a small molecule that selectively activates the Inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[1] This activation leads to the splicing of X-box binding protein 1 (XBP1) mRNA into its active form, XBP1s. XBP1s is a potent transcription factor that upregulates a variety of genes involved in restoring ER protein homeostasis, also known as proteostasis.[1] Unlike global ER stress inducers like Thapsigargin (Tg), this compound provides a more targeted activation of the IRE1/XBP1s pathway without initiating a full-blown unfolded protein response (UPR).[1][2]
Q2: What is the recommended starting incubation time for this compound?
A2: Based on published studies, a 4-hour incubation with 10 µM this compound is a common starting point for observing the selective activation of IRE1-XBP1s signaling and the upregulation of its target genes in various cell lines, including HEK293T, Huh7, and SHSY5Y.[3][4] For observing downstream functional outcomes, such as the reduction of Amyloid Precursor Protein (APP) secretion, longer incubation times of 18 hours have been reported.[3][4]
Q3: Why is optimizing the incubation time for this compound crucial?
A3: The optimal incubation time for this compound is critical for achieving a maximal and specific response. An incubation time that is too short may not be sufficient to induce the desired level of XBP1s and its downstream targets. Conversely, an overly extended incubation could lead to secondary effects, potential cytotoxicity, or adaptation of the cells to the stimulus, which might obscure the primary response. The kinetics of the cellular process you are investigating will heavily influence the ideal incubation period.
Q4: How do I design an experiment to determine the optimal this compound incubation time?
A4: A time-course experiment is the most effective method to determine the optimal incubation time for your specific cell line and experimental endpoint.
-
Step 1: Select a Fixed Concentration of this compound. Based on literature, a concentration of 10 µM is often effective.[3][4]
-
Step 2: Set Up a Time Course. Treat your cells with this compound and collect samples at multiple time points. A suggested range could be 2, 4, 8, 12, 18, and 24 hours.
-
Step 3: Analyze the Endpoint. Measure your desired output at each time point. This could be the level of spliced XBP1 (XBP1s) mRNA, the expression of XBP1s target genes (e.g., DNAJB9, HERPUD1), or a specific functional outcome.
-
Step 4: Identify the Peak Response. The time point at which you observe the highest level of your desired response is the optimal incubation time for your experimental conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low this compound response at the recommended 4-hour time point. | Cell line-specific kinetics: Different cell lines can have varied response times to stimuli. | Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the peak response time for your specific cell line. |
| Suboptimal this compound concentration: The effective concentration can vary between cell types. | Perform a dose-response experiment at a fixed time point (e.g., 4 hours) to determine the optimal this compound concentration for your cells. | |
| Poor cell health: Unhealthy or overly confluent cells may not respond optimally. | Ensure cells are healthy, in the logarithmic growth phase, and at an appropriate confluency (typically 70-80%). | |
| High variability between replicates. | Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable results. | Ensure accurate and consistent cell seeding density. |
| Edge effects in multi-well plates: Wells on the edge of a plate can experience different temperature and humidity conditions. | Avoid using the outer wells of the plate for critical experiments or ensure proper plate sealing and incubation conditions. | |
| Decreased response at later time points. | Cellular adaptation or feedback mechanisms: Cells may adapt to the prolonged stimulation, leading to a downregulation of the response. | This is a normal biological phenomenon. The optimal incubation time is at the peak of the response curve. Consider this when designing endpoint assays. |
| This compound degradation: The compound may not be stable in culture media for extended periods. | For very long incubation times, consider a media change with fresh this compound. |
Data Presentation
Table 1: Summary of Reported this compound Incubation Times and Effects
| Incubation Time | Concentration | Cell Line(s) | Observed Effect | Reference(s) |
| 4 hours | 10 µM | HEK293T, Huh7, SHSY5Y | Selective activation of IRE1-XBP1s signaling; Upregulation of XBP1s mRNA and target genes. | [2][3][4][5] |
| 18 hours | 10 µM | HEK293T, CHO cells | Increased protein levels of ER proteostasis factors; Reduction in Amyloid Precursor Protein (APP) secretion. | [3][4] |
Experimental Protocols
Protocol 1: Time-Course Analysis of this compound-induced XBP1 Splicing by RT-qPCR
-
Cell Seeding: Plate your cells of interest in a multi-well plate (e.g., 12-well) at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed cell culture media to the final desired concentration (e.g., 10 µM). Include a vehicle control (DMSO) at the same final concentration.
-
Cell Treatment: Remove the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours) at 37°C and 5% CO₂.
-
RNA Extraction: At each time point, wash the cells with PBS and then lyse them to extract total RNA using a commercially available kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
RT-qPCR: Perform quantitative real-time PCR using primers specific for the spliced form of XBP1 (XBP1s) and a suitable housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative expression of XBP1s mRNA at each time point compared to the vehicle control using the ΔΔCt method. Plot the relative expression against time to determine the point of maximal induction.
Mandatory Visualizations
This compound Signaling Pathway
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Experimental Workflow for Optimizing Incubation Time
Caption: Workflow for determining optimal this compound incubation time.
References
issues with batch-to-batch variability of IXA6
Welcome to the technical support center for IXA6, a novel activator of the IRE1/XBP1s signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule that functions as a selective activator of the Inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[1] By activating IRE1's RNase activity, this compound induces the splicing of X-box binding protein 1 (XBP1) mRNA to produce the active transcription factor XBP1s.[1][2] XBP1s then upregulates a variety of genes involved in restoring ER proteostasis.[1]
Q2: In which cell lines has this compound been shown to be effective?
This compound has been demonstrated to selectively activate IRE1-XBP1s signaling in several cell lines, including HEK293T, Huh7, and SHSY5Y cells.[2][3]
Q3: What is the recommended concentration range for this compound in cell culture experiments?
Based on published studies, a concentration of 10 µM has been effectively used to activate the IRE1-XBP1s pathway and observe downstream effects.[2][4] However, it is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should this compound be stored?
For long-term storage, it is recommended to store this compound as a stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Ensure the container is sealed to protect it from moisture.[2][5]
Troubleshooting Guide: Batch-to-Batch Variability
Batch-to-batch variability can be a significant challenge in research, leading to inconsistent results. While specific issues with this compound batches are not widely reported, the following guide provides a framework for troubleshooting based on general principles for small molecule compounds.
Problem: I'm observing inconsistent or lower-than-expected activity with a new batch of this compound.
This could manifest as reduced XBP1s splicing, decreased expression of XBP1s target genes (e.g., DNAJB9), or a diminished phenotypic response compared to previous experiments.
Potential Causes and Troubleshooting Steps:
| Potential Cause | Troubleshooting Steps |
| Compound Purity and Integrity | 1. Verify Certificate of Analysis (CoA): Compare the purity data of the new batch with the previous one. Look for significant differences in purity levels. 2. Analytical Chemistry: If feasible, perform in-house quality control such as HPLC or LC-MS to confirm the identity and purity of the compound. |
| Solubility Issues | 1. Solvent and Stock Concentration: Ensure you are using the recommended solvent (e.g., DMSO) and that the stock concentration is accurate. Prepare fresh stock solutions. 2. Precipitation in Media: Visually inspect the culture media after adding this compound for any signs of precipitation. Consider pre-warming the media before adding the compound. |
| Storage and Handling | 1. Storage Conditions: Confirm that the compound has been stored according to the manufacturer's recommendations (-80°C or -20°C).[2] 2. Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for the stock solution. Aliquot the stock solution upon initial preparation. |
| Experimental Conditions | 1. Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and free from contamination. 2. Reagent Consistency: Use the same source and lot of other critical reagents (e.g., cell culture media, serum) where possible.[6] 3. Positive and Negative Controls: Always include appropriate controls. A positive control for UPR induction, like Thapsigargin (Tg), can help determine if the experimental system is responsive.[1][3] A vehicle control (e.g., DMSO) is essential. |
Experimental Protocols
1. XBP1 mRNA Splicing Assay (RT-PCR)
This assay is a direct measure of IRE1 RNase activation.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment: Treat cells with the desired concentration of this compound (e.g., 10 µM) or controls (e.g., vehicle, Thapsigargin) for a specified duration (e.g., 4 hours).[4]
-
RNA Extraction: Isolate total RNA from the cells using a standard kit (e.g., RNeasy Mini Kit).
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcriptase.
-
PCR Amplification: Perform PCR using primers that flank the XBP1 splice site. This will generate different sized products for the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Visualize the PCR products on an agarose (B213101) gel. The presence and relative intensity of the XBP1s band indicate the level of IRE1 activation.
2. Quantitative PCR (qPCR) for XBP1s Target Genes
This method quantifies the transcriptional upregulation of genes downstream of XBP1s.
-
Experimental Setup: Follow the same cell seeding and treatment protocol as for the XBP1 splicing assay.
-
RNA Extraction and cDNA Synthesis: Perform as described above.
-
qPCR: Use a real-time PCR system and SYBR Green or probe-based assays with primers specific for XBP1s target genes (e.g., DNAJB9, HERPUD1) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Data Summary
The following table summarizes the comparative activity of this compound and related compounds from foundational studies.
| Feature | This compound | Thapsigargin (Tg) |
| Mechanism of Action | Selective IRE1/XBP1s activator[1] | SERCA inhibitor, broad UPR inducer[1] |
| XBP1-RLuc Activation | ~35-50% of Tg[1] | 100% (control)[1] |
| EC50 for XBP1-RLuc | < 3 µM[3] | Not applicable |
| Target Gene Activation | Activates IRE1-XBP1s geneset to ~30-40% of Tg levels[2][3] | Activates all three UPR branches |
| Selectivity | Selective for the IRE1-XBP1s pathway[2][4] | Induces global UPR |
Visualizations
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Caption: A logical workflow for troubleshooting this compound batch variability.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. IXA-6 | IRE1/XBP1s激动剂 | CAS 1021106-40-0 | 美国InvivoChem [invivochem.cn]
- 6. Assessing and mitigating batch effects in large-scale omics studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of IXA6 and IXA4: Efficacy in Activating the IRE1/XBP1s Pathway
For researchers, scientists, and drug development professionals, the selective activation of the IRE1/XBP1s signaling pathway represents a promising therapeutic strategy for a range of diseases associated with endoplasmic reticulum (ER) stress. This guide provides an objective comparison of two key small molecule activators, IXA6 and IXA4, summarizing their performance with supporting experimental data and detailed methodologies.
Both this compound and IXA4 are potent and selective activators of the inositol-requiring enzyme 1 (IRE1), a central component of the unfolded protein response (UPR). Their activation of IRE1 leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing the active transcription factor XBP1s. XBP1s then orchestrates the upregulation of genes that enhance the protein folding and degradation capacity of the ER, thereby mitigating ER stress. Studies show that both compounds effectively and selectively activate this pathway without inducing a global UPR, which could have detrimental effects.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the efficacy and selectivity of this compound and IXA4 based on in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound vs. IXA4
| Parameter | This compound | IXA4 | Control | Reference |
| XBP1-RLuc Activation | ~35-50% of Tg | ~35-50% of Tg | Thapsigargin (Tg) | [3] |
| EC50 for XBP1-RLuc | < 3 µM | < 3 µM | N/A | [3] |
| XBP1s Protein Levels | ~40% of Tg | ~40% of Tg | Thapsigargin (Tg) | [1] |
| IRE1/XBP1s Geneset Activation | ~30-40% of Tg | ~30-40% of Tg | Thapsigargin (Tg) | [1] |
| PERK Geneset Activation | No significant activation | No significant activation | Thapsigargin (Tg) | [1] |
| ATF6 Geneset Activation | No significant activation | No significant activation | Thapsigargin (Tg) | [1] |
| Overlap with Genetic XBP1s Activation (>1.2 fold) | 64% | 88% | N/A | [1] |
Table 2: In Vivo Efficacy of IXA4 in Diet-Induced Obese (DIO) Mice
| Parameter | IXA4 Treatment | Vehicle Control | Reference |
| XBP1s mRNA (liver) | Increased | Baseline | [4] |
| Dnajb9 mRNA (liver) | Increased | Baseline | [4] |
| SEC24D Protein (liver) | Increased | Baseline | [4] |
| Fasting Blood Glucose | Reduced | Elevated | [4] |
| Plasma Insulin (B600854) | Reduced | Elevated | [4] |
| Hepatic Steatosis | Reduced | Present | [4] |
Note: Direct in vivo comparative data for this compound was not available in the searched literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: IRE1/XBP1s Signaling Pathway Activated by this compound and IXA4.
Caption: General Experimental Workflow for Comparing this compound and IXA4.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
XBP1-Renilla Luciferase (XBP1-RLuc) Reporter Assay
This assay is used to quantify the extent of IRE1-mediated XBP1 mRNA splicing.
-
Cell Line: HEK293TREX cell line stably expressing the XBP1-RLuc splicing reporter.
-
Procedure:
-
Cells are seeded in 96-well plates.
-
Compounds (this compound, IXA4) are added at various concentrations. Thapsigargin (Tg) is used as a positive control for maximal activation, and a vehicle (e.g., DMSO) is used as a negative control.
-
Cells are incubated for 18 hours.
-
Luciferase activity is measured using a luminometer according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of spliced XBP1-RLuc mRNA, is normalized to the signal from the Tg-treated cells (set to 100% activation).
-
Quantitative Real-Time PCR (RT-qPCR) for XBP1s and Target Genes
This method measures the relative abundance of specific mRNA transcripts.
-
Procedure:
-
Cells (e.g., HEK293T, Huh7, SHSY5Y) are treated with this compound, IXA4 (typically 10 µM), or a vehicle for 4 hours.
-
Total RNA is extracted using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA is synthesized from the RNA template using a reverse transcription kit.
-
qPCR is performed using primers specific for the spliced form of XBP1 (XBP1s) and downstream target genes such as DNAJB9 and SEC24D. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
The relative expression of the target genes is calculated using the ΔΔCt method and expressed as fold change relative to the vehicle-treated control.
-
Western Blot Analysis for Phosphorylated IRE1 (p-IRE1) and XBP1s
This technique is used to detect and quantify specific proteins.
-
Procedure:
-
Cells are treated as described for RT-qPCR (4-hour incubation).
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE. For p-IRE1 analysis, Phos-tag™ SDS-PAGE can be used to separate phosphorylated and unphosphorylated forms of IRE1.
-
Proteins are transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with primary antibodies against p-IRE1, total IRE1, XBP1s, and a loading control (e.g., β-actin).
-
The membrane is then incubated with a corresponding HRP-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Densitometry analysis is performed to quantify the protein levels relative to the loading control.
-
In Vivo Studies in Diet-Induced Obese (DIO) Mice (for IXA4)
These experiments assess the physiological effects of the compound in a disease model.
-
Animal Model: Male C57BL/6N mice are fed a 60% kcal high-fat diet for a specified period to induce obesity and insulin resistance.[4]
-
Compound Administration: IXA4 is formulated (e.g., in 10% DMSO, 30% Kolliphor EL:ethanol (2:1), 60% saline) and administered daily via intraperitoneal injection at a dose of 50 mg/kg.[4]
-
Analysis:
-
Gene and Protein Expression: After the treatment period (e.g., 8 weeks), livers are harvested for RT-qPCR and Western blot analysis of XBP1s and target genes as described above.[4]
-
Metabolic Parameters: Blood glucose and plasma insulin levels are measured to assess improvements in glucose homeostasis.[4]
-
Histology: Liver tissues are fixed, sectioned, and stained (e.g., with H&E) to evaluate changes in hepatic steatosis.[4]
-
Conclusion
Both this compound and IXA4 are highly selective and effective activators of the IRE1/XBP1s signaling pathway, demonstrating comparable in vitro efficacy in activating XBP1 splicing and upregulating downstream target genes.[1][3] They achieve this without significantly activating other UPR branches, making them valuable tools for studying the specific roles of IRE1/XBP1s signaling in health and disease.[1] While in vivo data for IXA4 in a model of diet-induced obesity shows promising therapeutic effects, including improved glucose metabolism and reduced liver steatosis, further in vivo studies are needed to directly compare its efficacy with this compound. The choice between these compounds for future research will likely depend on the specific experimental context and desired outcomes.
References
- 1. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacologic IRE1/XBP1s activation promotes systemic adaptive remodeling in obesity - PMC [pmc.ncbi.nlm.nih.gov]
Using 4µ8c to Confirm IRE1-Dependent Effects of IXA6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network for maintaining endoplasmic reticulum (ER) proteostasis. A key mediator of the UPR, inositol-requiring enzyme 1 (IRE1), has emerged as a significant therapeutic target for a range of diseases, including cancer and metabolic disorders.[1] The development of small molecules that modulate IRE1 activity, such as the activator IXA6 and the inhibitor 4µ8c, has provided powerful tools for dissecting the IRE1 signaling pathway and exploring its therapeutic potential.[2][3]
This guide provides a comprehensive comparison of this compound and 4µ8c, with a focus on utilizing 4µ8c to experimentally validate the IRE1-dependent effects of this compound. We present supporting experimental data, detailed protocols for key assays, and visual diagrams of the signaling pathways and experimental workflows.
Comparative Analysis of this compound and 4µ8c
This compound is a novel small molecule activator of the IRE1/X-box binding protein 1 (XBP1s) signaling pathway.[2] It selectively activates the endoribonuclease (RNase) activity of IRE1α, leading to the unconventional splicing of XBP1 mRNA to its active form, XBP1s.[2] In contrast, 4µ8c is a potent and selective inhibitor of the IRE1α RNase domain, blocking the splicing of XBP1 mRNA and the subsequent downstream signaling events.[3][4] The opposing actions of these two compounds make 4µ8c an ideal tool for confirming that the cellular effects observed with this compound are indeed mediated through IRE1.
Quantitative Data Summary
| Feature | This compound | 4µ8c | Reference |
| Primary Target | IRE1α RNase Domain | IRE1α RNase Domain | [2][4] |
| Mechanism of Action | Activator | Inhibitor | [2][4] |
| Reported IC50/EC50 | EC50 ~10 µM for XBP1 target gene induction | IC50 = 76 nM for IRE1 RNase activity | [3][5] |
| Effect on XBP1 Splicing | Induces XBP1 splicing | Inhibits XBP1 splicing | [2][6] |
| Downstream Effects | Upregulates XBP1s target genes (e.g., DNAJB9, HERPUD1) | Downregulates ER stress-induced XBP1 target genes | [7][8] |
| Specificity | Selective for the IRE1/XBP1s arm of the UPR | Selective for the IRE1 arm of the UPR; does not affect PERK or ATF6 pathways at effective concentrations.[4] Potential off-target effects at higher concentrations.[9] | [4][7][9] |
Experimental Protocols
To validate the IRE1-dependent effects of this compound, a common experimental approach involves treating cells with this compound in the presence or absence of 4µ8c and measuring a downstream readout of IRE1 activity, such as XBP1 mRNA splicing.
XBP1 Splicing Assay by RT-PCR
This assay is a fundamental method to assess the activation state of the IRE1 pathway.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, Huh-7) at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound (e.g., 10 µM) and/or 4µ8c (e.g., 32-64 µM) for a specified time (e.g., 4-18 hours).[5][7] Include appropriate vehicle controls (e.g., DMSO).
2. RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a standard method, such as TRIzol reagent or a commercial kit.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. PCR Amplification of XBP1:
-
Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. The unspliced and spliced forms will produce PCR products of different sizes.[10]
-
Example human XBP1 primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
4. Gel Electrophoresis:
-
Resolve the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%) or a polyacrylamide gel.
-
The unspliced XBP1 (XBP1u) will appear as a larger band, while the spliced XBP1 (XBP1s), lacking the 26-nucleotide intron, will be a smaller band.
5. Quantification (Optional):
-
For a more quantitative analysis, quantitative real-time PCR (qPCR) can be performed using primers that specifically amplify the spliced form of XBP1.[11][12]
Western Blot Analysis for Downstream Targets
This method can be used to assess the protein levels of downstream targets of the IRE1 pathway.
1. Cell Lysis and Protein Quantification:
-
After treatment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against proteins of interest (e.g., XBP1s, DNAJB9, or BiP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizing the Molecular Interactions and Workflows
IRE1 Signaling Pathway
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pnas.org [pnas.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The molecular basis for selective inhibition of unconventional mRNA splicing by an IRE1-binding small molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of IRE1α by the small molecule inhibitor 4μ8c in hepatoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XBP1 splicing assay [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IXA6 and Other Prominent Unfolded Protein Response (UPR) Activators
For Researchers, Scientists, and Drug Development Professionals
The Unfolded Protein Response (UPR) is a critical cellular signaling network that maintains endoplasmic reticulum (ER) proteostasis. Its activation is a key strategy in therapeutic development for a range of diseases, including neurodegenerative disorders, metabolic diseases, and cancer. This guide provides an objective comparison of IXA6, a selective activator of the IRE1/XBP1s pathway, with other widely used UPR activators, namely Thapsigargin (B1683126) and Tunicamycin (B1663573), which induce a broad UPR response.
Quantitative Comparison of UPR Activators
The following table summarizes the key quantitative parameters of this compound, Thapsigargin, and Tunicamycin, highlighting their distinct mechanisms and potencies in activating the UPR.
| Feature | This compound | Thapsigargin (Tg) | Tunicamycin (Tm) |
| Mechanism of Action | Selective IRE1α RNase activator, promoting XBP1 mRNA splicing.[1] | Inhibitor of the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump, leading to ER calcium depletion and global ER stress.[2] | Inhibitor of N-linked glycosylation, causing accumulation of unfolded proteins in the ER.[3][4][5][6] |
| UPR Branch Selectivity | Highly selective for the IRE1/XBP1s pathway.[1][7] | Activates all three UPR branches (IRE1, PERK, and ATF6).[8][9][10][11][12] | Activates all three UPR branches (IRE1, PERK, and ATF6).[3][4][5][6][8][11][13][14][15] |
| Potency (EC50/IC50) | EC50 for XBP1-RLuc activation: < 3 µM.[7] | IC50 for Gq-mediated calcium signaling inhibition: ~25 nM.[2] EC50 for cell death in Min6 cells: ~10-100 nM.[16] | Effective concentrations for UPR induction vary by cell type and duration (e.g., 0.5 µg/mL to 10 µg/mL).[3][15][17] |
| Magnitude of XBP1s Activation | Activates the IRE1-XBP1s geneset to levels approximately 30-40% of that observed with Thapsigargin.[1] | Induces robust XBP1 splicing, often used as a positive control for maximal UPR activation.[9][18] | Induces significant XBP1 splicing.[3][13][15] |
| Effect on other UPR Branches | Does not significantly activate PERK or ATF6 pathways.[7] | Potently activates PERK (e.g., eIF2α phosphorylation) and ATF6 (e.g., cleavage and nuclear translocation).[9][10][12] | Induces phosphorylation of PERK and eIF2α, and activates ATF6.[3][13] |
| Cellular Consequences | Promotes adaptive ER proteostasis remodeling.[1][7] | Can lead to apoptosis upon prolonged exposure due to sustained, high-level ER stress.[12][19] | Can induce apoptosis and cell cycle arrest with prolonged treatment.[4][5][6] |
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of these UPR activators and the methods to assess their activity, the following diagrams are provided.
Caption: UPR signaling pathways activated by this compound, Thapsigargin, and Tunicamycin.
Caption: Experimental workflow for assessing UPR activation by various compounds.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of UPR activators.
XBP1 mRNA Splicing Assay by RT-PCR
This assay is the gold standard for assessing the activation of the IRE1α branch of the UPR.
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with the UPR activator (e.g., this compound, Thapsigargin, Tunicamycin) or vehicle control for the specified time.
-
RNA Extraction: Following treatment, wash cells with PBS and lyse them using a TRIzol-based reagent. Extract total RNA according to the manufacturer's protocol.[18]
-
cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[18]
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron that is spliced out by activated IRE1α.[18]
-
A typical PCR program consists of an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension.[18]
-
-
Gel Electrophoresis: Resolve the PCR products on a 2.5-3% agarose gel. The unspliced XBP1 (XBP1u) and spliced XBP1 (XBP1s) will appear as distinct bands of different sizes.[18]
-
Quantification: Quantify the band intensities using densitometry software. The ratio of XBP1s to total XBP1 (XBP1s + XBP1u) is calculated to determine the extent of IRE1α activation. For more precise quantification, quantitative real-time PCR (qPCR) with primers specific for the spliced form of XBP1 can be used.[20][21][22]
Western Blot Analysis of UPR Markers
This method is used to quantify the protein levels of key UPR markers to assess the activation of the PERK and ATF6 pathways.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against UPR markers (e.g., phospho-PERK, phospho-eIF2α, ATF4, CHOP, GRP78/BiP, cleaved ATF6) overnight at 4°C.[23][24][25][26]
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[23][24]
-
Quantification: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.[13]
ATF6 Activation Reporter Assay
This assay utilizes a reporter gene (e.g., luciferase) under the control of an ATF6-responsive element to quantify ATF6 activation.
-
Cell Line: Use a stable cell line expressing a luciferase reporter gene driven by an ATF6-responsive promoter.[27][28][29][30]
-
Cell Plating and Treatment: Seed the reporter cells in a 96-well plate and treat with UPR activators or vehicle control.[27]
-
Luciferase Assay: After the desired incubation period (typically 6-24 hours), lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions.[27]
-
Data Analysis: Normalize the luciferase activity to a control reporter or total protein concentration. The fold-change in luciferase activity relative to the vehicle-treated control indicates the level of ATF6 activation.[27]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. agilent.com [agilent.com]
- 3. Tunicamycin-induced Unfolded Protein Response in the Developing Mouse Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tunicamycin induced endoplasmic reticulum stress promotes apoptosis of prostate cancer cells by activating mTORC1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ER stress inducer tunicamycin suppresses the self-renewal of glioma-initiating cell partly through inhibiting Sox2 translation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
- 9. researchgate.net [researchgate.net]
- 10. Palmitate and thapsigargin have contrasting effects on ER membrane lipid composition and ER proteostasis in neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tunicamycin specifically aggravates ER stress and overcomes chemoresistance in multidrug-resistant gastric cancer cells by inhibiting N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Xbp1 splicing assay [bio-protocol.org]
- 19. Inhibition of the sarco/endoplasmic reticulum (ER) Ca2+-ATPase by thapsigargin analogs induces cell death via ER Ca2+ depletion and the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method | Semantic Scholar [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. bosterbio.com [bosterbio.com]
- 28. bpsbioscience.com [bpsbioscience.com]
- 29. Development of a Reporter System Monitoring Regulated Intramembrane Proteolysis of the Transmembrane bZIP Transcription Factor ATF6α - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ATF6 Pathway [gentarget.com]
Validating the On-Target Effects of IXA6 with RNA-Seq: A Comparative Guide
For researchers, scientists, and drug development professionals, validating the on-target effects of a compound is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the performance of IXA6, a novel activator of the IRE1/XBP1s signaling pathway, with other alternatives, supported by experimental data from RNA sequencing (RNA-seq).
This compound is a small molecule that has been identified as a selective activator of the inositol-requiring enzyme 1 (IRE1).[1] Activation of IRE1 leads to the splicing of X-box binding protein 1 (XBP1) mRNA, which in turn upregulates genes involved in the unfolded protein response (UPR) and restores cellular homeostasis. RNA-seq has been instrumental in confirming the on-target efficacy and selectivity of this compound. Transcriptional profiling reveals that this compound preferentially induces genes regulated by the IRE1/XBP1s pathway, without significantly activating other stress-responsive signaling pathways.[1]
Comparative Analysis of IRE1/XBP1s Pathway Activators
To contextualize the on-target effects of this compound, a comparison with other molecules that modulate the IRE1/XBP1s pathway is essential. The following table summarizes the quantitative data from RNA-seq and other assays for this compound and its comparators. Thapsigargin (Tg), a potent inducer of the UPR, serves as a positive control.
| Feature | This compound | IXA4 | Thapsigargin (Tg) |
| Mechanism of Action | Selective IRE1/XBP1s activator | Selective IRE1/XBP1s activator | Broad UPR inducer (SERCA inhibitor) |
| IRE1/XBP1s Target Geneset Activation | ~30-40% of Tg activation | ~30-40% of Tg activation | 100% (control) |
| Overlap with Genetic XBP1s Activation | 64% of induced genes | 88% of induced genes | Not Applicable |
| Activation of other UPR Pathways (ATF6, PERK) | No significant activation | No significant activation | Broad activation |
| Activation of other Stress Responses | No significant activation | No significant activation | Broad activation |
On-Target Gene Expression Profile of this compound
RNA-seq analysis of cells treated with this compound reveals a distinct transcriptional signature characteristic of IRE1/XBP1s activation. The following table highlights a selection of key differentially expressed genes upregulated by this compound.
| Gene | Log2 Fold Change | Adjusted p-value | Biological Process |
| DNAJB9 | > 1.5 | < 0.001 | Protein folding, ER-associated degradation |
| HERPUD1 | > 1.5 | < 0.001 | ER-associated degradation |
| SEC24D | > 1.0 | < 0.01 | Protein transport, COPII-coated vesicle budding |
| EDEM1 | > 1.0 | < 0.01 | ER-associated degradation |
| HSPA5 (BiP) | > 1.0 | < 0.01 | Protein folding and assembly |
Note: The Log2 Fold Change and Adjusted p-value are representative values based on published data and may vary depending on the specific experimental conditions.
Experimental Protocols
A detailed methodology is crucial for the reproducibility of results. The following is a representative protocol for validating the on-target effects of this compound using RNA-seq.
Cell Culture and Treatment
-
Cell Line: HEK293T cells are a commonly used cell line for these studies.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing either this compound (e.g., 10 µM), a vehicle control (e.g., DMSO), or a positive control such as Thapsigargin (e.g., 500 nM).
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 4 hours) to induce the desired transcriptional response.
RNA Isolation and Library Preparation
-
RNA Extraction: Total RNA is isolated from the treated cells using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a Bioanalyzer (Agilent) and a Nanodrop spectrophotometer. Samples with a high RNA Integrity Number (RIN > 8) are used for library preparation.
-
Library Preparation: RNA-seq libraries are prepared from the isolated RNA using a stranded mRNA sequencing library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
Sequencing and Data Analysis
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Quality Control of Raw Reads: The quality of the raw sequencing reads is assessed using tools like FastQC.
-
Read Alignment: The high-quality reads are aligned to a reference genome (e.g., human genome assembly hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between different treatment groups (e.g., this compound vs. vehicle) is performed using packages like DESeq2 in R. Genes with an adjusted p-value < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Gene Ontology and Pathway Analysis: To understand the biological functions of the differentially expressed genes, Gene Ontology (GO) and pathway enrichment analysis are performed using tools such as DAVID or g:Profiler.
Visualizing the this compound Signaling Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental approach, the following diagrams are provided.
Caption: The signaling pathway of this compound, a selective activator of the IRE1/XBP1s branch of the UPR.
Caption: A generalized experimental workflow for validating this compound on-target effects using RNA-seq.
References
Confirming the Specificity of IXA6 for IRE1: A Comparative Guide
For researchers, scientists, and drug development professionals, establishing the precise molecular target of a small molecule is paramount. This guide provides a comprehensive comparison of experimental approaches to validate the specificity of IXA6, a novel activator of the Inositol-requiring enzyme 1 (IRE1), against other known IRE1 modulators.
Inositol-requiring enzyme 1 (IRE1) is a critical sensor and effector of the Unfolded Protein Response (UPR), a cellular signaling network that responds to stress in the endoplasmic reticulum (ER). IRE1 possesses both a serine/threonine kinase domain and an endoribonuclease (RNase) domain. Upon activation, IRE1 initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active transcription factor XBP1s, which upregulates genes involved in restoring ER homeostasis.[1] IRE1 can also initiate Regulated IRE1-Dependent Decay (RIDD) of other mRNAs. Given its central role in cell fate decisions, the specific modulation of IRE1 activity is a promising therapeutic strategy for a range of diseases, including cancer and neurodegenerative disorders.
This compound has been identified as a novel activator of the IRE1-XBP1s signaling pathway.[2] However, rigorous confirmation of its specificity is essential to ensure that its biological effects are indeed mediated through IRE1 and not due to off-target interactions. This guide outlines key experimental strategies and provides comparative data to assess the specificity of this compound.
The IRE1 Signaling Pathway
The activation of IRE1 is a key event in the UPR. Under ER stress, IRE1 dimerizes and autophosphorylates, which in turn activates its RNase domain. This leads to the splicing of XBP1 mRNA and the activation of downstream transcriptional programs.
Comparative Analysis of IRE1 Modulators
To confirm the specificity of this compound, its activity should be compared with other well-characterized IRE1 modulators. This includes both activators and inhibitors with different mechanisms of action.
| Compound | Class | Mechanism of Action | Reference |
| This compound | Activator | Promotes IRE1 autophosphorylation and subsequent RNase activation.[3] | [3] |
| Quercetin (B1663063) | Activator | Potentiates ADP-mediated activation of the IRE1 RNase domain.[1] | [1] |
| KIRA8 | Inhibitor | Allosterically inhibits IRE1α RNase activity with an IC50 of 5.9 nM. | |
| STF-083010 | Inhibitor | Specifically inhibits the endonuclease activity of IRE1α without affecting its kinase activity. | [4] |
Experimental Approaches to Validate this compound Specificity
A multi-pronged approach is necessary to rigorously validate the on-target specificity and rule out off-target effects of this compound.
In Vitro Enzymatic Assays
Directly assessing the effect of this compound on the kinase and RNase activities of purified IRE1 protein is a critical first step.
-
In Vitro Kinase Assay: This assay measures the ability of this compound to promote the autophosphorylation of recombinant IRE1. Unlike some allosteric activators that inhibit kinase activity, studies have shown that this compound increases IRE1 phosphorylation.[3]
-
In Vitro RNase Assay (XBP1 Splicing): This assay quantifies the cleavage of a synthetic XBP1 mRNA substrate by recombinant IRE1 in the presence of this compound. The results should be compared with known activators like quercetin and inhibitors like KIRA8.
Table 1: In Vitro Activity of IRE1 Modulators
| Compound | IRE1 Kinase Activity | IRE1 RNase Activity (XBP1 Splicing) |
| This compound | Promotes Autophosphorylation[3] | Activates |
| Quercetin | Does not directly activate kinase | Activates RNase[1] |
| KIRA8 | Inhibits | Inhibits |
| STF-083010 | No effect | Inhibits[4] |
Cellular Assays
Confirming the on-target activity of this compound in a cellular context is crucial.
-
XBP1 Splicing Assay: The level of spliced XBP1 (XBP1s) mRNA can be measured by RT-PCR in cells treated with this compound. A dose-dependent increase in XBP1s, which is blocked by co-treatment with an IRE1 inhibitor like KIRA8, would strongly indicate on-target activity.
-
UPR Branch Specificity: To demonstrate selectivity for the IRE1 branch, the activation of the other two UPR branches (PERK and ATF6) should be assessed. This can be done by measuring the phosphorylation of PERK and its substrate eIF2α, and the expression of ATF6 target genes (e.g., BiP) and PERK target genes (e.g., CHOP) via qPCR or Western blot. Studies have shown that this compound selectively upregulates IRE1/XBP1s target genes.[3][5]
-
Phos-tag™ Gel Electrophoresis: This technique allows for the separation of phosphorylated and non-phosphorylated forms of IRE1. Treatment with this compound should lead to a shift in the band corresponding to IRE1, indicating its phosphorylation.[3]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement in a cellular environment. This assay is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
In a CETSA experiment, cells are treated with the compound of interest (this compound) or a vehicle control, heated to various temperatures, and then lysed. The amount of soluble IRE1 remaining at each temperature is quantified, typically by Western blot. A shift in the melting curve of IRE1 to a higher temperature in the presence of this compound provides strong evidence of direct binding.
Table 2: Expected CETSA Results for IRE1 Modulators
| Compound | Expected Effect on IRE1 Thermal Stability |
| This compound | Increased thermal stability (positive shift) |
| KIRA8 | Increased thermal stability (positive shift) |
| Vehicle | Baseline thermal stability |
Kinome Profiling
To assess the broader selectivity of this compound across the human kinome, comprehensive kinome profiling should be performed. This can be achieved using platforms that measure the activity of a large panel of kinases simultaneously.
Phosphokinase arrays or mass spectrometry-based approaches can be used to compare the phosphorylation status of numerous kinases in cells treated with this compound versus a vehicle control. A highly specific compound will only affect the phosphorylation of its intended target, IRE1, and its immediate downstream effectors. Phosphokinase profiling of a related compound, IXA4, showed no significant impact on other kinases, supporting the selective activation of the IRE1/XBP1s pathway.[3] Similar results have been observed for this compound.[3]
Experimental Protocols
In Vitro IRE1 RNase Cleavage Assay
Purpose: To measure the direct effect of this compound on the endoribonuclease activity of IRE1.
Methodology:
-
Recombinant human IRE1 cytoplasmic domain is incubated with a fluorescently labeled synthetic RNA oligonucleotide containing the XBP1 splice sites.
-
The reaction is initiated in the presence of various concentrations of this compound, a positive control (e.g., quercetin), a negative control (e.g., KIRA8), and a vehicle control.
-
The cleavage of the RNA substrate is monitored over time by measuring the increase in fluorescence resulting from the separation of the fluorophore and quencher.
-
The initial reaction rates are plotted against the compound concentration to determine the EC50 for activation or IC50 for inhibition.
Cellular XBP1 Splicing Assay (RT-PCR)
Purpose: To quantify IRE1-mediated XBP1 mRNA splicing in cells.
Methodology:
-
Culture cells (e.g., HEK293T) and treat with a dose-range of this compound or comparator compounds for a specified time (e.g., 4-6 hours).
-
Extract total RNA from the cells.
-
Perform reverse transcription to generate cDNA.
-
Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron.
-
Separate the PCR products by agarose (B213101) gel electrophoresis. The unspliced (uXBP1) and spliced (sXBP1) forms will appear as distinct bands.
-
Quantify the band intensities to determine the ratio of sXBP1 to uXBP1.
Cellular Thermal Shift Assay (CETSA)
Purpose: To confirm direct binding of this compound to IRE1 in intact cells.
Methodology:
-
Culture cells to confluency and treat with this compound or vehicle for 1 hour.
-
Harvest the cells and resuspend them in a buffered solution.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thawing.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured proteins by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific for IRE1.
-
Quantify the band intensities at each temperature and plot them to generate melting curves. A shift in the curve indicates ligand binding.
Conclusion
Confirming the specificity of this compound for IRE1 is a critical step in its development as a research tool and potential therapeutic agent. By employing a combination of in vitro enzymatic assays, cell-based functional assays, direct target engagement studies like CETSA, and comprehensive off-target profiling, researchers can build a robust body of evidence to support its on-target mechanism of action. The comparative data and detailed protocols provided in this guide offer a framework for the rigorous evaluation of this compound and other novel modulators of the IRE1 signaling pathway.
References
- 1. The Structure, Activation and Signaling of IRE1 and Its Role in Determining Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonol activation defines an unanticipated ligand binding site in the kinase-RNase domain of IRE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of IXA6: A Comparative Guide for Researchers
For scientists engaged in cellular stress and proteostasis research, the selective activation of the Inositol-requiring enzyme 1 (IRE1)/X-box binding protein 1 (XBP1s) signaling pathway offers a promising avenue for therapeutic intervention. IXA6 has emerged as a key small molecule activator of this pathway. This guide provides a comparative analysis of this compound's performance across different cell models, supported by experimental data and detailed protocols to facilitate reproducible research.
Performance of this compound Across Different Cell Models
The efficacy of this compound in selectively activating the IRE1/XBP1s pathway has been demonstrated in various cell lines. The following tables summarize the quantitative data on key markers of pathway activation.
Table 1: Activation of XBP1-Renilla Luciferase (XBP1-RLuc) Reporter
| Cell Line | Compound | Concentration | XBP1-RLuc Activation (% of Thapsigargin) | Reference |
| HEK293T-REx | This compound | 10 µM | ~35-50% | [1] |
| HEK293T-REx | IXA4 | 10 µM | ~35-50% | [1] |
Thapsigargin (Tg) is a potent, non-selective inducer of the Unfolded Protein Response (UPR) and is used as a positive control.
Table 2: Upregulation of XBP1s Target Gene (DNAJB9) mRNA
| Cell Line | Compound | Concentration | Treatment Time | Fold Induction of DNAJB9 mRNA | Reference |
| HEK293T | This compound | 10 µM | 4 hours | Data not explicitly quantified, but shown to be selective for IRE1/XBP1s pathway | [2][3] |
| Huh7 | This compound | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [2][3] |
| SH-SY5Y | This compound | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [2][3] |
| HEK293T | IXA4 | 10 µM | 4 hours | Selective upregulation of XBP1s mRNA | [3] |
| Huh7 | IXA4 | 10 µM | 4 hours | Significant upregulation | [4] |
| SH-SY5Y | IXA4 | 10 µM | 4 hours | Significant upregulation | [4] |
Table 3: Selectivity of this compound for the IRE1/XBP1s Pathway
| Cell Line | Compound | Observation | Reference |
| HEK293T | This compound | Does not significantly activate PERK or ATF6 pathways | [3] |
| Huh7 | This compound | Selectively upregulates XBP1s mRNA over ATF6 and PERK target genes | [3] |
| SH-SY5Y | This compound | Selectively upregulates XBP1s mRNA over ATF6 and PERK target genes | [3] |
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed protocols for key experiments cited in the characterization of this compound.
XBP1 Splicing Assay by RT-qPCR
This assay quantitatively measures the amount of spliced XBP1 (XBP1s) mRNA, a direct indicator of IRE1 activation.
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, Huh7, SH-SY5Y) in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound (e.g., 10 µM) or vehicle control (e.g., DMSO) for the desired time (e.g., 4 hours). Include a positive control such as Thapsigargin (e.g., 1 µM).
RNA Extraction and Reverse Transcription:
-
Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.
-
Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.[5]
qPCR:
-
Perform quantitative PCR using primers specific for the spliced form of XBP1. A common strategy is to design a forward primer that spans the 26-nucleotide splice junction.[6]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
The cycling conditions are typically an initial denaturation at 95°C, followed by 40 cycles of denaturation, annealing, and extension.[6]
-
Analyze the data using the ΔΔCt method to determine the fold change in XBP1s mRNA levels.[7]
Western Blot Analysis of UPR Proteins
This method is used to detect the protein levels of key components of the UPR pathway, including the spliced form of XBP1 (XBP1s).
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysates using a BCA assay.[8]
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein by boiling in Laemmli sample buffer.[8]
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.[8]
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Incubate the membrane with a primary antibody specific for XBP1s (and other UPR markers like total IRE1α, phospho-IRE1α, CHOP, and BiP) overnight at 4°C.[5][9]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[10]
Cell Viability Assay (CellTiter-Glo®)
This luminescent assay measures ATP levels as an indicator of metabolically active, viable cells.[11][12]
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired duration.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[13]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[14]
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[14]
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14]
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16]
Procedure:
-
Harvest both adherent and floating cells after treatment.
-
Wash the cells with cold PBS.[17]
-
Resuspend the cells in 1X Annexin V binding buffer.[17]
-
Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[15]
-
Incubate for 15 minutes at room temperature in the dark.[17]
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[15]
Visualizing the Molecular Context
To better understand the mechanism of action of this compound and the experimental approaches, the following diagrams are provided.
Caption: The IRE1/XBP1s signaling pathway activated by this compound.
Caption: A generalized experimental workflow for validating this compound efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for Monitoring Endoplasmic Reticulum Stress and the Unfolded Protein Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quantitative method for detection of spliced X-box binding protein-1 (XBP1) mRNA as a measure of endoplasmic reticulum (ER) stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Real-time PCR quantification of spliced X-box binding protein 1 (XBP1) using a universal primer method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Unfolded Protein Response (UPR) Pathway and ER Stress FAQs [bio-techne.com]
- 10. origene.com [origene.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 12. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 13. promega.com [promega.com]
- 14. ch.promega.com [ch.promega.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. kumc.edu [kumc.edu]
A Comparative Guide to the In Vitro and In Vivo Efficacy of IXA6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro and in vivo effects of IXA6, a selective activator of the IRE1/XBP1s signaling pathway. This pathway is a critical component of the Unfolded Protein Response (UPR), a cellular stress response linked to numerous diseases. Understanding the efficacy and mechanism of this compound is crucial for its potential application in therapeutic development.
Overview of this compound
This compound is a small molecule that selectively activates the inositol-requiring enzyme 1 (IRE1), a key sensor of endoplasmic reticulum (ER) stress.[1][2] This activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, producing the potent transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate genes involved in restoring ER proteostasis. Unlike global UPR inducers, which can have detrimental effects, this compound offers a targeted approach to modulating ER stress.[3]
Data Presentation: In Vitro vs. In Vivo Effects
The following tables summarize the quantitative data available for this compound, comparing its effects in cellular models (in vitro) and, where available, in animal models (in vivo).
In Vitro Efficacy of this compound
| Parameter | Cell Line(s) | Value | Notes |
| XBP1-RLuc Activation (EC50) | HEK293T | < 3 µM | EC50 represents the concentration for half-maximal activation of the XBP1-Renilla Luciferase reporter.[4] |
| IRE1/XBP1s Geneset Activation | HEK293T | ~30-40% of Thapsigargin (Tg) | Activation levels are relative to Thapsigargin, a potent, non-selective ER stress inducer used as a positive control.[1][4][5] |
| Overlap with Genetic XBP1s Activation | HEK293T | 64% | Percentage of genes induced by this compound (10 µM, 4h) that are also induced by genetic activation of XBP1s.[1][4][5][6] |
| Selective Upregulation of XBP1s mRNA | Huh7, SH-SY5Y | Qualitative (Yes) | This compound selectively upregulates XBP1s mRNA without significantly activating other UPR branches (PERK, ATF6).[1][6] |
| Reduction in APP Secretion | CHO7WD10 | Qualitative (Yes) | This compound (10 µM, 18h) reduces the secretion of amyloid precursor protein (APP), an effect dependent on IRE1 RNase activity.[1] |
In Vivo Efficacy of this compound
No specific quantitative in vivo efficacy data for this compound, such as dose-response relationships or pharmacokinetic/pharmacodynamic modeling, were identified in the reviewed literature. The available information suggests it is active in cellular models and has been used in in vivo studies, but detailed quantitative outcomes are not provided.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of this compound are provided below.
XBP1 mRNA Splicing Assay (RT-PCR)
This assay is used to determine the extent of XBP1 mRNA splicing, a direct measure of IRE1 RNase activation.
-
Cell Treatment: Plate cells (e.g., HEK293T) and treat with this compound at the desired concentration and duration. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Thapsigargin).
-
RNA Extraction: Lyse the cells and extract total RNA using a suitable method, such as TRIzol reagent, followed by purification.
-
cDNA Synthesis: Reverse transcribe the extracted RNA into cDNA using a reverse transcriptase enzyme.
-
PCR Amplification: Amplify the XBP1 cDNA using primers that flank the 26-nucleotide intron. This allows for the simultaneous amplification of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Gel Electrophoresis: Separate the PCR products on a high-resolution agarose (B213101) gel (e.g., 3%). The unspliced XBP1 will appear as a larger band than the spliced form.
-
Quantification: Densitometry can be used to quantify the ratio of spliced to unspliced XBP1.
Western Blot Analysis for Phosphorylated IRE1 (p-IRE1)
This method detects the activated, phosphorylated form of IRE1.
-
Cell Lysis: After treatment with this compound, lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein on a low-percentage polyacrylamide gel (e.g., 6-8%) to resolve the high molecular weight IRE1 protein (~110 kDa).[6] Phos-tag™ SDS-PAGE can also be used to separate phosphorylated and unphosphorylated forms.[6]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane. An extended transfer time at 4°C is recommended for large proteins.[6]
-
Blocking: Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated IRE1 (e.g., anti-p-IRE1α Ser724). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
RNA Sequencing (RNA-seq) Transcriptional Profiling
RNA-seq provides a global view of the transcriptional changes induced by this compound.
-
Sample Preparation: Treat cells with this compound, a vehicle control, and a broad UPR inducer. Extract high-quality total RNA.
-
Library Preparation: Deplete ribosomal RNA (rRNA) and construct sequencing libraries from the remaining RNA. This typically involves RNA fragmentation, cDNA synthesis, and adapter ligation.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes up- or down-regulated by this compound treatment compared to controls.
-
Conduct Gene Ontology (GO) and pathway analysis to determine the biological processes and signaling pathways affected.
-
Mandatory Visualization
IRE1/XBP1s Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting the IRE1α-XBP1 Branch of the Unfolded Protein Response in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xbp1 splicing assay [bio-protocol.org]
- 4. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XBP1 splicing assay [bio-protocol.org]
- 6. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
Validating the IXA6-Induced Phenotype: A Comparative Guide to Genetic Models
For researchers and drug development professionals navigating the complexities of Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), the selective activation of the IRE1/XBP1s pathway presents a compelling therapeutic avenue. The small molecule IXA6 has emerged as a potent and selective activator of this pathway. This guide provides a comprehensive comparison of the this compound-induced phenotype with genetic models of XBP1s activation, supported by experimental data and detailed protocols.
Unraveling the IRE1/XBP1s Signaling Pathway
The IRE1/XBP1s pathway is a critical branch of the UPR, a cellular stress response to the accumulation of unfolded or misfolded proteins in the ER. Upon ER stress, the transmembrane protein IRE1 (Inositol-requiring enzyme 1) becomes activated. Its endoribonuclease activity unconventionally splices the mRNA of the X-box binding protein 1 (XBP1). This splicing event results in a translational frameshift, leading to the production of the active transcription factor XBP1s. XBP1s then translocates to the nucleus and upregulates a suite of genes involved in restoring ER proteostasis, including chaperones, proteins involved in ER-associated degradation (ERAD), and lipid biosynthesis.
This compound selectively activates the RNase domain of IRE1, thereby initiating the splicing of XBP1 mRNA and mimicking the downstream effects of ER stress-induced pathway activation.[1] Genetic models, typically involving the overexpression of the spliced form of XBP1 (XBP1s), provide a valuable tool for dissecting the specific consequences of this transcription factor's activity.
Quantitative Comparison of this compound and Genetic Models
The efficacy of this compound in selectively activating the IRE1/XBP1s pathway can be quantitatively compared to genetic models of XBP1s overexpression and general UPR induction by agents like Thapsigargin (Tg), a SERCA pump inhibitor that induces robust ER stress.
| Feature | This compound | Genetic XBP1s Overexpression | Thapsigargin (Tg) |
| Mechanism of Action | Selective IRE1 RNase activator | Direct expression of active XBP1s transcription factor | Broad UPR inducer |
| XBP1s Activation | Induces splicing of endogenous XBP1 mRNA | Constitutive or inducible expression of XBP1s | Induces splicing of endogenous XBP1 mRNA |
| Activation of other UPR arms (PERK, ATF6) | Minimal to no activation[2] | No direct activation | Strong activation |
| Gene Expression Overlap with Genetic XBP1s | High (~64% of genes induced >1.2-fold)[2] | 100% (by definition) | Partial overlap, with many additional genes activated |
| Relative Activation of XBP1s Target Genes (vs. Tg) | ~30-40% of Tg-induced levels[2] | Can be titrated depending on expression system | 100% (reference) |
| Key Upregulated Genes | DNAJB9, ERdj4, EDEM1, HERPUD1[2] | DNAJB9, ERdj4, EDEM1, HERPUD1 | BiP, CHOP, DNAJB9, ERdj4 |
Experimental Validation Workflow
Validating the this compound-induced phenotype typically involves a multi-step process to confirm selective activation of the IRE1/XBP1s pathway and compare its effects to genetic models.
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Lines: HEK293T, HeLa, or other relevant cell lines. For genetic comparison, use cells stably or transiently overexpressing human XBP1s.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with a final concentration of 10 µM this compound for 4-18 hours.
-
Thapsigargin Treatment: Use a final concentration of 1 µM Thapsigargin for 4 hours as a positive control for UPR induction.
-
Vehicle Control: Treat cells with an equivalent volume of DMSO.
RNA Isolation and RT-PCR for XBP1 Splicing
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the simultaneous detection of both the unspliced (XBP1u) and spliced (XBP1s) forms.
-
Forward Primer: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse Primer: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Visualization: Analyze the PCR products on a 3% agarose (B213101) gel. The unspliced product will be larger than the spliced product.
Quantitative PCR (qPCR) for UPR Target Gene Expression
-
cDNA Synthesis: Prepare cDNA as described above.
-
qPCR Reaction: Perform qPCR using a SYBR Green-based master mix and primers for UPR target genes. Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).
-
DNAJB9 (XBP1s target):
-
Forward: 5'-AAGGAAGCAGCACCATTGAA-3'
-
Reverse: 5'-TCTTCCTCTTCCTCATCCTCATC-3'
-
-
BiP/HSPA5 (ATF6/general UPR target):
-
Forward: 5'-TGCAGCAGGACATCAAGTTC-3'
-
Reverse: 5'-TCACCAGGATTTCCCCAGAG-3'
-
-
CHOP/DDIT3 (PERK target):
-
Forward: 5'-GGAAACAGAGTGGTCATTCCC-3'
-
Reverse: 5'-CTGCTTGAGCCGTTCATTCTC-3'
-
-
-
Data Analysis: Calculate the fold change in gene expression using the ΔΔCt method.
RNA-sequencing and Data Analysis
-
Library Preparation: Prepare RNA-seq libraries from high-quality total RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).
-
Sequencing: Sequence the libraries on a high-throughput sequencing platform.
-
Data Analysis: Align the reads to the reference genome and perform differential gene expression analysis. Compare the gene expression profiles of this compound-treated cells with those of cells overexpressing XBP1s and cells treated with Thapsigargin. Gene Ontology (GO) and pathway analysis can be used to identify the biological processes affected.
Western Blotting for UPR Proteins
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against XBP1s, phospho-IRE1, BiP, CHOP, and a loading control (e.g., GAPDH or β-actin).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
Conclusion
The pharmacological activator this compound provides a powerful tool for studying the selective activation of the IRE1/XBP1s arm of the UPR. The experimental data robustly demonstrates that this compound effectively mimics the transcriptional phenotype of genetic XBP1s overexpression, while avoiding the broad and potentially confounding effects of global UPR inducers. This comparative guide provides the necessary framework and detailed protocols for researchers to validate the this compound-induced phenotype and explore its therapeutic potential in various disease models.
References
Assessing the Selectivity of IXA6 Against Other UPR Branches: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The modulation of the Unfolded Protein Response (UPR) is a promising therapeutic strategy for a range of diseases characterized by endoplasmic reticulum (ER) stress. The UPR is a complex signaling network composed of three main branches: IRE1/XBP1s, PERK/eIF2α, and ATF6. Selective activation of a single UPR branch is hypothesized to offer therapeutic benefits while avoiding the potentially detrimental effects of global UPR induction. This guide provides a detailed comparison of IXA6, a novel small molecule activator of the IRE1/XBP1s pathway, against the other UPR branches, supported by experimental data.
This compound: A Selective IRE1/XBP1s Activator
This compound is a small molecule that has been identified to selectively activate the inositol-requiring enzyme 1 (IRE1), a key sensor of ER stress.[1][2] This activation leads to the unconventional splicing of the X-box binding protein 1 (XBP1) mRNA, resulting in the production of the potent transcription factor XBP1s. XBP1s then translocates to the nucleus to upregulate a specific set of genes involved in restoring ER proteostasis. Studies have shown that this compound can induce this targeted ER proteostasis reprogramming without triggering a global UPR.[1]
Comparative Analysis of UPR Branch Activation
To objectively assess the selectivity of this compound, its effects on the activation of the IRE1/XBP1s, PERK, and ATF6 pathways were compared to that of thapsigargin (B1683126) (Tg), a well-established broad inducer of the UPR that acts by inhibiting the sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) pump.
Data Presentation
The following tables summarize the quantitative data from studies investigating the selectivity of this compound. The data is primarily derived from RNA sequencing and quantitative PCR (qPCR) experiments in various cell lines.
Table 1: UPR Branch Activation by this compound vs. Thapsigargin (Tg) in HEK293T Cells (4-hour treatment)
| Treatment (Concentration) | IRE1/XBP1s Pathway Activation (Fold Change vs. Vehicle) | PERK Pathway Activation (Fold Change vs. Vehicle) | ATF6 Pathway Activation (Fold Change vs. Vehicle) |
| This compound (10 µM) | ~30-40% of Tg-induced activation | No significant activation | No significant activation |
| Thapsigargin (1 µM) | 100% (control for maximal activation) | Significant activation | Significant activation |
Data is normalized to the activation level induced by Thapsigargin, which is set at 100% for each respective pathway. This allows for a direct comparison of the relative activation induced by this compound.[3]
Table 2: Gene Expression Analysis of UPR Target Genes in Huh-7 Cells (4-hour treatment)
| Gene Target | Pathway | Fold Change with this compound (10 µM) | Fold Change with Thapsigargin (1 µM) |
| DNAJB9 | IRE1/XBP1s | Significant upregulation | Strong upregulation |
| BiP (HSPA5) | Primarily ATF6, also IRE1 | Minimal upregulation | Strong upregulation |
| CHOP (DDIT3) | PERK | No significant upregulation | Strong upregulation |
This table illustrates the differential gene expression of specific downstream targets for each UPR branch in response to this compound and Thapsigargin.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
RNA Sequencing for Global UPR Target Gene Analysis
This protocol outlines the steps for analyzing the global transcriptional response to this compound treatment.
a. Cell Culture and Treatment:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are seeded and allowed to adhere overnight.
-
The following day, cells are treated with either vehicle (DMSO), this compound (10 µM), or thapsigargin (1 µM) for 4 hours.
b. RNA Extraction and Library Preparation:
-
Total RNA is extracted from cells using a commercially available RNA extraction kit (e.g., Qiagen RNeasy Kit) according to the manufacturer's instructions.
-
RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
RNA sequencing libraries are prepared from high-quality RNA samples using a standard library preparation kit (e.g., Illumina TruSeq RNA Library Prep Kit).
c. Sequencing and Data Analysis:
-
Libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Raw sequencing reads are processed to remove adapters and low-quality reads.
-
The cleaned reads are then aligned to the human reference genome (e.g., hg38).
-
Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated upon treatment with this compound or thapsigargin compared to the vehicle control.
-
Gene set enrichment analysis (GSEA) is then used to determine the enrichment of predefined UPR pathway gene sets (IRE1, PERK, and ATF6 targets) within the differentially expressed genes.[3][5]
Quantitative PCR (qPCR) for Specific UPR Target Gene Validation
This protocol is for validating the expression changes of specific UPR target genes identified by RNA sequencing.
a. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from treated cells as described in the RNA sequencing protocol.
-
1 µg of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit) following the manufacturer's protocol. The reaction typically involves incubating the RNA with reverse transcriptase and random primers.[6]
b. qPCR Reaction:
-
The qPCR reaction is set up in a 96-well plate using a SYBR Green-based qPCR master mix.
-
Each reaction well contains the qPCR master mix, forward and reverse primers for the target gene (e.g., DNAJB9, BiP, CHOP) or a housekeeping gene (e.g., ACTB, GAPDH), and the diluted cDNA template.[7][8]
-
Primer sequences for human UPR target genes can be found in published literature or designed using primer design software.
c. Data Analysis:
-
The qPCR is run on a real-time PCR detection system.
-
The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the housekeeping gene and comparing the treated samples to the vehicle-treated control.[6]
Western Blotting for UPR Protein Markers
This protocol is used to assess the activation of UPR pathways at the protein level.
a. Protein Extraction and Quantification:
-
Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
The total protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
b. Gel Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-PAGE on a polyacrylamide gel.
-
The separated proteins are then transferred from the gel to a PVDF or nitrocellulose membrane.
c. Immunoblotting:
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
The membrane is then incubated with primary antibodies specific for key UPR proteins, such as phospho-PERK, total PERK, phospho-eIF2α, total eIF2α, cleaved ATF6, and XBP1s.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
d. Detection and Analysis:
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The band intensities are quantified using image analysis software, and the levels of phosphorylated or cleaved proteins are normalized to their total protein counterparts or a loading control like β-actin.[9][10]
Mandatory Visualizations
Signaling Pathways
Caption: The three branches of the Unfolded Protein Response and the specific activation point of this compound.
Experimental Workflow
Caption: Workflow for assessing the selectivity of this compound on UPR branches.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Prx1 Regulates Thapsigargin-Mediated UPR Activation and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RNA sequencing identifies novel regulated IRE1-dependent decay targets that affect multiple myeloma survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and Characterization of Endoplasmic Reticulum Stress-Induced Apoptosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of IXA6 and Thapsigargin on the Unfolded Protein Response
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two widely used modulators of the Unfolded Protein Response (UPR): IXA6 and thapsigargin (B1683126). We will delve into their distinct mechanisms of action, present supporting experimental data on their effects on the three UPR branches, and provide detailed experimental protocols for key assays.
Introduction to the Unfolded Protein Response (UPR)
The Unfolded Protein Response is a crucial cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).[1] The UPR aims to restore ER homeostasis by attenuating protein translation, increasing the expression of chaperone proteins, and enhancing ER-associated degradation (ERAD).[1] In mammalian cells, the UPR is orchestrated by three ER-resident transmembrane proteins: Inositol-requiring enzyme 1 (IRE1), PKR-like ER kinase (PERK), and Activating Transcription Factor 6 (ATF6).[2] While adaptive in the short term, prolonged or severe ER stress can lead the UPR to trigger apoptosis.[3]
Mechanism of Action: A Tale of Two Modulators
This compound and thapsigargin represent two distinct approaches to modulating the UPR, with differing specificities and downstream consequences.
Thapsigargin: A Broad-Spectrum UPR Inducer
Thapsigargin is a non-competitive inhibitor of the sarco/endoplasmic reticulum Ca²⁺ ATPase (SERCA) pump.[4] By blocking the pumping of calcium ions from the cytosol into the ER, thapsigargin leads to the depletion of ER calcium stores.[4] This disruption of calcium homeostasis creates a state of ER stress, leading to the global activation of all three UPR signaling pathways: PERK, IRE1, and ATF6.[5][6]
This compound: A Selective Activator of the IRE1 Pathway
In contrast to the broad-spectrum activity of thapsigargin, this compound is a novel and selective activator of the IRE1/XBP1s signaling pathway.[3] It promotes IRE1-dependent splicing of X-box binding protein 1 (XBP1) mRNA, leading to the production of the active XBP1s transcription factor.[3] Importantly, this compound accomplishes this without significantly activating the PERK and ATF6 branches of the UPR.[3][7] The mechanism of this compound requires IRE1 autophosphorylation but does not involve direct binding to the IRE1 kinase active site.[3]
Comparative Analysis of UPR Activation
The differential effects of this compound and thapsigargin on the three UPR branches are critical for their application in research and drug development.
| Compound | Target | Mechanism of Action | Affected UPR Branches | Effective Concentration Range | Reference |
| Thapsigargin | SERCA Pump | Inhibition of Ca²⁺ ATPase, leading to ER Ca²⁺ depletion and ER stress. | PERK, IRE1, ATF6 (Broad) | 0.1 µM - 1 µM | [6][8][9] |
| This compound | IRE1 | Selective activation of IRE1 RNase activity. | IRE1 (Selective) | ~10 µM | [3][7] |
Quantitative Comparison of UPR Branch Activation:
| UPR Branch | Thapsigargin (1 µM) | This compound (10 µM) | Reference |
| IRE1/XBP1s | Strong Activation (considered 100% for comparison) | Moderate Activation (~30-40% of Thapsigargin) | [3] |
| PERK | Strong Activation | No Significant Activation | [3][7] |
| ATF6 | Strong Activation | No Significant Activation | [3][7] |
Visualizing the Signaling Pathways
Caption: The Unfolded Protein Response (UPR) signaling pathways.
References
- 1. Measuring ER stress and the unfolded protein response using mammalian tissue culture system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Behavioral and Molecular Effects of Thapsigargin-Induced Brain ER- Stress: Encompassing Inflammation, MAPK, and Insulin Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell death induced by the ER stressor thapsigargin involves death receptor 5, a non-autophagic function of MAP1LC3B, and distinct contributions from unfolded protein response components - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
For researchers and drug development professionals investigating the IRE1/XBP1s signaling pathway, the specificity of antibodies targeting key proteins is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of essential validation methods for antibodies against targets related to the function of IXA6, a selective activator of the IRE1/XBP1s pathway. We present supporting experimental data in a comparative format and include detailed protocols for crucial validation experiments.
Understanding the this compound Signaling Pathway
This compound is a small molecule that selectively activates the Inositol-requiring enzyme 1 (IRE1), a central sensor of endoplasmic reticulum (ER) stress.[1][2] This activation triggers the unconventional splicing of X-box binding protein 1 (XBP1) mRNA by the RNase domain of IRE1.[1][3] The resulting spliced XBP1 mRNA is translated into the active transcription factor XBP1s, which then translocates to the nucleus to upregulate genes involved in restoring ER proteostasis.[2][3][4] Validating antibodies against key players in this pathway, such as IRE1 and XBP1s, is crucial for accurately studying these cellular processes.
Comparison of Antibody Validation Methods
The following tables summarize the results of key validation experiments for two hypothetical antibodies targeting a protein in the this compound signaling pathway, such as IRE1. "Antibody A" represents a highly specific antibody, while "Antibody B" shows characteristics of a non-specific antibody.
Table 1: Genetic Validation using CRISPR-Cas9 Knockout (KO) Cell Lines
Knockout validation is considered the gold standard for confirming antibody specificity.[5][6] A specific antibody should not produce a signal in a cell line where the target gene has been knocked out.[5]
| Experiment | Antibody A (Specific) | Antibody B (Non-Specific) |
| Western Blot (Wild-Type Lysate) | Single band at expected MW | Band at expected MW + extra bands |
| Western Blot (Knockout Lysate) | No band observed | Signal still present in KO lane |
| Immunocytochemistry (Wild-Type) | Specific staining in expected cellular compartment | Diffuse, non-specific staining |
| Immunocytochemistry (Knockout) | No signal | Staining pattern remains |
| Interpretation | High confidence in target specificity | Binds to off-target proteins |
Table 2: Orthogonal Validation by Immunoprecipitation-Mass Spectrometry (IP-MS)
IP-MS provides an unbiased identification of the proteins an antibody binds to within a complex cellular lysate.[7][8][9] This method can definitively confirm the antibody's target and reveal any off-target interactions.[8][9]
| Parameter | Antibody A (Specific) | Antibody B (Non-Specific) |
| Primary Target Identified | Target Protein (e.g., IRE1) | Target Protein (e.g., IRE1) |
| Sequence Coverage of Target | > 50% | > 40% |
| Fold Enrichment of Target | > 1000-fold | ~50-fold |
| Identified Off-Target Proteins | 0-2 (low abundance) | >10 (high abundance common contaminants) |
| Interpretation | Highly specific and efficient for IP | Poor specificity, significant off-target binding |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of validation experiments. Below are protocols for the key validation techniques discussed.
Protocol 1: Western Blotting with Knockout Cell Lysates
This protocol details the use of Western blotting to compare antibody reactivity between wild-type (WT) and knockout (KO) cell lysates.
-
Cell Lysate Preparation : Culture WT and target-specific KO cell lines (e.g., generated using CRISPR/Cas9) to 80-90% confluency. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer : Load 20-30 µg of total protein from WT and KO lysates into separate lanes of a polyacrylamide gel. Perform electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with the primary antibody (e.g., Antibody A or B) overnight at 4°C at the recommended dilution.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
-
Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager. A loading control (e.g., GAPDH) should be used to ensure equal protein loading.
Protocol 2: Immunoprecipitation-Mass Spectrometry (IP-MS)
This protocol outlines the workflow for identifying antibody targets from a cellular extract.[10][11]
-
Cell Lysis : Lyse approximately 1x10⁸ cells in a non-denaturing IP lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.[10]
-
Immunoprecipitation :
-
Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody (2-5 µg) for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours to capture the antibody-antigen complexes.
-
Wash the beads three to five times with IP lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Digestion : Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis : Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis : Search the generated MS/MS spectra against a protein database to identify the immunoprecipitated proteins.[11] Quantify the relative abundance of identified proteins to determine enrichment and identify specific interaction partners.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacologic IRE1/XBP1s Activation Confers Targeted ER Proteostasis Reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selectscience.net [selectscience.net]
- 6. Antibody Applications and Validation | Antibodies.com [antibodies.com]
- 7. Immunoprecipitation-Mass Spectrometry (IP-MS) Antibody Validation | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Antibody Validation by Immunoprecipitation Followed by Mass Spectrometry Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of Antibody Specificity Using Immunoprecipitation and Mass Spectrometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 10. IP-MS Protocol - Creative Proteomics [creative-proteomics.com]
- 11. Immunoprecipitation Mass Spectrometry Protocol | MtoZ Biolabs [mtoz-biolabs.com]
IXA6: A High-Fidelity Activator of the IRE1/XBP1s Pathway with Negligible Off-Target Effects on PERK and ATF6
For researchers in cellular stress and drug development, the specificity of chemical probes is paramount. This guide provides a comparative analysis of IXA6, a selective activator of the Inositol-Requiring Enzyme 1 (IRE1)/X-Box Binding Protein 1 (XBP1s) signaling pathway, and evaluates its off-target effects on the other two branches of the Unfolded Protein Response (UPR): the Protein Kinase R-like Endoplasmic Reticulum Kinase (PERK) and Activating Transcription Factor 6 (ATF6) pathways.
Experimental data robustly demonstrates that this compound is a highly selective pharmacological tool for activating the IRE1/XBP1s axis of the UPR. Studies utilizing transcriptional profiling and pathway-specific gene set analysis reveal that this compound does not significantly induce the PERK or ATF6 signaling cascades, a critical feature for dissecting the specific roles of the IRE1 pathway in health and disease.
Comparative Analysis of UPR Branch Activation
To assess the selectivity of this compound, its transcriptional impact on the three UPR branches was compared against Thapsigargin (Tg), a potent, broad-spectrum UPR inducer that activates all three arms of the pathway. The data, summarized below, is derived from RNA sequencing and quantitative PCR (qPCR) analyses in various human cell lines.
Data Summary Table: UPR Pathway Activation by this compound
| Compound | Target Pathway | IRE1/XBP1s Activation (% of Tg) | PERK Activation (% of Tg) | ATF6 Activation (% of Tg) | Cell Lines Tested |
| This compound | IRE1/XBP1s | ~30-40% | No significant activation | <20% (minor overlap) | HEK293T, Huh7, SHSY5Y |
| Thapsigargin (Tg) | Broad UPR Inducer | 100% (Control) | 100% (Control) | 100% (Control) | HEK293T |
| IXA1 (Analog) | IRE1/XBP1s | ~30-40% | Mild activation observed | <20% (minor overlap) | HEK293T |
Data compiled from studies by Paxman, R.J., et al.[1]
Key Findings:
-
High Selectivity for IRE1/XBP1s: this compound consistently activates the IRE1/XBP1s gene set to approximately 30-40% of the level seen with the global UPR inducer Thapsigargin.[1]
-
No Off-Target Activation of PERK: Transcriptional analysis of a set of genes preferentially induced by the PERK pathway showed no significant activation in cells treated with this compound.[1] This is in contrast to a related analog, IXA1, which did show mild PERK activation, highlighting the superior selectivity of this compound.[1]
-
Minimal Impact on ATF6 Signaling: While a modest increase in the activation of the ATF6 target geneset (less than 20% of Thapsigargin) was observed, this is consistent with known transcriptional overlap, where some ATF6-regulated genes like BiP can be mildly induced by XBP1s.[1] This indicates that this compound does not directly activate the ATF6 pathway itself.[1]
Signaling Pathway Diagrams
The following diagrams illustrate the canonical UPR pathways and the specific point of intervention for this compound.
References
Comparative Efficacy of IXA6 in Diverse Disease Models: A Guide for Researchers
For drug development professionals and researchers investigating therapeutic strategies related to endoplasmic reticulum (ER) stress, the selective activation of the IRE1/XBP1s pathway presents a promising avenue. This guide offers a detailed comparative analysis of IXA6, a novel activator of the IRE1/XBP1s signaling pathway, and its performance relative to other relevant molecules in various disease models. This publication aims to provide an objective comparison supported by experimental data to aid in research and development decisions.
Overview of this compound and its Mechanism of Action
This compound is a small molecule that selectively activates the inositol-requiring enzyme 1 (IRE1), a key sensor of ER stress. This activation leads to the unconventional splicing of X-box binding protein 1 (XBP1) mRNA, generating the potent transcription factor XBP1s. In turn, XBP1s orchestrates the upregulation of a suite of genes aimed at restoring ER proteostasis, the balance of protein folding, modification, and degradation.[1] A critical feature of this compound and its analogs is their ability to induce this adaptive response without triggering a global, and potentially detrimental, unfolded protein response (UPR).
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative data available for this compound and its comparators across different experimental contexts.
Table 1: In Vitro Efficacy and Selectivity of this compound and Analogs
| Feature | This compound | IXA4 | IXA62 | Thapsigargin (Tg) |
| Mechanism of Action | Selective IRE1/XBP1s activator | Selective IRE1/XBP1s activator | Selective IRE1/XBP1s activator | SERCA inhibitor, broad UPR inducer |
| XBP1-RLuc Activation | ~35-50% of Tg | ~35-50% of Tg | Functional mimic of IXA4 | 100% (control) |
| EC50 for XBP1-RLuc | < 3 µM | < 3 µM | 0.31 µM | Not applicable |
| Target Gene Activation | Activates IRE1-XBP1s geneset | Activates IRE1-XBP1s geneset | Activates IRE1-XBP1s geneset | Activates all three UPR branches |
| In Vitro Activity | Demonstrated in cellular models | Active in cultured cells | Active in cultured cells | Widely used experimental tool |
Data compiled from foundational studies characterizing these compounds.[1]
Table 2: Performance of IXA4 (this compound Analog) in a Diet-Induced Obesity (DIO) Mouse Model
| Parameter | Vehicle Control (DIO) | IXA4 Treated (DIO) | p-value |
| Fasting Blood Glucose | Reduced | - | < 0.05 |
| Plasma Insulin (B600854) | Reduced | - | < 0.05 |
| HOMA-IR (Insulin Resistance) | Reduced | - | < 0.05 |
| Hepatic Steatosis | Reduced | - | < 0.05 |
| Hepatic Gluconeogenesis | Suppressed | - | < 0.05 |
| Glucose-stimulated Insulin Secretion | Improved | - | < 0.05 |
IXA4 was administered daily to DIO mice for 8 weeks. This data demonstrates the in vivo efficacy of a selective IRE1/XBP1s activator in a metabolic disease model.
Performance in Disease Models
Metabolic Diseases: Obesity and Type 2 Diabetes
In a diet-induced obese (DIO) mouse model, the this compound analog, IXA4, demonstrated significant improvements in metabolic health. After eight weeks of treatment, obese mice showed enhanced glucose metabolism and insulin activity, along with reduced fat accumulation and inflammation in the liver. Furthermore, there was no loss of insulin-producing beta-cells in the pancreas compared to untreated obese mice. These findings highlight the therapeutic potential of selective IRE1/XBP1s activation in managing metabolic disorders.
Neurodegenerative Diseases
Activation of the IRE1/XBP1s pathway is considered a promising therapeutic strategy for neurodegenerative diseases characterized by proteotoxicity, such as Alzheimer's, Parkinson's, and Charcot-Marie-Tooth (CMT) disease. While direct in vivo efficacy data for this compound in animal models of these diseases are not yet available, in vitro studies have shown that this compound and its analogs can reduce the secretion of amyloid precursor protein (APP), a key protein implicated in Alzheimer's disease. The analog IXA62 has been shown to reduce Aβ secretion from CHO7PA2 cells.[2][3][4]
Cancer
The role of the IRE1α-XBP1s pathway in cancer is complex, with evidence suggesting both pro- and anti-tumoral effects depending on the cancer type and context.[5][6][7][8] For instance, in some cancers like prostate cancer, the IRE1α-XBP1s pathway is implicated in promoting tumor growth, and its inhibition has shown therapeutic potential in preclinical models.[5] Conversely, in other contexts, activation of this pathway can have tumor-suppressive roles.[6] Currently, there is no direct in vivo data available on the effect of this compound on tumor growth. Further research is needed to elucidate the specific contexts in which this compound-mediated activation of the IRE1/XBP1s pathway could be a viable anti-cancer strategy.
Mandatory Visualizations
To better understand the context of this compound's action and the methodologies for its evaluation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
RT-PCR for XBP1 mRNA Splicing
This protocol allows for the detection of the spliced form of XBP1 mRNA, a direct indicator of IRE1 activation.
-
RNA Extraction: Isolate total RNA from cells or tissues using a suitable RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription (RT): Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification:
-
Prepare a PCR master mix containing cDNA template, forward and reverse primers flanking the XBP1 splice site, Taq DNA polymerase, dNTPs, and PCR buffer.
-
Human XBP1 Primers:
-
Forward: 5'-CCTTGTAGTTGAGAACCAGG-3'
-
Reverse: 5'-GGGGCTTGGTATATATGTGG-3'
-
-
Mouse XBP1 Primers:
-
Forward: 5'-ACACGCTTGGGAATGGACAC-3'
-
Reverse: 5'-CCATGGGAAGATGTTCTGGG-3'
-
-
PCR Cycling Conditions:
-
Initial denaturation: 94°C for 3 minutes.
-
30-35 cycles of:
-
Denaturation: 94°C for 30 seconds.
-
Annealing: 55-60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Final extension: 72°C for 5 minutes.
-
-
-
Gel Electrophoresis: Separate the PCR products on a 2.5-3% agarose (B213101) gel. The unspliced XBP1 will appear as a larger band, while the spliced form will be a smaller band due to the excision of a 26-nucleotide intron.
Western Blot for ER Stress Markers
This protocol is used to quantify the protein levels of key markers of the unfolded protein response.
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-GRP78/BiP
-
Anti-CHOP/GADD153
-
Anti-phospho-IRE1α
-
Anti-XBP1s
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
-
Detection and Quantification:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
XBP1-Luciferase Reporter Assay
This assay provides a high-throughput method to quantify XBP1 activation.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an XBP1-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization. The XBP1-luciferase reporter contains XBP1 response elements upstream of the luciferase gene.
-
Compound Treatment: After 24 hours, treat the transfected cells with this compound, its analogs, or control compounds (e.g., Thapsigargin) at various concentrations.
-
Luciferase Activity Measurement:
-
After the desired incubation period (e.g., 16-24 hours), lyse the cells.
-
Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Express the results as fold induction over vehicle-treated cells.
TUNEL Assay for Apoptosis
This assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
For adherent cells, grow them on coverslips. For tissue sections, use paraffin-embedded or frozen sections.
-
Fix the samples with 4% paraformaldehyde.
-
Permeabilize the samples with a detergent (e.g., Triton X-100) or proteinase K to allow enzyme access to the nucleus.[9]
-
-
TUNEL Reaction:
-
Detection:
-
If using BrdUTP, detect the incorporated nucleotides with a fluorescently labeled anti-BrdU antibody.[11]
-
If using a directly labeled fluorescent dUTP, proceed to imaging.
-
-
Counterstaining and Imaging:
-
Counterstain the nuclei with DAPI or Hoechst to visualize all cells.
-
Image the samples using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.
-
-
Quantification: Determine the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-positive).
References
- 1. benchchem.com [benchchem.com]
- 2. figshare.com [figshare.com]
- 3. Identification of a Selective Pharmacologic IRE1/XBP1s Activator with Enhanced Tissue Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aminer.cn [aminer.cn]
- 5. IRE1α-XBP1s pathway promotes prostate cancer by activating c-MYC signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bip-Yorkie interaction determines oncogenic and tumor-suppressive roles of Ire1/Xbp1s activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. IRE1α overexpression in malignant cells limits tumor progression by inducing an anti-cancer immune response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 10. Video: The TUNEL Assay [jove.com]
- 11. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of IXA6
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide to the safe disposal of IXA6, a novel IRE1/XBP1s activator. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
This compound Chemical Profile
A clear understanding of the chemical properties of this compound is the first step toward safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₂₀ClN₃O₃S |
| Molecular Weight | 441.94 g/mol |
| CAS Number | 1021106-40-0 |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for short-term and -80°C for long-term |
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat or other protective clothing.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, follow these first-aid measures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes.
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Step-by-Step Disposal Protocol
The disposal of this compound, as with any laboratory chemical, must be carried out in a manner that ensures the safety of personnel and the environment. The following protocol outlines the necessary steps for proper disposal.
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Due to its chemical structure, which includes a chlorinated organic compound and a sulfonylurea moiety, it must be segregated from non-hazardous and other types of chemical waste.
-
Specifically, it should be collected in a dedicated waste container for halogenated organic waste .
2. Waste Collection and Containerization:
-
Use a clearly labeled, leak-proof container designated for hazardous chemical waste.
-
The container must be compatible with this compound and any solvents used.
-
The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date of accumulation.
-
The name of the principal investigator and the laboratory location.
-
3. Unused or Expired this compound:
-
For pure, unused, or expired this compound powder, the original container should be securely sealed and placed in the designated hazardous waste collection area.
-
Do not attempt to dispose of solid this compound in regular trash or down the drain.
4. Solutions of this compound:
-
Solutions of this compound, typically in solvents like DMSO, must be collected as liquid hazardous waste.
-
Pour the waste solution into the designated halogenated organic liquid waste container.
-
Do not mix with other incompatible waste streams.
5. Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated and disposed of as solid hazardous waste.
-
Collect these materials in a separate, clearly labeled hazardous waste bag or container.
6. Final Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations regarding the storage and handover of chemical waste.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste, from generation to final disposal.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety guidelines and the official Safety Data Sheet (SDS) for the most current and comprehensive information.
Personal protective equipment for handling IXA6
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of IXA6, a novel IRE1/XBP1s activator. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical compound.
Personal Protective Equipment (PPE)
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The required PPE is detailed below.
| PPE Category | Item | Specification |
| Eye and Face | Safety Glasses or Goggles | Chemical splash goggles are recommended. |
| Face Shield | Use in conjunction with goggles when there is a significant risk of splashing. | |
| Hand | Chemical-Resistant Gloves | Nitrile or other appropriate chemically resistant gloves should be worn. Check for tears or punctures before use. |
| Body | Laboratory Coat | A standard lab coat should be worn to protect street clothing. |
| Chemical-Resistant Apron or Suit | Recommended when handling larger quantities or when there is a high risk of splashes. | |
| Respiratory | Fume Hood or Ventilated Enclosure | All handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood. |
| Respirator | If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
| Aspect | Guideline |
| Storage | Store at 4°C in a tightly sealed container, protected from moisture.[1] For long-term storage of solutions, store at -20°C for up to one month or -80°C for up to six months in a sealed container, away from moisture.[2] |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area, preferably a chemical fume hood. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. |
| Spill Response | In case of a spill, wear appropriate PPE, absorb the spill with inert material, and place it in a sealed container for disposal. Ventilate the area. |
Experimental Protocols
Detailed methodologies for common experiments involving this compound are provided to ensure reproducibility and safety.
In Vitro Solution Preparation
To prepare a stock solution of this compound for in vitro experiments, dissolve the compound in DMSO. For example, a 31.25 mg/mL solution can be achieved, which corresponds to a molarity of 70.71 mM.[1] Ultrasonic agitation may be necessary to fully dissolve the compound.[1]
In Vivo Solution Preparation
For in vivo applications, a common formulation involves a multi-solvent system. A typical procedure is as follows:
-
Dissolve this compound in 10% DMSO.
-
Add 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Bring to the final volume with 45% saline. The resulting solution should be clear. A solubility of at least 1.25 mg/mL (2.83 mM) can be achieved with this method.[1]
Disposal Plan
The disposal of this compound and any contaminated materials must be handled in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste. Place in a clearly labeled, sealed container and contact your institution's environmental health and safety (EHS) office for pickup. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be collected in a designated hazardous waste bag or container for disposal. Non-disposable glassware should be decontaminated with an appropriate solvent before washing. |
This compound Handling and Disposal Workflow
The following diagram outlines the key steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
